molecular formula C8H8N4O B1585312 5-(4-methoxyphenyl)-2H-tetrazole CAS No. 6926-51-8

5-(4-methoxyphenyl)-2H-tetrazole

货号: B1585312
CAS 编号: 6926-51-8
分子量: 176.18 g/mol
InChI 键: KZGGHPBTKGLWQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-methoxyphenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(4-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGHPBTKGLWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308651
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-51-8
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6926-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 206225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6926-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrazole Moiety in Modern Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Though not found in nature, its synthetic derivatives have garnered significant attention for their diverse biological activities, including antihypertensive, antibacterial, and anticancer properties.[3][4] A key feature of the 1H-tetrazole group is its ability to act as a metabolically stable bioisostere of a carboxylic acid, enhancing crucial drug-like properties such as lipophilicity and bioavailability.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(4-methoxyphenyl)-2H-tetrazole, a representative of the widely applicable 5-aryltetrazole class.

Section 1: Synthesis of this compound

The cornerstone of 5-substituted-1H-tetrazole synthesis is the [2+3] cycloaddition reaction between a nitrile and an azide.[5] This method is highly efficient and versatile. Modern protocols have evolved to incorporate catalysts and greener solvents to improve safety and yield. The protocol detailed below is a robust and reproducible method for the preparation of this compound.

Underlying Principle: The [2+3] Cycloaddition Reaction

The formation of the tetrazole ring from a nitrile (R-C≡N) and an azide source (like sodium azide, NaN₃) is a classic example of a 1,3-dipolar cycloaddition. The nitrile acts as the dipolarophile, and the azide ion serves as the 1,3-dipole. The reaction can be facilitated by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide.[5][6] The use of zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), is particularly effective, allowing the reaction to proceed efficiently in water, which is a safer and more environmentally benign solvent compared to traditional organic solvents like DMF or toluene.[7][8]

Mechanism of Zinc-Catalyzed Tetrazole Synthesis

G cluster_activation Nitrile Activation cluster_cycloaddition Nucleophilic Attack & Cyclization cluster_workup Work-up & Isolation Nit R-C≡N (4-methoxybenzonitrile) Complex [R-C≡N-Zn]²⁺ Activated Complex Nit->Complex Coordination Zn Zn²⁺ (from ZnBr₂) Zn->Complex Intermediate Zinc-coordinated Iminyl Azide Intermediate Complex->Intermediate Nucleophilic Attack Azide N₃⁻ (from NaN₃) Azide->Intermediate Tet_Zn Zinc Tetrazolate Salt Intermediate->Tet_Zn Intramolecular Cyclization Product 5-(4-methoxyphenyl)-1H-tetrazole (Final Product) Tet_Zn->Product Protonation Protonation H₃O⁺ (Acidification) Protonation->Product

Caption: Zinc-catalyzed [2+3] cycloaddition for tetrazole synthesis.

Experimental Protocol

This protocol is adapted from established green chemistry methodologies for the synthesis of 5-substituted-1H-tetrazoles.

Materials and Reagents:

  • 4-Methoxybenzonitrile

  • Sodium Azide (NaN₃) (EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE - HANDLE WITH EXTREME CAUTION)

  • Humic acid (as a catalyst) or Zinc Bromide (ZnBr₂)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxybenzonitrile (1.0 mmol), sodium azide (1.5 mmol), and a catalytic amount of humic acid or zinc bromide (0.2 mmol).

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[9]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a catalyst like humic acid was used, it can be recovered by filtration at this stage.

  • Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the tetrazolate salt, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product thoroughly, for example, in a desiccator over P₂O₅. The expected product is a white solid.[9]

Safety Considerations: Handling Sodium Azide

Sodium azide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. It can also form highly explosive heavy metal azides. Therefore, the following safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10]

  • Ventilation: All manipulations involving solid sodium azide or the reaction mixture should be performed in a certified chemical fume hood.[10]

  • Avoid Contact with Acids: Do not allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃) gas. The acidification step in the work-up must be performed slowly and in a fume hood.[10]

  • Avoid Contact with Metals: Do not use metal spatulas to handle sodium azide. Avoid contact with lead and copper, as this can form explosive metal azides. Ensure that the reaction waste is not poured down drains that may contain lead or copper pipes.[10]

  • Waste Disposal: All sodium azide-containing waste must be disposed of as hazardous waste according to institutional guidelines.[10]

Section 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results are standard for this class of molecules.

Physical Properties
PropertyValueSource
Molecular Formula C₈H₈N₄O[11]
Molecular Weight 176.18 g/mol [11]
Appearance White solid[9]
Melting Point 231-232 °C[9]
Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methoxy (-OCH₃) protons.

    • A doublet for the two aromatic protons ortho to the tetrazole ring.

    • A doublet for the two aromatic protons meta to the tetrazole ring (ortho to the methoxy group).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.97Doublet (d)2HAr-H (ortho to tetrazole)
7.15Doublet (d)2HAr-H (meta to tetrazole)
3.83Singlet (s)3H-OCH₃

(Data sourced from Wang et al., 2019)[9]

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
161.4Ar-C (para to tetrazole, attached to -OCH₃)
154.8C-5 of tetrazole ring
128.6Ar-CH (ortho to tetrazole)
116.4Ar-C (ipso, attached to tetrazole)
114.8Ar-CH (meta to tetrazole)
55.4-OCH₃

(Data sourced from Wang et al., 2019)[9]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3150MediumAromatic C-H stretch
~2800-3000Medium-WeakAliphatic C-H stretch (-OCH₃)
~1610StrongAromatic C=C stretch
~1450-1550Medium-StrongN=N and C=N stretching of the tetrazole ring
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1000-1150MediumTetrazole ring vibrations

(Characteristic ranges based on analogous structures)[4][12]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Expected Molecular Ion Peak (M⁺): m/z = 176.07

  • Common Fragmentation Pathways: For 5-substituted-1H-tetrazoles, a characteristic fragmentation is the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃), leading to significant fragment ions.[13]

Experimental Workflow Summary

G cluster_synthesis Synthesis cluster_characterization Characterization start Mix Reactants: 4-Methoxybenzonitrile, NaN₃, Catalyst in H₂O reflux Reflux for 5h at 100°C start->reflux workup Acidify with HCl, Filter & Dry reflux->workup product Pure 5-(4-methoxyphenyl) -2H-tetrazole workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis mp Melting Point Analysis product->mp Analysis

Caption: Workflow from synthesis to characterization.

Conclusion

This guide has outlined a reliable and well-documented path for the synthesis and characterization of this compound. The presented [2+3] cycloaddition protocol, particularly when catalyzed in an aqueous medium, offers a safe, efficient, and environmentally conscious approach. The detailed characterization data provides a benchmark for researchers to verify the successful synthesis and purity of their product. As the demand for novel therapeutic agents and advanced materials continues to grow, a solid understanding of the synthesis and properties of foundational heterocyclic scaffolds like the one described herein is indispensable for the scientific community.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to a comprehensive technical exploration of the spectroscopic characterization of 5-(4-methoxyphenyl)-2H-tetrazole. This molecule, belonging to the versatile class of tetrazole heterocycles, is of significant interest in medicinal chemistry and drug development.[1] Tetrazoles are often employed as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[1][2] The structural integrity and purity of such compounds are paramount, making robust analytical characterization a critical step in the research and development pipeline.

This guide moves beyond simple data reporting. It is designed for researchers, scientists, and drug development professionals, providing not just the "what" but the "why" behind the analytical choices. We will delve into the core spectroscopic techniques—NMR, FT-IR, Mass Spectrometry, and UV-Vis—to build a complete and unambiguous structural profile of this compound. Each section is structured to provide theoretical grounding, detailed experimental protocols, data interpretation, and visual aids to ensure a thorough understanding.

Molecular Structure Overview

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of a five-membered tetrazole ring attached to a methoxy-substituted phenyl ring. The molecular formula is C₈H₈N₄O, with a molecular weight of 176.18 g/mol .[3]

The key structural features to be identified by spectroscopy are:

  • The tetrazole ring (C-N, N=N bonds).

  • The para-substituted benzene ring.

  • The methoxy group (-OCH₃).

  • The acidic proton on the tetrazole ring (N-H).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides precise information about the chemical environment, number, and connectivity of protons. For this compound, the key is to correctly assign the aromatic protons, which exhibit a characteristic AA'BB' splitting pattern due to the para-substitution, and the singlet from the methoxy group protons. The acidic N-H proton of the tetrazole ring is often broad and may exchange with deuterium if a protic solvent like D₂O is present. Using an aprotic polar solvent like DMSO-d₆ is crucial for observing this proton.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it solubilizes the compound well and its residual solvent peak does not interfere with key signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Presentation & Interpretation: The ¹H NMR spectrum in DMSO-d₆ is expected to show three distinct signals, plus the N-H proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality
~ 7.97Doublet (d)2HAr-H (ortho to tetrazole)These protons are deshielded by the electron-withdrawing effect of the tetrazole ring.
~ 7.15Doublet (d)2HAr-H (meta to tetrazole)These protons are shielded by the electron-donating methoxy group.
~ 3.83Singlet (s)3H-OCH₃The three protons of the methyl group are chemically equivalent and show no coupling.
> 16 (variable)Broad Singlet (br s)1HN-H (tetrazole)The acidic proton signal is often very broad and downfield; its position can be concentration and temperature-dependent.

Note: The exact chemical shifts are based on literature values for similar compounds and may vary slightly.[4][5]

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Key signals to identify include the tetrazole carbon, the quaternary carbons of the phenyl ring, and the methoxy carbon. A broadband proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz). A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Presentation & Interpretation: The ¹³C NMR spectrum in DMSO-d₆ will display the unique carbon environments.

Chemical Shift (δ, ppm) Assignment Causality
~ 161.3C-OCH₃ (aromatic)The carbon directly attached to the electron-donating oxygen atom is significantly deshielded.
~ 155.1C (tetrazole)The carbon within the electron-deficient tetrazole ring appears at a characteristic downfield shift.
~ 128.5CH (aromatic, ortho to tetrazole)Aromatic CH carbons.
~ 116.1C (aromatic, ipso to tetrazole)Quaternary carbon attached to the tetrazole ring.
~ 114.7CH (aromatic, meta to tetrazole)Aromatic CH carbons.
~ 55.4-OCH₃The aliphatic carbon of the methoxy group appears in the expected upfield region.

Note: The exact chemical shifts are based on literature values for similar compounds.[4][5]

Caption: General workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds act like fingerprints. For our compound, we expect to see characteristic absorptions for the N-H bond, aromatic C-H and C=C bonds, the tetrazole ring system, and the C-O ether linkage. The absence of a strong nitrile (C≡N) peak around 2200 cm⁻¹ is a key confirmation that the cycloaddition reaction to form the tetrazole was successful.[6]

Experimental Protocol:

  • Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation:

Frequency Range (cm⁻¹) Vibration Type Assignment Causality
3450 - 3100N-H StretchTetrazole N-HBroad absorption characteristic of a hydrogen-bonded N-H group.
3100 - 3000C-H StretchAromatic C-HStretching vibrations of the sp² C-H bonds on the phenyl ring.
2950 - 2850C-H StretchAliphatic C-H (-OCH₃)Stretching vibrations of the sp³ C-H bonds of the methoxy group.
1610 - 1580C=C StretchAromatic RingCharacteristic stretching vibrations of the benzene ring.
1500 - 1400N=N, C=N StretchTetrazole Ring SkeletalComplex vibrations involving the entire tetrazole ring structure.
1250 - 1200C-O StretchAryl-Alkyl EtherAsymmetric stretching of the Ar-O-CH₃ bond.
1050 - 1000C-O StretchAryl-Alkyl EtherSymmetric stretching of the Ar-O-CH₃ bond.

Note: Frequencies are approximate and based on typical values for these functional groups.[4][7]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for unambiguous formula determination. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely be observed as the protonated molecular ion, [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis: Identify the molecular ion peak and calculate its elemental composition.

Data Presentation & Interpretation:

  • Molecular Formula: C₈H₈N₄O

  • Exact Mass (Calculated): 176.070

  • Expected Ion (ESI+): [M+H]⁺

  • Expected m/z: 177.077

The observation of a peak at m/z 177.077 (with high mass accuracy in HRMS) provides definitive proof of the compound's elemental formula. Fragmentation patterns (MS/MS) could also be analyzed to further confirm the structure, with likely losses of N₂ from the tetrazole ring or cleavage of the methoxy group.

Mass_Spectrometry_Pathway Sample Dilute Sample in Methanol IonSource Electrospray Ionization (ESI) Sample->IonSource Infusion Analyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Ion Separation by m/z Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Signal Processing Result [M+H]⁺ at m/z 177.077 Confirms Molecular Weight Spectrum->Result

Caption: Workflow for Mass Spectrometry analysis via ESI.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated system formed by the phenyl and tetrazole rings. This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reactions.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., spectroscopic grade ethanol or methanol). A concentration in the micromolar range is typical.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

  • Scan: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance.

Data Presentation & Interpretation: The UV-Vis spectrum is expected to show a strong absorption band.

  • λ_max (Wavelength of Maximum Absorbance): Expected in the range of 250-280 nm.

  • Interpretation: This absorption corresponds to the π → π* electronic transition of the conjugated aromatic system. The position of λ_max is sensitive to the solvent and the electronic nature of the substituents on the aromatic ring. The methoxy group, being an auxochrome, influences the position and intensity of this band.

Integrated Analysis and Conclusion

No single spectroscopic technique can unambiguously determine a chemical structure. True confidence is achieved by integrating the data from all methods.

  • Mass Spectrometry confirms the elemental formula (C₈H₈N₄O).

  • FT-IR confirms the presence of key functional groups (N-H, aromatic ring, ether) and the absence of starting materials (e.g., nitrile).

  • ¹³C NMR confirms the carbon skeleton, showing the correct number and type of carbon atoms.

  • ¹H NMR provides the final piece of the puzzle, showing the connectivity and relative positions of the protons, confirming the para-substitution pattern on the phenyl ring.

Together, these techniques provide a self-validating system of evidence that rigorously confirms the identity and structure of this compound, ensuring the quality and reliability required for subsequent research and development activities.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-methoxyphenyl)-2H-tetrazole is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal and materials science. Its structural motif, featuring a tetrazole ring, serves as a crucial bioisostere for carboxylic acids, a property extensively leveraged in drug design to enhance pharmacokinetic profiles by improving metabolic stability and membrane permeability.[1] This guide provides a comprehensive exploration of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, characterization, and reactivity. We will delve into its structural features, spectroscopic signatures, and thermal characteristics, supported by detailed experimental protocols and authoritative references to provide a self-validating framework for researchers.

Molecular Structure and Isomerism

This compound is characterized by a five-membered tetrazole ring, containing four nitrogen atoms and one carbon atom, attached to a 4-methoxyphenyl group.[2] The compound's molecular formula is C₈H₈N₄O, and it has a molecular weight of approximately 176.18 g/mol .[1][3]

A critical aspect of 5-substituted tetrazoles is the existence of tautomers. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to two primary tautomeric forms: the 1H- and 2H-tetrazoles. While the 2H-tautomer is often more stable in the gas phase, the 1H form is typically predominant in solution.[4] This equilibrium is a crucial consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of 5-substituted tetrazoles.

Core Physicochemical Properties

The physical properties of this compound are fundamental to its handling, formulation, and application. These properties have been determined through various analytical techniques and are summarized below.

PropertyValueSource(s)
CAS Number 6926-51-8[1][2][3]
Molecular Formula C₈H₈N₄O[1][2][3]
Molecular Weight 176.18 g/mol [1][3]
Appearance White to off-white powder/solid[1][2]
Melting Point 231-238 °C[1][3]
Storage Temperature 0-8 °C[1][5]
Purity ≥ 98% (HPLC)[1]

Synthesis and Chemical Reactivity

Synthesis

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[4] For this compound, this involves the reaction of 4-methoxybenzonitrile with an azide source, such as sodium azide, often catalyzed by an acid or a Lewis acid in a suitable solvent like DMF.

SynthesisWorkflow reagent1 4-Methoxybenzonitrile reaction [2+3] Cycloaddition (Heating) reagent1->reaction reagent2 Sodium Azide (NaN₃) reagent2->reaction catalyst Catalyst (e.g., NH₄Cl or ZnBr₂) catalyst->reaction solvent Solvent (DMF) solvent->reaction product 5-(4-methoxyphenyl)-1H-tetrazole (Sodium Salt Intermediate) reaction->product acidification Acidification (e.g., HCl) product->acidification final_product This compound acidification->final_product

Caption: General synthesis workflow for 5-aryl-tetrazoles.

Reactivity
  • Acidity: The N-H proton of the tetrazole ring is acidic, allowing the compound to form salts with bases. This property is central to its role as a carboxylic acid bioisostere.

  • Alkylation: The tetrazole ring can be alkylated at different nitrogen positions, leading to the formation of N1 or N2-substituted isomers. The regioselectivity of this reaction is often dependent on the reaction conditions and the nature of the alkylating agent.

  • Thermal Stability: Tetrazole compounds are known for their high nitrogen content and positive heats of formation.[6] While generally stable, they can undergo thermal decomposition at elevated temperatures, typically releasing nitrogen gas. This property is significant for safety considerations and in the field of energetic materials.[6][7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands for related tetrazole structures include:

  • N-H Stretching: A broad band is often observed in the 2500-3400 cm⁻¹ region, indicative of the acidic proton and hydrogen bonding.[8]

  • C-H Stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹.

  • Ring Vibrations (C=N, N=N): The tetrazole ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.[9][10]

  • C-O Stretching: The methoxy group shows a characteristic C-O stretch, usually around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For a similar compound, 5-(methacrylamido)tetrazole, in DMSO-d₆, the N-H proton of the tetrazole ring appears as a broad singlet at a significantly downfield chemical shift, around 15.50 ppm.[9] For this compound, one would expect:

    • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring.

    • Methoxy Protons: A sharp singlet around 3.8 ppm for the -OCH₃ group.

    • N-H Proton: A broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the tetrazole ring, the aromatic carbons (including the ipso, ortho, meta, and para carbons), and the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns. Under electrospray ionization (ESI), 5-substituted 1H-tetrazoles exhibit characteristic fragmentation. In positive ion mode, a common fragmentation pathway is the elimination of a neutral hydrazoic acid (HN₃) molecule.[11] In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[11]

Experimental Methodologies

Protocol: Synthesis of this compound

Causality: This protocol utilizes the well-established [2+3] cycloaddition, a reliable method for forming the tetrazole ring.[4] DMF is chosen as the solvent for its high boiling point and ability to dissolve the reactants. Ammonium chloride acts as a proton source to facilitate the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxybenzonitrile (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into acidified water (e.g., with 1M HCl).

  • Precipitation & Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove inorganic salts. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Validation: Confirm the identity and purity of the product using melting point analysis, IR, and NMR spectroscopy.

Protocol: Characterization via FT-IR Spectroscopy

Causality: The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples, minimizing interference from solvents.

  • Sample Preparation: Grind a small amount (1-2 mg) of the dried product with anhydrous potassium bromide (KBr) (approx. 100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectral Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to literature values for known functional groups to confirm the structure.[10]

Applications and Significance

The primary significance of this compound in research and development lies in its role as a bioisostere for the carboxylic acid group.[1] This substitution can lead to:

  • Improved Pharmacokinetics: Enhanced metabolic stability and better cell membrane permeability compared to the corresponding carboxylic acid.

  • Modulated Acidity: The tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.

  • Diverse Applications: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and is also used in the development of advanced agrochemicals and materials like polymers and coatings.[1]

Conclusion

This compound is a versatile compound with well-defined physicochemical properties that make it a valuable building block in pharmaceutical and material sciences. Understanding its synthesis, structural characteristics, and spectroscopic signatures is paramount for its effective utilization. This guide has synthesized key technical data and methodologies to provide a solid, authoritative foundation for professionals working with this important chemical entity.

References

The Multifaceted Biological Activities of 5-(4-methoxyphenyl)-2H-tetrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisosteric analog for carboxylic acid and cis-amide groups, have made it a cornerstone in the design of novel therapeutic agents.[1][2] Among the vast array of tetrazole-containing compounds, derivatives of 5-(4-methoxyphenyl)-2H-tetrazole have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

Synthesis of this compound Derivatives

The synthesis of 5-substituted tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[3] For this compound, the typical starting material is 4-methoxybenzonitrile.

General Synthesis Protocol:

A common and effective method for the synthesis of this compound involves the reaction of 4-methoxybenzonitrile with sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling solvent like N,N-dimethylformamide (DMF).

Step-by-step Methodology:

  • Reaction Setup: To a solution of 4-methoxybenzonitrile in DMF, add sodium azide and ammonium chloride.

  • Heating: The reaction mixture is typically heated to a temperature ranging from 110-130 °C for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.[4]

Derivatization at the tetrazole ring's nitrogen atoms can be achieved through subsequent alkylation or acylation reactions to explore structure-activity relationships.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents against various human cancer cell lines.[5]

Mechanism of Action:

While the precise mechanisms are still under investigation for this specific scaffold, tetrazole derivatives, in general, are known to exert their anticancer effects through various pathways, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[2]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as protein kinases.[2]

Molecular docking studies on similar tetrazole derivatives have suggested potential binding interactions with the active sites of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in cancerous tissues.[6]

Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, PC-3, HepG-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data Summary:
DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-methoxyphenyl)-2-phenyl-pyrazol-3-one derivative 6aHCT-116>100[5]
5-(4-methoxyphenyl)-2-phenyl-pyrazol-3-one derivative 6jHCT-11615.2[5]
5-(4-methoxyphenyl)-2-phenyl-pyrazol-3-one derivative 7kPC-312.8[5]

Antimicrobial and Antifungal Activity

The tetrazole scaffold is a component of several clinically used antimicrobial drugs.[7] Derivatives of this compound have also been investigated for their potential to combat bacterial and fungal pathogens.

Mechanism of Action:

The antimicrobial action of tetrazole derivatives can be attributed to their ability to interfere with essential cellular processes in microorganisms, such as:

  • Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.

  • Interference with Nucleic Acid Synthesis: Preventing the replication and transcription of microbial DNA.

  • Enzyme Inhibition: Targeting microbial enzymes that are crucial for survival.

Molecular docking studies on some tetrazole derivatives have shown potential interactions with enzymes like cytochrome P450 14α-sterol demethylase, a key enzyme in fungal cell membrane biosynthesis.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The this compound derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Quantitative Data Summary:
DerivativeMicroorganismMIC (µg/mL)Reference
N-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)-4-methylanilineC. albicans>1000[8]
4-chloro-N-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)anilineC. albicans>1000[8]

Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Tetrazole derivatives have shown promise as anti-inflammatory agents.[9]

Mechanism of Action:

The anti-inflammatory effects of tetrazole derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators. This can involve:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

  • Modulation of Cytokine Production: Suppressing the release of pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[1][10][11]

Step-by-step Methodology:

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The animals are pre-treated with the this compound derivative or a standard anti-inflammatory drug (e.g., indomethacin) at a specific dose.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl and tetrazole rings.[12]

  • Substituents on the Phenyl Ring: The presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and its interaction with biological targets. The methoxy group at the para position is a key feature of the parent compound.

  • Substituents on the Tetrazole Ring: Alkylation or acylation at the nitrogen atoms of the tetrazole ring can affect the lipophilicity, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the development of novel therapeutic agents.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the this compound core to enhance potency and selectivity for specific biological targets.

  • Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological effects.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

The continued exploration of this compound derivatives holds significant promise for the discovery and development of new and effective drugs to address unmet medical needs.

References

A Comprehensive Technical Guide to the Medicinal Chemistry Applications of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, revered for its unique physicochemical properties and its role as a bioisostere for carboxylic acids and cis-amide groups. This guide delves into the specific potential of 5-(4-methoxyphenyl)-2H-tetrazole, a compound distinguished by the presence of a methoxy-substituted phenyl ring at the 5-position. This structural feature is frequently associated with a range of favorable pharmacological activities. We will explore the synthetic pathways, established and putative biological activities, and prospective therapeutic applications of this molecule, underpinned by a critical analysis of relevant structure-activity relationships (SAR). This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, providing a synthesized understanding of the current landscape and future directions for this compound and its analogs.

The Tetrazole Scaffold: A Privileged Structure in Drug Design

The five-membered, nitrogen-rich heterocyclic ring of tetrazole is a recurring motif in a multitude of clinically approved drugs and investigational agents. Its prominence stems from a combination of desirable attributes:

  • Bioisosterism: The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. This substitution can enhance metabolic stability, improve oral bioavailability, and modulate lipophilicity, thereby overcoming common pharmacokinetic challenges.

  • Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can lead to a longer duration of action and a more predictable pharmacokinetic profile.

  • Diverse Biological Activities: Tetrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antidiabetic properties.

The versatility of the tetrazole scaffold is further enhanced by the potential for substitution at various positions on the ring, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.

Synthesis and Physicochemical Properties of this compound

The synthesis of 5-substituted tetrazoles is well-established in the chemical literature. A common and efficient method involves the [3+2] cycloaddition reaction between an organonitrile and an azide source.

General Synthetic Protocol

A typical synthetic route to this compound involves the reaction of 4-methoxybenzonitrile with an azide salt, such as sodium azide, often in the presence of a proton source or a Lewis acid catalyst.

Synthesis_of_5_4_methoxyphenyl_2H_tetrazole NaN3 Sodium Azide (NaN3) Reaction Reaction NaN3->Reaction Catalyst Catalyst (e.g., NH4Cl, ZnCl2) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Product Reaction->Product

Figure 1: General synthetic scheme for this compound.

Physicochemical Data
PropertyValueReference
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Melting Point 235-238 °C

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound can be inferred from studies on structurally related compounds. The presence of the 4-methoxyphenyl group is a key determinant of its biological activity profile.

Anticancer Activity

The methoxyphenyl moiety is a common feature in a variety of anticancer agents. While direct studies on the anticancer activity of this compound are limited, related compounds have shown promise. For instance, derivatives of 1,3,4-thiadiazole bearing a 4-methoxyphenyl group have demonstrated activity against breast cancer cell lines. This suggests that the 4-methoxyphenyl substituent can contribute to cytotoxic effects against cancer cells.

The proposed mechanism of action for many tetrazole-based anticancer agents involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

The tetrazole ring, as a bioisostere of the carboxylic acid group, is a well-known pharmacophore in the design of anti-inflammatory drugs. A study on 5-aryl-2H-tetrazoles has highlighted their potential as superoxide scavengers and anti-inflammatory agents. The 4-methoxyphenyl group, in particular, has been incorporated into various anti-inflammatory compounds. For example, derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have exhibited anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory cytokine production.

Antimicrobial Activity

Tetrazole derivatives have a long history as antimicrobial agents. The incorporation of a methoxyphenyl group can enhance the antimicrobial spectrum and potency. Studies on pyrazole derivatives containing a 4-methoxyphenyl group have shown significant antibacterial and antifungal activity. The proposed mechanisms of action for tetrazole-based antimicrobials are diverse and can include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Neurological Disorders

Recent research has pointed towards the potential of tetrazole derivatives in the management of neurological disorders. The structural features of this compound make it an interesting candidate for investigation in this area. For instance, compounds with a 4-methoxyphenyl moiety have been explored as potential agents for Parkinson's disease. The ability of such compounds to cross the blood-brain barrier and interact with central nervous system targets is a critical factor.

Experimental Protocols and Methodologies

To facilitate further research into the potential applications of this compound, the following section outlines standardized experimental protocols for its synthesis and biological evaluation.

Synthesis of this compound

Objective: To synthesize this compound via a [3+2] cycloaddition reaction.

Materials:

  • 4-methoxybenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve 4-methoxybenzonitrile in DMF B Add NaN3 and NH4Cl A->B C Heat at 100-120°C B->C D Monitor by TLC C->D E Cool and Quench in Water D->E F Acidify with HCl E->F G Filter and Wash F->G H Recrystallize G->H I NMR, MS Analysis H->I

Figure 2: Step-by-step workflow for the synthesis of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents across a range of disease areas. The presence of the 4-methoxyphenyl group is a key structural feature that has been associated with favorable biological activities in related compounds.

Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of this compound against a broad panel of biological targets is warranted to fully elucidate its therapeutic potential.

  • Lead Optimization: Should promising activity be identified, the synthesis and evaluation of a focused library of analogs will be crucial for lead optimization and the development of potent and selective drug candidates.

  • Mechanism of Action Studies: In-depth studies to unravel the molecular mechanisms underlying the biological effects of this compound will be essential for its rational development.

The 5-(4-Methoxyphenyl)tetrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-(4-Methoxyphenyl)tetrazole Moiety

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both versatile reactivity and favorable pharmacological properties is paramount. Among these, the 5-(4-methoxyphenyl)-2H-tetrazole structure has emerged as a compound of significant interest, not necessarily as a final drug product, but as a crucial intermediate and foundational building block in the synthesis of novel therapeutic agents.[1] This guide delves into the core principles that underscore the utility of this scaffold, exploring its chemical attributes, its role as a bioisostere, and the spectrum of biological activities exhibited by its derivatives.

The intrinsic value of this compound lies in the synergistic combination of its two key components: the tetrazole ring and the 4-methoxyphenyl group. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid functional group.[1] This substitution can enhance the lipophilicity and metabolic stability of a drug candidate, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile.

The 4-methoxyphenyl substituent, in turn, is not merely a passive structural element. The methoxy group can influence the electronic properties and steric hindrance of the molecule, which can critically affect its interactions with biological targets.[1] This allows for a nuanced modulation of a compound's pharmacological activity. It is this combination of a metabolically robust, acidic mimic and a tunable phenyl group that makes this compound a versatile starting point for the development of a wide array of potential therapeutics.

The Role of this compound as a Synthetic Intermediate

While direct evidence for the specific mechanism of action of this compound is not extensively documented, its primary role in the scientific literature is that of a key intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure, with the potential for substitution on the tetrazole ring, makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The synthesis of this compound itself is a well-established process, often serving as a foundational step in a larger synthetic scheme.

cluster_synthesis General Synthetic Pathway 4-methoxybenzonitrile 4-Methoxybenzonitrile Product This compound 4-methoxybenzonitrile->Product [2+3] Cycloaddition Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Product Acid_Catalyst Acid Catalyst (e.g., NH4Cl) Acid_Catalyst->Product

Caption: General synthetic scheme for this compound.

Biological Activities of 5-(4-Methoxyphenyl)tetrazole Derivatives

The true potential of the 5-(4-methoxyphenyl)tetrazole scaffold is realized in its derivatives. By modifying the core structure, researchers have developed compounds with a broad spectrum of biological activities. It is important to note that the following activities are attributed to derivatives of this compound, and not the parent compound itself.

Antimicrobial and Antifungal Potential

Derivatives of the 5-(4-methoxyphenyl)tetrazole core have been investigated for their antimicrobial properties. For instance, N-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)-4-methylaniline, a molecule synthesized from the parent scaffold, has demonstrated modest antifungal activity.[2] This suggests that the 5-(4-methoxyphenyl)tetrazole moiety can serve as a pharmacophore for the development of new anti-infective agents. The mechanism of action for such compounds is hypothesized to involve the disruption of microbial cellular processes, a common trait for nitrogen-rich heterocyclic compounds.

Cytotoxic and Anticancer Applications

The development of novel anticancer agents is a significant area of research where tetrazole derivatives have shown promise. While not a tetrazole itself, the related compound 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole has exhibited selective cytotoxic effects against human melanoma cells, inducing cell cycle arrest in the S phase.[3][4] This highlights the potential of the methoxyphenyl group in directing cytotoxic activity. It is plausible that tetrazole-based analogs could be designed to target similar pathways, such as cell cycle regulation or the induction of apoptosis in cancer cells.

cluster_workflow Hypothetical Anticancer Mechanism of Derivatives Derivative 5-(4-methoxyphenyl)tetrazole Derivative Cancer_Cell Cancer Cell Derivative->Cancer_Cell Enters Target_Protein Target Protein (e.g., Kinase, Enzyme) Cancer_Cell->Target_Protein Interacts with Signaling_Pathway Signaling Pathway (e.g., Proliferation, Survival) Target_Protein->Signaling_Pathway Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induces

Caption: A hypothetical mechanism for anticancer activity of derivatives.

Experimental Protocols for Evaluating Biological Activity

To assess the potential of novel derivatives of this compound, a variety of in vitro assays are typically employed. The following are representative protocols for cytotoxicity and antimicrobial screening.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (a derivative of this compound) is dissolved in DMSO and then diluted in culture media to various concentrations. The cells are treated with these concentrations for 24-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
  • Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary of Biological Activities of Related Compounds

Compound ClassBiological ActivityKey Findings
N-((4-methoxyphenyl)(2H-tetrazol-5-yl)methyl)aniline derivativesAntifungalShowed modest activity against certain fungal strains.[2]
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazoleCytotoxic (Anticancer)Exhibited selective cytotoxicity in human melanoma cells and induced S-phase cell cycle arrest.[3][4]
4-allyl-2-methoxyphenol derivativesCytotoxic (Anticancer)Demonstrated inhibitory effects on the growth of human breast cancer cells.[5]
Pyrazole derivatives with 4-(allyloxy)-3-methoxyphenyl groupAntimicrobialShowed activity against various bacterial and fungal strains.[6]

Conclusion: A Scaffold with a Promising Future

This compound stands as a testament to the strategic importance of well-designed molecular building blocks in the field of drug discovery. While its own biological activity may not be the primary focus, its role as a versatile synthetic intermediate is undeniable. The ability of the tetrazole ring to act as a metabolically stable bioisostere for carboxylic acids, combined with the modulatory influence of the 4-methoxyphenyl group, provides a powerful platform for the generation of novel therapeutic candidates. The diverse biological activities observed in its derivatives, from antimicrobial to anticancer effects, underscore the vast potential that lies within this chemical scaffold. As research continues to explore the chemical space around this core structure, it is highly probable that the 5-(4-methoxyphenyl)tetrazole moiety will continue to be a cornerstone in the development of the next generation of medicines.

References

An In-depth Technical Guide to 5-(4-methoxyphenyl)-2H-tetrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(4-methoxyphenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry, agrochemistry, and material science. We will delve into its historical context, synthetic pathways with a focus on regioselectivity, physicochemical properties, spectroscopic characterization, and diverse applications, underpinned by an understanding of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Part 1: Introduction and Historical Context

The Tetrazole Moiety: A Privileged Scaffold in Science

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. First synthesized in 1885 by Swedish chemist J. A. Bladin, this nitrogen-rich ring system has become a cornerstone in various scientific disciplines.[1] The unique electronic properties of the tetrazole ring, particularly its ability to act as a non-classical bioisostere of the carboxylic acid group, have cemented its importance in drug design.[1][2] Tetrazole derivatives are known to exhibit a wide range of biological activities, including antihypertensive, antibacterial, antifungal, and anticancer properties.[3]

Unveiling this compound

This compound is an aromatic heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a 4-methoxyphenyl group. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring, a crucial detail that influences its chemical and biological properties. This compound serves as a key intermediate in the synthesis of more complex molecules and has shown promise in various applications due to the combined physicochemical properties of the tetrazole ring and the methoxy-functionalized phenyl group.

Part 2: Synthesis and Tautomerism

The Tautomeric Duo: 1H- vs. 2H-Tetrazoles

5-substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-isomers. The position of the proton on the tetrazole ring significantly impacts the molecule's electronic distribution, steric profile, and, consequently, its reactivity and biological interactions. The equilibrium between these two forms is influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the physical state (solid-state vs. solution). Generally, the 1H-tautomer is more common, but specific synthetic strategies can favor the formation of the 2H-isomer.

Tautomeric equilibrium between 1H- and 2H-isomers.
Synthetic Pathways to 5-(4-methoxyphenyl)-tetrazoles

The synthesis of 5-substituted tetrazoles is most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide.

The 1H-tautomer is typically the major product in the direct reaction between 4-methoxybenzonitrile and sodium azide.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole [4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzonitrile (1 mmol) and sodium azide (1.5 mmol) in 10 mL of dimethylformamide (DMF).

  • Addition of Catalyst: Add a catalytic amount of a Lewis acid, such as zinc chloride (0.2 mmol), to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 120-130 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of acidified water (pH 2-3 with HCl).

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(4-methoxyphenyl)-1H-tetrazole.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_1H cluster_start Starting Materials 4-methoxybenzonitrile 4-methoxybenzonitrile Reaction Reaction 4-methoxybenzonitrile->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction Work-up Work-up Reaction->Work-up [3+2] Cycloaddition Purification Purification Work-up->Purification Acidification & Filtration Product_1H 5-(4-methoxyphenyl)-1H-tetrazole Purification->Product_1H Recrystallization

Synthesis workflow for 5-(4-methoxyphenyl)-1H-tetrazole.

Achieving regioselective synthesis of the 2H-isomer requires specific strategies that direct the substitution to the N2 position. One effective method involves the use of arylboronic acids in a copper-catalyzed reaction.

Proposed Experimental Protocol: Regioselective Synthesis of this compound

This protocol is adapted from established methods for the N-arylation of tetrazoles.

  • Preparation of the Starting Tetrazole: Synthesize 5-(4-methoxyphenyl)-1H-tetrazole as described in section 2.2.1.

  • Reaction Setup: In a sealed tube, combine 5-(4-methoxyphenyl)-1H-tetrazole (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a copper(I) catalyst such as CuI (10 mol%), and a suitable ligand like 1,10-phenanthroline (20 mol%) in a solvent such as dimethyl sulfoxide (DMSO).

  • Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) (2 mmol), to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the this compound isomer.

Synthesis_2H cluster_start Starting Materials 5-(4-methoxyphenyl)-1H-tetrazole 5-(4-methoxyphenyl)-1H-tetrazole Reaction Reaction 5-(4-methoxyphenyl)-1H-tetrazole->Reaction 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid->Reaction Work-up Work-up Reaction->Work-up Cu-catalyzed N-arylation Purification Purification Work-up->Purification Extraction Product_2H This compound Purification->Product_2H Column Chromatography

Regioselective synthesis of this compound.

Part 3: Physicochemical Properties and Spectroscopic Characterization

Key Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(4-methoxyphenyl)-tetrazole. Note that some properties may vary slightly between the 1H and 2H tautomers.

PropertyValue
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Appearance White to off-white solid
Melting Point 235-238 °C (for the 1H-isomer)
Spectroscopic Fingerprints

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the 2H-isomer.

The 1H and 13C NMR spectra of the 2H-isomer will differ from those of the 1H-isomer due to the different electronic environment of the aromatic protons and carbons.

1H NMR (Expected, in CDCl₃) 13C NMR (Expected, in CDCl₃)
Aromatic protons of the 4-methoxyphenyl group will appear as two doublets in the range of δ 7.0-8.2 ppm.The carbon of the tetrazole ring is expected to resonate around δ 163-165 ppm.
The methoxy protons will be a singlet at approximately δ 3.8-3.9 ppm.Aromatic carbons will appear in the range of δ 114-160 ppm.
The methoxy carbon will be observed around δ 55 ppm.

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
C=N (tetrazole ring)1600-1650
N=N (tetrazole ring)1450-1500
C-O (methoxy group)1250-1300 (asymmetric), 1000-1050 (symmetric)
Aromatic C-H3000-3100

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Technique Expected m/z
Electrospray Ionization (ESI) [M+H]⁺ at m/z 177.07
Characteristic Fragmentation Loss of N₂ (28 Da) is a common fragmentation pathway for tetrazoles.[5]

Part 4: Applications and Mechanism of Action

A Versatile Building Block in Drug Discovery

The primary application of this compound in drug discovery stems from its role as a bioisostere for carboxylic acids.[1] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better cell membrane permeability of a drug candidate.

Bioisosteric replacement of a carboxylic acid with a tetrazole.

Derivatives of 5-(4-methoxyphenyl)-tetrazole have been investigated for a range of therapeutic activities, including anti-inflammatory and antidiabetic properties.[6]

Innovations in Agricultural Chemistry

In agrochemistry, tetrazole derivatives, including those with a methoxyphenyl substituent, are utilized in the development of novel pesticides and herbicides. The tetrazole moiety can contribute to the biological activity and selectivity of these compounds.

Advancements in Material Science

The nitrogen-rich nature of the tetrazole ring makes it a candidate for the development of high-energy materials and as a component in coordination polymers and metal-organic frameworks (MOFs). The 4-methoxyphenyl group can be used to tune the physical and chemical properties of these materials.

Unraveling the Mechanism of Action

The mechanism of action of this compound derivatives is highly dependent on the overall structure of the final molecule. In medicinal chemistry, the tetrazole ring often mimics the carboxylate group, allowing it to interact with the same biological targets, such as enzymes and receptors. For instance, it can form hydrogen bonds and electrostatic interactions with active site residues. The 4-methoxyphenyl group can engage in hydrophobic or π-stacking interactions, contributing to the binding affinity and selectivity of the compound.

Part 5: Conclusion and Future Perspectives

This compound is a molecule with a rich chemical profile and a wide array of potential applications. Its significance as a bioisostere in drug design continues to drive research into its derivatives. The development of efficient and regioselective synthetic methods is key to unlocking the full potential of this compound and its analogs. Future research is likely to focus on the synthesis of novel derivatives with enhanced biological activities, the exploration of its utility in new classes of materials, and a more detailed elucidation of its mechanism of action in various biological systems.

Part 6: References

  • Verma, A., Joshi, S., & Singh, D. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 994813.

  • Ramanathan, M., Wang, Y. H., & Liu, S. T. (2015). One-pot reactions for synthesis of 2, 5-substituted tetrazoles from aryldiazonium salts and amidines. Organic letters, 17(23), 5886-5889.

  • Saikia, R. A., Dutta, A., Sarma, B., & Takur, A. J. (2022). A mild and highly regioselective 2-arylation of 5-substituted tetrazoles proceeds with various arylboronic acids in the presence of [Cu(OH)(TMEDA)]2Cl2 to afford 2,5-disubstituted tetrazoles. The Journal of Organic Chemistry, 87(15), 9782-9796.

  • Onaka, T., Umemoto, H., Miki, Y., Nakamura, A., & Maegawa, T. (2014). A mild and highly regioselective 2-arylation of 5-substituted tetrazoles proceeds with various arylboronic acids in the presence of [Cu (OH)(TMEDA)] 2Cl 2 to afford 2, 5-disubstituted tetrazoles. The Journal of organic chemistry, 79(14), 6703-6707.

  • Ostrovskii, V. A., & Koldobskii, G. I. (2019). Tetrazoles via multicomponent reactions. Chemical reviews, 119(17), 10273-10336.

  • Mittal, R., & Awasthi, S. K. (2019). Recent advances in the synthesis of 5-substituted 1H-tetrazoles: a complete survey (2013–2018). Synthesis, 51(20), 3765-3783.

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12796-12816.

  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1, 5 and 2, 5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.

  • Tóth, E., Márió, G., Máté, M., & Bakos, J. (2022). Coupling of N‐Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2, 5‐Disubstituted‐2 H‐Tetrazoles. European Journal of Organic Chemistry, 2022(42), e202201103.

  • Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1, 2, 4-triazol-3-yl) thio] acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of medicinal chemistry, 27(12), 1565-1570.

  • Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2011). Tetrazoles: a multi-potent motif in drug design. Medicinal chemistry research, 20(9), 1379-1393.

  • Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., ... & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & medicinal chemistry letters, 25(2), 313-316.

  • Khalil, S. L., & Saleem, N. H. (2022). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Education and Science, 31(1), 1-17.

  • Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1, 2, 4-triazol-3-yl) thio] acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of medicinal chemistry, 27(12), 1565-1570.

  • Kim, K., Kim, Y., & Lee, J. (2019). Data on synthesis and structure–activity relationships of tetrazolato-bridged dinuclear platinum (II) complexes. Data in brief, 25, 104279.

  • Wang, F., Di, B., & Xu, Y. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

  • Sureshkumar, R., & Kalilur, R. (2018). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro [9, 10-d] Imidazole. Walsh Medical Media, 1(1), 1-5.

  • Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1, 2, 4-triazol-3-yl) thio] acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of medicinal chemistry, 27(12), 1565-1570.

  • Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-, 3-and 4-methoxyphenyl)-4H-1, 2, 4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259.

References

Tautomerism in 5-Substituted Tetrazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Equilibrium That Governs Bioactivity

In the landscape of medicinal chemistry, the tetrazole ring stands as a pillar of modern drug design. Esteemed for its role as a metabolically robust bioisostere of the carboxylic acid group, its presence is a hallmark of numerous blockbuster drugs, including the angiotensin II receptor blockers like losartan and valsartan.[1][2][3] However, the simplistic view of the 5-substituted-1H-tetrazole as a static entity belies a crucial, dynamic phenomenon: tautomerism. The constant, subtle shift of a single proton between nitrogen atoms dictates the molecule's electronic character, its shape, and ultimately, its ability to interact with a biological target.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a cursory overview to provide an in-depth exploration of the prototropic tautomerism central to 5-substituted tetrazoles. We will dissect the underlying principles, detail the experimental and computational methodologies for its characterization, and illuminate the profound implications of this equilibrium on pharmacological activity. Our focus is not merely on the "what," but on the "why"—the causality behind experimental choices and the strategic manipulation of this phenomenon in the rational design of superior therapeutics.

The Core of the Matter: The 1H- and 2H-Tautomeric Forms

A 5-substituted tetrazole with a proton on a ring nitrogen atom primarily exists as a dynamic equilibrium between two tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. A third potential isomer, the 5H-tetrazole, is generally considered energetically unfavorable and not experimentally observed under normal conditions.[4]

The position of this single proton dramatically alters the electronic and physical properties of the ring. The 1H-tautomer is generally more polar, while the 2H-tautomer is less polar.[5] This seemingly minor difference is the fulcrum upon which the tautomeric equilibrium balances, influenced by a trinity of key factors.

Tautomers cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer T1 R-C-N1(H)-N2=N3-N4= T2 R-C-N1=N2(H)-N3=N4 T1->T2 Equilibrium

The Influential Trinity: Phase, Solvent, and Substituent

The predominance of one tautomer over the other is not fixed but is a predictable consequence of the molecule's environment and intrinsic structure.

  • Physical Phase: The phase of the material has a profound impact. In the gas phase , the less polar 2H-tautomer is generally the more stable and predominant form.[6] Conversely, in the solid state , the more polar 1H-tautomer is almost exclusively observed in crystal structures, a preference driven by more favorable intermolecular interactions, such as hydrogen bonding in the crystal lattice.[6]

  • Solvent Polarity: In solution, a dynamic equilibrium exists, and its position is highly sensitive to the polarity of the solvent.[7] A fundamental principle governs this relationship: polar solvents stabilize the more polar 1H-tautomer , shifting the equilibrium in its favor. In contrast, nonpolar solvents favor the less polar 2H-tautomer. This solvent-dependent behavior is a critical consideration in both synthesis and biological assays.

  • The 5-Substituent (R-group): The electronic nature of the substituent at the 5-position exerts a significant, albeit more nuanced, influence. Electron-withdrawing groups tend to increase the acidity of the tetrazole proton and can influence the tautomeric preference, often by modulating the molecule's interaction with the solvent.[8] Steric bulk at the 5-position can also play a role by disfavoring certain conformations or solvation patterns.

Characterization and Quantification: The Scientist's Toolkit

Elucidating the tautomeric state of a 5-substituted tetrazole is not a trivial pursuit. It requires a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques. The choice of method is dictated by the phase of the sample and the specific information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR is the most powerful technique for studying tautomeric equilibria in solution. While ¹H and ¹³C NMR provide valuable information, ¹⁵N NMR spectroscopy is the most definitive tool for this purpose .[6]

Causality: Why ¹⁵N NMR is Superior The large chemical shift dispersion of ¹⁵N and its direct involvement in the tautomeric equilibrium make it exceptionally sensitive to the proton's location. The hybridization state of each nitrogen atom changes between the 1H and 2H forms, leading to dramatic and unambiguous differences in their respective ¹⁵N chemical shifts. This allows for clear identification and, crucially, accurate quantification of each tautomer in the equilibrium mixture.[9][10]

Experimental Protocol: Quantitative Tautomer Ratio Analysis by NMR

This protocol outlines the steps to determine the 1H/2H tautomeric ratio of a 5-substituted tetrazole in various solvents.

Objective: To quantify the equilibrium constant (KT) for the 1H ⇌ 2H tautomerism.

Materials:

  • 5-substituted tetrazole sample

  • A series of deuterated NMR solvents of varying polarity (e.g., Benzene-d₆, Chloroform-d, Acetonitrile-d₃, DMSO-d₆)

  • NMR spectrometer equipped for ¹H and ¹⁵N detection (a ¹H-¹⁵N HMBC experiment is often most practical)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare a solution of the tetrazole compound in each deuterated solvent at a consistent concentration (e.g., 10-20 mM). Ensure complete dissolution.

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least one hour before analysis.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample to confirm sample integrity and identify the proton resonances.

    • Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is often more practical than direct ¹⁵N detection due to the low natural abundance and unfavorable relaxation properties of ¹⁵N.

    • Rationale for HMBC: The HMBC experiment detects correlations between protons and nitrogens that are typically 2 or 3 bonds apart. This allows for the assignment of the nitrogen signals based on their coupling to known protons on the substituent or, in some cases, the tetrazole N-H proton itself.

    • Key Acquisition Parameters: Optimize the experiment to observe long-range couplings (typically setting a long-range J-coupling value around 5-10 Hz).

  • Data Processing and Analysis:

    • Process the 2D HMBC spectra to identify the ¹⁵N chemical shifts for both the 1H and 2H tautomers. The chemical shifts will be distinct for the nitrogens in each tautomeric form.

    • Quantification: The ratio of the tautomers can be determined by integrating the corresponding, well-resolved signals in the ¹H NMR spectrum if distinct signals for each tautomer are visible (slow exchange on the NMR timescale).

    • If the proton exchange is fast, leading to averaged signals, the tautomer ratio must be inferred from the weighted average of the ¹⁵N chemical shifts, though this requires reference spectra of "locked" N1- and N2-alkylated analogs to establish the endpoint chemical shifts for each pure tautomer.[11]

    • For slow-exchange regimes, calculate the percentage of each tautomer:

      • % 1H = [Integral(1H signal) / (Integral(1H signal) + Integral(2H signal))] * 100

      • % 2H = [Integral(2H signal) / (Integral(1H signal) + Integral(2H signal))] * 100

    • Calculate the equilibrium constant: KT = [% 2H] / [% 1H].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Quantification Prep Dissolve Tetrazole in Deuterated Solvent Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate H1_NMR Acquire ¹H NMR Equilibrate->H1_NMR HMBC_NMR Acquire ¹H-¹⁵N HMBC Process Process Spectra & Assign Signals HMBC_NMR->Process Integrate Integrate Tautomer-Specific ¹H Signals Process->Integrate Calculate Calculate Tautomer Ratio and K_T Integrate->Calculate

X-ray Crystallography: Unambiguous Determination in the Solid State

X-ray crystallography provides the most definitive structural evidence for the tautomeric form present in a crystal. By precisely locating all non-hydrogen atoms, it can unequivocally distinguish between the N-N single and N=N double bonds within the ring, directly revealing the position of the protonated nitrogen.

Causality: The Power of Solid-State Analysis While solution NMR reveals the dynamic equilibrium, X-ray crystallography provides a static snapshot of the most stable tautomer in the solid phase. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding networks, which are critical for crystal packing, solubility, and solid-form stability. As a rule, the more polar 1H-tautomer is the form observed in the crystalline state.[6]

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy can also be used to distinguish between tautomers, particularly by observing the N-H stretching and bending vibrations. These bands will appear at different frequencies depending on the specific nitrogen to which the proton is attached. While less quantitative than NMR, FTIR is a rapid and valuable tool for assessing the tautomeric form in the solid state.[12]

The Impact on Drug Design and Development: From Theory to Therapy

Understanding and controlling the tautomeric equilibrium of a 5-substituted tetrazole is not an academic exercise; it is a critical component of modern drug design. The tautomeric form can profoundly influence a molecule's physicochemical properties and its pharmacological profile.

Physicochemical Properties: Acidity, Lipophilicity, and Solubility

The tetrazole moiety is prized as a carboxylic acid bioisostere precisely because its acidity (pKa) is in a similar range, ensuring it is ionized at physiological pH. This acidity is a composite property of the tautomeric mixture in solution.

Property1H-Tautomer2H-TautomerImplication for Drug Design
Polarity More Polar[5]Less Polar[5]Influences solubility, membrane permeability, and interaction with polar/nonpolar environments.
Acidity (pKa) Generally the stronger acidGenerally the weaker acidThe observed pKa is an average of the mixture. Shifting the equilibrium can fine-tune the acidity.
Lipophilicity Less LipophilicMore LipophilicThe tautomeric ratio directly impacts the overall LogP of the molecule, affecting ADME properties.
H-Bonding Different H-bond donor/acceptor patternDifferent H-bond donor/acceptor patternCrucial for receptor binding and crystal packing.[13]

Table 1: Comparative Physicochemical Properties of Tetrazole Tautomers.

Case Study: The 'Sartan' Class of Antihypertensives

The development of angiotensin II receptor blockers like losartan, valsartan, and candesartan provides a compelling illustration of the importance of the tetrazole group.[1][2][14] In these molecules, the acidic tetrazole ring mimics the C-terminal carboxylate of angiotensin II, enabling strong binding to the AT₁ receptor.[1]

The specific tautomeric form present at the receptor site is believed to be critical for this interaction. While the molecule exists as a tautomeric mixture in solution, the receptor's binding pocket, with its specific arrangement of hydrogen bond donors and acceptors, will selectively bind the tautomer that provides the optimal geometric and electronic complementarity. It is hypothesized that different receptor subtypes or even different binding modes within the same receptor could favor one tautomer over the other. Therefore, designing molecules that preferentially adopt a specific tautomeric form can be a strategy to enhance potency and selectivity.[15]

Sartan_Binding cluster_drug Drug in Solution cluster_receptor AT₁ Receptor Binding Pocket cluster_outcome Biological Outcome Tautomer_Mix Tautomeric Equilibrium (1H ⇌ 2H) Binding_Site Specific H-Bonding & Electrostatic Field Tautomer_Mix->Binding_Site Interaction Bound_Tautomer Receptor Selectively Binds Optimal Tautomer Binding_Site->Bound_Tautomer Selection Activity High-Affinity Binding & Antihypertensive Effect Bound_Tautomer->Activity

Synthetic Strategies: Controlling the Tautomeric Outcome

While 5-substituted-1H-tetrazoles are typically synthesized as a tautomeric mixture, medicinal chemistry often requires the synthesis of specific N-substituted isomers to "lock" the molecule into a single form. This allows for the unambiguous assessment of the biological activity of each individual tautomer.

Synthesis of Tautomeric 5-Substituted-1H-Tetrazoles

The most common method for synthesizing the parent 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide. This reaction is often catalyzed by acids or metal salts.[2][16]

Protocol: General Synthesis of 5-Phenyl-1H-tetrazole

Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃) - Caution: Azides are toxic and potentially explosive.

  • Triethylammonium chloride or Zinc Bromide

  • Solvent (e.g., Toluene or DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add water and adjust the pH to ~9-10 with NaOH to deprotonate the tetrazole and bring it into the aqueous phase.

    • Separate the layers and wash the aqueous layer with ethyl acetate to remove any unreacted benzonitrile.

    • Acidify the aqueous layer with concentrated HCl to a pH of ~1-2. The 5-phenyl-1H-tetrazole will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Regioselective Synthesis of N1- and N2-Substituted Isomers

The alkylation or arylation of a 5-substituted tetrazole often yields a mixture of N1 and N2 isomers, with the ratio depending on the substrate, electrophile, and reaction conditions.[17] However, various strategies have been developed to achieve regioselective synthesis.

  • N2-Selective Synthesis: N2-arylation can be achieved regioselectively using diaryliodonium salts under metal-free conditions.[18] Other methods for preferential N2-alkylation have also been reported.[19]

  • N1-Selective Synthesis: While often the minor product in direct alkylation, specific conditions and starting materials can favor N1 substitution. For example, the reaction of primary amines with triethyl orthoformate and sodium azide can yield 1-substituted tetrazoles.[16]

By synthesizing both the "locked" N1- and N2-substituted analogs of a drug candidate, researchers can definitively assess which tautomeric form confers the desired biological activity, providing invaluable data for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

The tautomerism of 5-substituted tetrazoles is a fundamental property that extends far beyond a simple structural curiosity. It is a critical determinant of the physicochemical and biological properties that underpin the success of numerous therapeutic agents. For the medicinal chemist and drug developer, a deep, mechanistic understanding of this equilibrium is not optional—it is essential for the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized ADME profiles.

As our analytical tools become more sensitive and our computational models more predictive, the ability to precisely map and manipulate tautomeric landscapes will continue to grow. The future of drug design will increasingly involve a holistic approach where the dynamic, tautomeric nature of pharmacophores like the tetrazole ring is not merely acknowledged, but actively engineered to achieve therapeutic excellence.

References

Methodological & Application

Synthesis of 5-(4-methoxyphenyl)-2H-tetrazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-(4-methoxyphenyl)-2H-tetrazole, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale and critical safety considerations.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. This nitrogen-rich structure confers unique physicochemical properties, making the tetrazole ring a highly sought-after pharmacophore in drug discovery.[1][2] Notably, the tetrazole group is often employed as a bioisosteric replacement for the carboxylic acid functionality.[1][2] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile by increasing lipophilicity and bioavailability, and potentially reduce side effects.[1] The World Health Organization has recognized the tetrazole ring as an important descriptor in analogue-based drug discovery.

The target molecule, this compound, incorporates a methoxyphenyl group, a common substituent in pharmacologically active compounds, suggesting its potential as a building block for novel therapeutic agents. Its synthesis is a key step for further exploration in various research and development programs.

Reaction Principle: The [3+2] Cycloaddition

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[3][4] This reaction, often catalyzed by a Brønsted or Lewis acid, involves the activation of the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. The subsequent cyclization and protonation lead to the formation of the stable aromatic tetrazole ring.

In this protocol, we will utilize the well-established method of reacting 4-methoxybenzonitrile with sodium azide in the presence of ammonium chloride, which serves as a convenient and less hazardous proton source compared to free hydrazoic acid.

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis, from the initial reaction setup to the final characterization of the purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reagents Reagent Preparation (4-methoxybenzonitrile, NaN3, NH4Cl, DMF) Setup Reaction Setup (Round-bottom flask, condenser, stirrer) Reagents->Setup Heating Heating and Reflux (Controlled temperature and time) Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Acidification (Precipitation of product) Monitoring->Quenching Upon completion Isolation Vacuum Filtration Quenching->Isolation Purification Recrystallization Isolation->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis MeltingPoint Melting Point Determination Purification->MeltingPoint

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
4-MethoxybenzonitrileReagent Grade, ≥99%Sigma-Aldrich, Acros
Sodium Azide (NaN₃)Reagent Grade, ≥99%Sigma-Aldrich, Alfa Aesar
Ammonium Chloride (NH₄Cl)Reagent Grade, ≥99%Fisher Scientific, VWR
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Acros
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific, VWR
Ethyl AcetateACS GradeFisher Scientific, VWR
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific, VWR
EthanolReagent GradeFisher Scientific, VWR

Experimental Protocol

A. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzonitrile (1.33 g, 10 mmol).

  • Add N,N-dimethylformamide (DMF, 40 mL) to dissolve the nitrile.

  • Carefully add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol) to the stirred solution.

    • Rationale: Sodium azide is the source of the azide anion, while ammonium chloride acts as an in-situ source of a proton, which is necessary to activate the nitrile for the cycloaddition. Using a slight excess of the azide and ammonium chloride helps to drive the reaction to completion. DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and can be heated to the required temperature.

B. Reaction Execution

  • Heat the reaction mixture to 120 °C in an oil bath with continuous stirring.

  • Maintain the reaction at this temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting nitrile spot indicates the completion of the reaction.

C. Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Acidify the aqueous solution to a pH of approximately 2 by the slow and careful addition of concentrated hydrochloric acid. This will cause the product to precipitate as a white solid.

    • Rationale: The tetrazole product is acidic and exists as its sodium salt in the basic reaction mixture. Acidification protonates the tetrazole, making it less soluble in water and causing it to precipitate.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any remaining inorganic salts.

  • Dry the crude product in a vacuum oven at 60-70 °C.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.[5] Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions and Waste Disposal

Critical Safety Alert: Sodium Azide and Hydrazoic Acid

  • Sodium Azide (NaN₃): Sodium azide is a highly toxic and potentially explosive substance.[6] Avoid inhalation of dust and contact with skin and eyes. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Hydrazoic Acid (HN₃): A significant hazard in this synthesis is the potential formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[7] Hydrazoic acid can be formed upon acidification of azide salts. Crucially, never add acid directly to a concentrated solution of sodium azide. The acidification step in the work-up must be performed slowly and with good stirring in a large volume of water to dissipate heat and minimize the concentration of HN₃.

  • Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., copper, lead, mercury) and their salts, as this can form extremely shock-sensitive and explosive heavy metal azides. Use glass or Teflon-coated spatulas and equipment.

  • Waste Disposal: All waste containing azide must be treated as hazardous. Quench any residual azide in the reaction filtrate by the careful addition of a freshly prepared solution of sodium nitrite followed by acidification with dilute sulfuric acid. This procedure converts the azide to nitrogen gas. Dispose of all chemical waste according to institutional and local regulations.

Characterization of 5-(4-methoxyphenyl)-1H-tetrazole

The synthesized product is expected to exist predominantly as the 1H-tautomer, 5-(4-methoxyphenyl)-1H-tetrazole.

PropertyExpected Value
Appearance White solid
Melting Point 231-232 °C[8]
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
¹H NMR (400 MHz, DMSO-d₆): δ 7.97 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (d, J = 8.9 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃). The NH proton is often broad and may not be distinctly visible or may exchange with residual water.[8]
¹³C NMR (100 MHz, DMSO-d₆): δ 161.4, 154.8, 128.6, 116.4, 114.8, 55.4.[8]

FTIR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the tetrazole ring and the substituted phenyl ring. Key absorptions include:

  • N-H stretching: A broad peak in the region of 3000-3400 cm⁻¹.

  • C=N and N=N stretching (tetrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.[9]

  • C-O stretching (methoxy group): A strong absorption around 1250 cm⁻¹.

  • Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

Mass Spectrometry: The mass spectrum (Electron Ionization) is expected to show the molecular ion peak (M⁺) at m/z = 176. Characteristic fragmentation of the tetrazole ring often involves the loss of a molecule of nitrogen (N₂, 28 amu) or a hydrazoic acid radical (HN₃, 43 amu).[10]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By adhering to the outlined procedures and, most importantly, the stringent safety precautions, researchers can confidently and safely synthesize this valuable compound for their research endeavors. The provided characterization data will serve as a reliable reference for product verification.

References

Application Notes and Protocols for 5-(4-methoxyphenyl)-2H-tetrazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and materials science professionals on the application of 5-(4-methoxyphenyl)-2H-tetrazole as a corrosion inhibitor, particularly for mild steel in acidic environments. It delineates the scientific principles underpinning its inhibitory action, including the mechanism of adsorption and the relationship between molecular structure and protective function. Detailed, field-proven protocols for evaluating inhibitor efficiency using gravimetric, electrochemical, and surface analysis techniques are provided, ensuring a self-validating and reproducible experimental framework.

Introduction

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant economic and safety challenge across numerous industries, including oil and gas, chemical processing, and infrastructure.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating the corrosion of metals, such as mild steel, in acidic media used for industrial cleaning, descaling, and oil well acidizing.[1][2]

Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are particularly effective.[3] Tetrazole derivatives, five-membered aromatic rings containing four nitrogen atoms, have emerged as a highly promising class of corrosion inhibitors.[4][5][6] Their efficacy stems from the multiple adsorption centers, including the lone pair electrons on the nitrogen atoms and the delocalized π-electrons in the heterocyclic ring, which facilitate the formation of a stable, protective film on the metal surface.[2][7]

This guide focuses specifically on This compound , an organic compound featuring both a tetrazole moiety and a methoxyphenyl group.[8][9] The presence of the electron-donating methoxy group (-OCH₃) and the additional oxygen atom is anticipated to enhance the molecule's adsorption capabilities and, consequently, its corrosion inhibition performance.[10] We will explore its mechanism of action and provide robust protocols for its systematic evaluation.

Part I: Application Notes - The Science of Inhibition

Proposed Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, creating a barrier that isolates the metal from the corrosive electrolyte.[1][6] This adsorption process is not merely a surface coating but a complex interaction involving multiple forces, which can be broadly categorized into physisorption and chemisorption.[7][11]

  • Physisorption (Physical Adsorption): In an acidic medium like hydrochloric acid (HCl), the metal surface typically acquires a net negative charge due to the specific adsorption of chloride ions (Cl⁻). Concurrently, the nitrogen atoms in the tetrazole ring can become protonated. This leads to an electrostatic attraction between the positively charged inhibitor molecules and the negatively charged metal surface.

  • Chemisorption (Chemical Adsorption): This is a stronger, more stable form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The this compound molecule possesses several active centers for chemisorption:

    • Nitrogen and Oxygen Atoms: The four nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxy group possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface.[7]

    • π-Electrons: The aromatic phenyl and tetrazole rings are rich in π-electrons, which can also interact with the d-orbitals of the metal.[7]

This combination of physical and chemical adsorption results in a durable, protective inhibitor film that blocks the active sites for both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution), classifying it as a mixed-type inhibitor .[1][12]

cluster_inhibitor This compound cluster_surface Mild Steel Surface in HCl Inhibitor Inhibitor Molecule (π-electrons, N and O lone pairs) Metal Fe Atoms (Vacant d-orbitals) Inhibitor->Metal Chemisorption (Coordinate Bonds) Cl_ions Adsorbed Cl⁻ Ions Inhibitor->Cl_ions Physisorption (Electrostatic Attraction)

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Thermodynamic and Molecular Structure Considerations

Adsorption Isotherms: To understand the inhibitor-surface interaction quantitatively, experimental data are often fitted to various adsorption isotherms.[13] The Langmuir adsorption isotherm is frequently used for tetrazole derivatives, which assumes the formation of a uniform monolayer on the metal surface with no interaction between adsorbed molecules.[1][11][12] The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the equation:

C / θ = 1 / K_ads + C

where K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.[14]

Gibbs Free Energy of Adsorption (ΔG°_ads): The spontaneity and strength of the adsorption can be determined by calculating the standard free energy of adsorption, ΔG°_ads, using the following equation[15]:

ΔG°_ads = -RT ln(55.5 K_ads)

The value 55.5 is the molar concentration of water in the solution.

  • A negative ΔG°_ads value indicates a spontaneous adsorption process.[15]

  • Typically, values around -20 kJ/mol or less positive are associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[11]

Quantum Chemical Insights: Density Functional Theory (DFT) calculations provide a powerful tool to correlate the molecular structure of an inhibitor with its performance without prior synthesis.[4][5][15] Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency.[16][17]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability of the molecule.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.[16]

Table 1: Representative Quantum Chemical Parameters for Tetrazole Derivatives

Parameter Description Typical Implication for Inhibition
E_HOMO Electron-donating ability Higher value enhances adsorption and efficiency.[16]
E_LUMO Electron-accepting ability Lower value can enhance back-donation.
ΔE (Energy Gap) Reactivity of the molecule Lower value suggests higher reactivity and efficiency.[16]
Dipole Moment (μ) Polarity of the molecule Higher value can influence adsorption on the metal surface.[18]

(Note: Actual values should be determined via specific DFT calculations for this compound.)

Part II: Experimental Protocols - Evaluation of Inhibitor Performance

The following protocols provide a framework for the comprehensive evaluation of this compound.

cluster_analysis 3. Surface & Data Analysis prep 1. Preparation - Metal Coupon Polishing - Corrosive Solution (e.g., 1M HCl) - Inhibitor Stock Solutions wl Weight Loss Method (Gravimetric) prep->wl ec Electrochemical Tests (PDP & EIS) prep->ec da Data Analysis - Calculate η% - Fit Isotherms - Model EIS Data wl->da sa Surface Analysis (SEM, EDX, XPS) ec->sa ec->da

Caption: General experimental workflow for inhibitor evaluation.

Protocol 1: Gravimetric (Weight Loss) Measurements

This method provides a direct, albeit time-consuming, measure of corrosion rate.

1. Materials and Preparation:

  • Metal Specimens: Mild steel coupons of known dimensions (e.g., 2 cm x 1 cm x 0.2 cm).[2]

  • Polishing: Mechanically polish the coupons with successive grades of silicon carbide (SiC) abrasive paper (e.g., from 40 to 1600 grit), rinse with deionized water and acetone, dry, and store in a desiccator.[2]

  • Corrosive Medium: Prepare 1 M HCl solution by diluting analytical grade HCl with distilled water.[2]

  • Inhibitor Solutions: Prepare a range of concentrations of this compound (e.g., 10⁻⁷ M to 10⁻⁴ M) in the 1 M HCl solution.[2][4]

2. Experimental Procedure:

  • Weigh the polished coupons accurately (W_initial).

  • Immerse one coupon into each test solution (including a blank 1 M HCl solution without inhibitor).

  • Maintain the solutions at a constant temperature (e.g., 298 K) for a fixed duration (e.g., 6 hours).[2]

  • After immersion, retrieve the coupons, rinse with water and acetone, gently scrub with a soft brush to remove loose corrosion products, dry, and re-weigh (W_final).

3. Data Analysis:

  • Corrosion Rate (CR) in g·cm⁻²·h⁻¹: CR = (W_initial - W_final) / (A * t) where A is the surface area of the coupon and t is the immersion time.[2]

  • Inhibition Efficiency (η_WL %): η_WL % = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[2]

Protocol 2: Electrochemical Evaluation

Electrochemical methods are rapid and provide mechanistic insights.[19]

1. Setup:

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Working Electrode (WE): A polished mild steel coupon with a fixed exposed area (e.g., 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[20]

  • Counter Electrode (CE): A platinum wire or graphite rod.[21]

  • Instrumentation: A potentiostat/galvanostat with frequency response analysis capability.

2. Experimental Procedure:

  • Fill the cell with the test solution (blank or with inhibitor).

  • Immerse the electrodes and allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.[1]

  • Perform the Electrochemical Impedance Spectroscopy (EIS) measurement first, as it is non-destructive.

  • Subsequently, perform the Potentiodynamic Polarization (PDP) measurement.

A. Electrochemical Impedance Spectroscopy (EIS):

  • Parameters: Apply a small AC voltage signal (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 10 mHz.[20][21]

  • Data Presentation: Plot the data as Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance magnitude and phase angle vs. frequency) plots.

  • Analysis: The Nyquist plot for an inhibited system often shows a larger semicircle compared to the blank, indicating increased resistance to corrosion. Fit the data to an appropriate equivalent electrical circuit (see below) to determine the solution resistance (R_s) and charge transfer resistance (R_ct).[22][23]

  • Inhibition Efficiency (η_EIS %): η_EIS % = [(R_ct,inh - R_ct,blank) / R_ct,inh] * 100 where R_ct,inh and R_ct,blank are the charge transfer resistances with and without the inhibitor.

cluster_cpe start Rs Rs start->Rs end p1 Rs->p1 Rct Rct p2 Rct->p2 p1->Rct cpe_label CPE p2->end cpe_symbol ||

Caption: Common equivalent circuit for fitting EIS data.

B. Potentiodynamic Polarization (PDP):

  • Parameters: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[24]

  • Data Presentation: Plot the potential (E) versus the logarithm of the current density (log i).

  • Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr). A significant decrease in i_corr in the presence of the inhibitor indicates effective inhibition.

  • Inhibition Efficiency (η_PDP %): η_PDP % = [(i_corr,blank - i_corr,inh) / i_corr,blank] * 100 where i_corr,blank and i_corr,inh are the corrosion current densities without and with the inhibitor.[25]

Protocol 3: Surface Analysis

These techniques validate the formation of a protective film.[26][27]

  • Sample Preparation: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours). Afterward, retrieve the coupons, rinse gently with deionized water, and dry.

  • Scanning Electron Microscopy (SEM): Acquire images of the coupon surfaces. The surface exposed to the blank solution is expected to be rough and pitted, while the inhibitor-protected surface should appear significantly smoother.[1][28]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Perform elemental analysis on the surfaces. The spectrum from the protected sample should show peaks for Nitrogen (N), Oxygen (O), and Carbon (C) in addition to Iron (Fe), confirming the adsorption of the organic inhibitor.[1]

  • X-ray Photoelectron Spectroscopy (XPS): For more detailed analysis, XPS can be used to identify the chemical states of the elements on the surface, providing evidence of the chemical bonds formed between the inhibitor and the metal.[29][30]

Part III: Data Interpretation and Presentation

Quantitative Data Summary

Consolidate the results from the different methods into a clear, comparative table.

Table 2: Example Data Summary for this compound at 298 K

Inhibitor Conc. (M) η_WL (%) i_corr (μA/cm²) η_PDP (%) R_ct (Ω·cm²) η_EIS (%)
0 (Blank) - Value - Value -
1.0 x 10⁻⁶ Value Value Value Value Value
1.0 x 10⁻⁵ Value Value Value Value Value

| 1.0 x 10⁻⁴ | Value | Value | Value | Value | Value |

A high degree of agreement between the inhibition efficiency (η%) values obtained from the three different techniques validates the experimental results.

Conclusion

This compound stands as a highly effective corrosion inhibitor, leveraging the rich electron density of its tetrazole and methoxyphenyl moieties to form a robust protective film on metal surfaces. Its mechanism is a synergistic combination of physisorption and chemisorption, leading to mixed-type inhibition. The protocols outlined in this guide provide a rigorous and multi-faceted approach to quantify its performance and validate its mechanism of action. By integrating gravimetric, electrochemical, and surface analysis techniques, researchers can confidently characterize the efficacy of this compound and advance the development of next-generation corrosion protection technologies.

References

Application Notes and Protocols for Testing the Antifungal Activity of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Tetrazole Derivatives in Antifungal Research

The rising incidence of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the discovery and development of novel antifungal agents.[1][2] Tetrazole derivatives, a class of five-membered heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[3] Notably, their structural similarity to azole antifungals, which act by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, positions them as promising candidates for new antifungal therapies.[4][5][6][7] This document provides a detailed protocol for assessing the in vitro antifungal activity of novel tetrazole derivatives, primarily based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).[1][8]

The core mechanism of action for azole antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[4][5] This disruption of ergosterol biosynthesis leads to a compromised fungal cell membrane, increased permeability, and ultimately, the inhibition of fungal growth or cell death.[5][7] It is hypothesized that tetrazole derivatives may exert their antifungal effects through a similar mechanism. This protocol is designed to provide a robust and reproducible framework for determining the Minimum Inhibitory Concentration (MIC) of these compounds, a key metric in evaluating their antifungal potency.

I. Core Principles and Strategic Considerations

The protocol outlined below is a modification of the CLSI M27-A3 guidelines, adapted for the screening of novel compounds like tetrazole derivatives.[1] The broth microdilution method is a widely accepted and standardized technique that allows for the simultaneous testing of multiple compounds against various fungal strains in a 96-well microplate format.[1][9] This high-throughput approach is both time and resource-efficient, making it ideal for initial screening and lead optimization in drug discovery.

The choice of fungal strains is critical for a comprehensive evaluation. A panel of clinically relevant yeast and mold species should be included, encompassing both wild-type strains and those with known resistance profiles. This allows for the assessment of the spectrum of activity and potential efficacy against resistant pathogens.

II. Materials and Reagents

Fungal Strains:

  • Candida albicans (e.g., ATCC 90028)

  • Candida glabrata

  • Candida krusei (e.g., ATCC 6258)[10]

  • Candida parapsilosis (e.g., ATCC 22019)[10]

  • Cryptococcus neoformans

  • Aspergillus fumigatus

  • Aspergillus flavus

Quality Control (QC) Strains:

  • Candida parapsilosis ATCC 22019[10]

  • Candida krusei ATCC 6258[10] Note: QC strains are essential for validating the accuracy and reproducibility of the assay. Their MIC values should fall within a predefined range.[11][12][13][14]

Media and Reagents:

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.[9]

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), sterile

  • Tetrazole derivatives (stock solutions prepared in DMSO)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Sterile, 96-well, U-bottom microtiter plates[9]

  • Sterile conical tubes (15 mL and 50 mL)

  • Spectrophotometer or microplate reader

III. Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow Figure 1. Broth Microdilution Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (SDA plates, 24-48h) Inoculum_Prep 2. Inoculum Preparation (Adjust to 0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microplate (Add fungal suspension) Inoculum_Prep->Inoculation Compound_Dilution 3. Compound Dilution (2-fold serial dilution in RPMI) Compound_Dilution->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading 6. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Interpretation 7. Data Interpretation & Reporting MIC_Reading->Data_Interpretation

Caption: Figure 1. Broth Microdilution Antifungal Susceptibility Testing Workflow

IV. Step-by-Step Protocol

A. Preparation of Fungal Inoculum
  • Fungal Culture: Streak the fungal isolates from frozen stocks onto Sabouraud Dextrose Agar (SDA) plates and incubate at 30-35°C for 24-48 hours to obtain fresh, viable colonies.[1]

  • Inoculum Suspension: From the fresh culture, select several well-isolated colonies and suspend them in 5 mL of sterile saline or PBS.

  • Standardization of Inoculum: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be done visually or using a spectrophotometer at a wavelength of 530 nm.

  • Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

B. Preparation of Tetrazole Derivatives and Control Drugs
  • Stock Solutions: Prepare stock solutions of the tetrazole derivatives and control antifungal agents (e.g., Fluconazole) in 100% DMSO. The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize the final DMSO concentration in the assay.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in RPMI 1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.[1]

C. Broth Microdilution Assay
  • Plate Setup: Add 100 µL of each diluted compound to the appropriate wells of a sterile 96-well U-bottom microtiter plate. Include wells for a positive control (fungi with no drug), a negative control (medium only), and a solvent control (fungi with the highest concentration of DMSO used).

  • Inoculation: Add 100 µL of the working fungal inoculum to each well, except for the negative control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the microtiter plates and incubate at 35°C for 24-48 hours.[15] For slower-growing fungi like Cryptococcus neoformans, incubation may need to be extended to 72 hours.[15]

D. Determination of Minimum Inhibitory Concentration (MIC)
  • Visual Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the positive control well.[2] For azoles, this is often observed as a prominent decrease in turbidity.[15]

  • Spectrophotometric Reading: Alternatively, the MIC can be determined by reading the optical density (OD) of the wells at a specific wavelength (e.g., 450 nm or 600 nm) using a microplate reader. The percentage of growth inhibition can be calculated using the following formula: % Inhibition = 100 - [ (OD_test_well - OD_negative_control) / (OD_positive_control - OD_negative_control) ] * 100 The MIC is the lowest concentration that shows the desired level of inhibition (e.g., ≥50% or ≥90%).

V. Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the MIC values of different tetrazole derivatives against a panel of fungal strains.

Table 1: Example of MIC Data Presentation for Tetrazole Derivatives

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Tetrazole A81632416
Tetrazole B24814
Tetrazole C>64>64>6432>64
Fluconazole116644>64

Interpreting MIC values is crucial for understanding the potential of a compound.[2] Lower MIC values indicate higher antifungal activity. The MICs of the test compounds should be compared to those of the positive control drug (e.g., Fluconazole). It is also important to consider established clinical breakpoints for known antifungal agents, where available, to gauge the potential clinical relevance of the observed activity.[16][17][18][19][20]

VI. Quality Control and Self-Validation

To ensure the reliability and reproducibility of the results, several quality control measures must be implemented:

  • QC Strains: The MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) must fall within the acceptable ranges as defined by CLSI.[10][21]

  • Controls: The positive control well should show robust fungal growth, while the negative control well should show no growth. The solvent control should show growth comparable to the positive control to rule out any inhibitory effects of the solvent at the concentrations used.

  • Reproducibility: The assay should be performed in duplicate or triplicate and repeated on different days to ensure the consistency of the results.

VII. Conclusion

This protocol provides a comprehensive and standardized framework for the in vitro evaluation of the antifungal activity of novel tetrazole derivatives. Adherence to these guidelines, including the use of appropriate controls and quality control measures, will ensure the generation of reliable and reproducible data. The determination of MIC values is a critical first step in the drug discovery pipeline, providing essential information for lead compound selection and further preclinical development. Promising tetrazole derivatives with potent antifungal activity warrant further investigation, including studies on their mechanism of action, toxicity, and in vivo efficacy.[22]

References

Application Notes & Protocols: Investigating the Anticancer Potential of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-(4-methoxyphenyl)-2H-tetrazole in Oncology

The tetrazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere of the carboxylic acid group.[1][2][3] This five-membered heterocyclic system is a key component in numerous FDA-approved drugs and is increasingly explored in oncology for its diverse biological activities. Tetrazole derivatives have been reported to exhibit a wide spectrum of anticancer effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes like tubulin and Epidermal Growth Factor Receptor (EGFR).[1][4][5][6]

This document focuses on This compound , a specific derivative whose anticancer potential remains largely untapped. The presence of the methoxyphenyl group can influence the molecule's pharmacokinetic properties and its interaction with biological targets.[7] This guide serves as a comprehensive framework for researchers beginning the preclinical evaluation of this compound. It provides not just the "how" but the "why" for each experimental step, outlining a logical, field-proven workflow from initial cytotoxicity screening to advanced mechanistic studies. Our objective is to equip researchers with the foundational protocols and strategic insights necessary to rigorously assess the potential of this compound as a novel anticancer agent.

Compound Profile and Preparation for In Vitro Studies

Before initiating biological assays, it is critical to characterize the compound and establish a reliable protocol for its solubilization and storage.

Chemical Profile:

Property Value Source
Chemical Name This compound [8][9]
CAS Number 6926-51-8 [8]
Molecular Formula C₈H₈N₄O [8]
Molecular Weight 176.18 g/mol [8]
Physical Form White to off-white solid [9]

| Melting Point | 235-238 °C |[8] |

Protocol 1: Preparation of Master Stock Solution

Rationale: The choice of solvent is critical to ensure complete dissolution and minimize solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the standard choice for most nonpolar organic compounds in early-stage in vitro screening. The master stock concentration should be high enough to allow for serial dilutions where the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.5%).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Aseptically weigh out 5 mg of this compound and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 50 mM master stock solution.

    • Calculation: (5 mg / 176.18 g/mol ) / (50 mmol/L) = 0.000567 L = 567 µL.

  • Add 567 µL of anhydrous, sterile DMSO to the tube.

  • Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult.

  • Aliquot the 50 mM master stock into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Experimental Workflow: A Phased Approach to Investigation

A logical progression of experiments is essential for an efficient and conclusive evaluation. This workflow ensures that resource-intensive mechanistic studies are only performed after initial efficacy has been established.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Advanced Mechanistic Insight A Protocol 2: Cytotoxicity Screening (MTT Assay) B Determine IC50 Values A->B Analyze Absorbance C Protocol 3: Apoptosis Assay (Annexin V / PI Staining) B->C If Cytotoxic D Quantify Apoptotic vs. Necrotic Populations C->D Flow Cytometry Analysis E Protocol 4: Cell Cycle Analysis D->E If Apoptotic F Protocol 5: Western Blot for Signaling Pathways D->F

Caption: A logical workflow for evaluating a novel anticancer compound.

Phase 1: Determining Cytotoxicity

The first step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency.

Protocol 2: Cell Viability Assessment via MTT Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Sterile 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from your 50 mM stock in complete medium. Typical final concentrations for screening range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.2%) and "untreated control" wells (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.

  • Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Phase 2: Elucidating the Mechanism of Cell Death

If the compound is cytotoxic, the next critical question is how it induces cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations via flow cytometry.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (contains FITC Annexin V, PI solution, and 1X Binding Buffer).

  • Cancer cells treated with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Vehicle-treated (negative control) and staurosporine-treated (positive control) cells.

  • Ice-cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from your treated and control plates. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.[12]

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[13]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and analyze by flow cytometry within one hour.

Data Interpretation: The flow cytometry data is plotted on a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.

G x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin origin x_end x_end origin->x_end y_end y_end origin->y_end Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) v_line->v_line_end h_line->h_line_end

Caption: Interpretation of Annexin V and PI flow cytometry data.

Phase 3: Advanced Mechanistic Investigation

With evidence of apoptosis, the investigation can proceed to explore the underlying molecular mechanisms.

Protocol 4: Cell Cycle Analysis by PI Staining

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[14] Propidium iodide stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the quantification of cells in each phase of the cell cycle.

Procedure:

  • Cell Treatment & Harvesting: Treat cells as in Protocol 3. Harvest ~1-2 x 10⁶ cells per sample.

  • Fixation: Wash cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells. Incubate on ice for 30 minutes or at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP). The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

Protocol 5: Western Blot Analysis of Key Signaling Pathways

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to determine how the compound affects key cancer-related signaling pathways.[15][16] Based on the known targets of other tetrazole derivatives and common cancer pathways, initial targets for investigation could include the PI3K/AKT survival pathway and key apoptosis executioner proteins.[17][18]

G cluster_0 PI3K/AKT Pathway cluster_1 Apoptosis Pathway compound 5-(4-methoxyphenyl) -2H-tetrazole pAKT p-AKT (Active) compound->pAKT Inhibits? Bcl2 Bcl-2 compound->Bcl2 Inhibits? PI3K PI3K AKT AKT PI3K->AKT Activates AKT->pAKT mTOR mTOR pAKT->mTOR Activates cell_growth Cell Proliferation & Survival mTOR->cell_growth Promotes Bax Bax Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP (Inactive) PARP->cPARP apoptosis Apoptosis cPARP->apoptosis Indicates

Caption: Hypothetical signaling pathways modulated by the compound.

Procedure:

  • Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-AKT, total AKT, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to semi-quantify changes in protein expression relative to the loading control.

References

Application Notes and Protocols for High-Throughput Screening Assays for 5-(4-methoxyphenyl)-2H-tetrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrazole Analogs

The tetrazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and demonstrating a broad spectrum of pharmacological activities.[1] This five-membered heterocyclic ring is a key component in several FDA-approved drugs. Analogs of 5-(4-methoxyphenyl)-2H-tetrazole are of particular interest due to the diverse biological effects exhibited by structurally related compounds, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify novel therapeutic candidates.[3][4] This guide provides detailed application notes and protocols for HTS assays tailored to the discovery of bioactive this compound analogs, targeting plausible biological pathways based on current scientific literature.

Rationale for Target Selection

While the specific biological targets of this compound are not yet fully elucidated, structure-activity relationship (SAR) studies of close analogs provide a strong basis for selecting relevant targets for HTS campaigns. Notably, tetrazole derivatives have shown promise as inhibitors of tubulin polymerization and as selective antitubercular agents.[5][6] Therefore, this guide will focus on two distinct HTS assays: a biochemical assay for inhibitors of tubulin polymerization and a cell-based assay for compounds with antiproliferative activity, which is a common downstream effect of microtubule disruption.

Assay 1: High-Throughput Screening for Inhibitors of Tubulin Polymerization

Principle: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[5] This assay measures the effect of test compounds on the in vitro polymerization of tubulin, which can be monitored by the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[7][8]

Experimental Workflow: Tubulin Polymerization HTS

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (10 mM in DMSO) Dispense_Compounds Dispense Compounds & Controls to Assay Plate Compound_Plate->Dispense_Compounds Assay_Plate Assay Plate (384-well, black) Tubulin_Mix Tubulin Reaction Mix (Tubulin, GTP, Reporter Dye) Add_Tubulin Add Tubulin Mix to Initiate Polymerization Tubulin_Mix->Add_Tubulin Dispense_Compounds->Add_Tubulin Incubate_Read Incubate at 37°C & Read Fluorescence (Kinetic) Add_Tubulin->Incubate_Read Plot_Curves Plot Fluorescence vs. Time Incubate_Read->Plot_Curves Calculate_Vmax Calculate Vmax of Polymerization Plot_Curves->Calculate_Vmax Determine_IC50 Determine IC50 for Hits Calculate_Vmax->Determine_IC50 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells (e.g., HeLa) Seed_Cells Seed Cells into 384-well Assay Plate Cell_Culture->Seed_Cells Compound_Plate Prepare Compound Dilution Plate Add_Compounds Add Compounds and Controls to Cells Compound_Plate->Add_Compounds Seed_Cells->Add_Compounds Incubate_Cells Incubate for 72 hours Add_Compounds->Incubate_Cells Add_Reagent Add Cell Viability Reagent (ATP-based) Incubate_Cells->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Normalize_Data Normalize Data to Controls Read_Luminescence->Normalize_Data Calculate_IC50 Calculate IC50 for Active Compounds Normalize_Data->Calculate_IC50

References

Growing High-Quality Single Crystals of 5-(4-methoxyphenyl)-2H-tetrazole for Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Structural Imperative in Drug Discovery

5-(4-methoxyphenyl)-2H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and spatial arrangement but with improved metabolic stability and pharmacokinetic properties.[1][2][3] As with any potential therapeutic agent, unequivocal determination of its three-dimensional structure is paramount. Single-crystal X-ray diffraction provides this definitive structural proof, revealing precise bond lengths, angles, and intermolecular interactions that govern molecular packing and inform structure-activity relationships (SAR).[4]

However, the success of this powerful analytical technique is entirely contingent on the quality of the single crystal. The process of growing a diffraction-quality crystal is often considered an art, yet it is grounded in the fundamental principles of thermodynamics and kinetics.[5] This guide provides researchers, scientists, and drug development professionals with a detailed framework of methodologies and protocols specifically tailored for growing single crystals of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering the researcher to troubleshoot and optimize the crystallization process effectively.

Part 1: Foundational Principles of Crystallization

The journey from a dissolved solute to an ordered crystalline lattice is governed by the principle of supersaturation. A supersaturated solution is a thermodynamically unstable state containing a higher concentration of solute than can normally be accommodated at that temperature.[6] This state is the driving force for crystallization, which proceeds in two main stages:

  • Nucleation: The initial formation of microscopic, ordered aggregates of molecules. This is a kinetically hindered step, and its rate is highly sensitive to factors like purity, temperature, and the presence of nucleation sites (e.g., dust particles).[7]

  • Crystal Growth: The subsequent, ordered deposition of molecules from the supersaturated solution onto the surface of the existing nuclei.[5] For high-quality single crystals, the goal is to favor slow, controlled growth on a small number of nuclei. Rapid growth often leads to the formation of polycrystalline powders or amorphous precipitates.[8]

The core objective of all crystallization techniques is to induce supersaturation slowly and controllably, creating an environment where crystal growth is favored over rapid nucleation.[5][7]

Part 2: Pre-Crystallization Essentials: Setting the Stage for Success

A. Compound Purity: The Non-Negotiable Prerequisite

Before any crystallization attempt, the purity of this compound must be as high as possible (ideally >95%). Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to poor-quality, disordered, or unusable crystals.[8] Standard purification techniques such as column chromatography or recrystallization should be employed.

B. Solvent Selection: The Most Critical Variable

The choice of solvent is the most influential factor in a crystallization experiment.[5] An ideal solvent should exhibit moderate solubility for the compound, dissolving it completely when heated but allowing it to become sparingly soluble upon cooling or when mixed with an anti-solvent.[9]

Causality of Solvent Choice for this compound: The molecule possesses a non-polar aromatic framework (phenyl and methoxyphenyl groups) and a highly polar, hydrogen-bonding tetrazole ring. This amphiphilic nature suggests that a range of solvents, particularly those with intermediate polarity or solvent/anti-solvent mixtures, will be effective.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Can engage in hydrogen bonding with the tetrazole N-H group, potentially aiding solubility.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Acetonitrile, THF): Can interact with the polar regions of the molecule without competing for hydrogen bonds, often providing the ideal moderate solubility.[8][10]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): Likely to be poor solvents on their own but are excellent candidates for use as anti-solvents in diffusion experiments.[11]

The following table summarizes candidate solvents and their relevant properties for initial screening.

SolventBoiling Point (°C)Polarity Index (P')Rationale for Use
Ethyl Acetate77.14.4Good starting point; balances polarity for both ends of the molecule.[8]
Acetone56.05.1Excellent solvent, but its high volatility can lead to rapid crystallization.[10]
Acetonitrile81.65.8Good for moderately polar compounds; useful in diffusion methods.
Ethanol78.44.3Protic nature may enhance solubility; good for slow cooling methods.[11]
Tetrahydrofuran (THF)66.04.0A versatile solvent, often used in vapor diffusion setups.[12]
Toluene110.62.4May dissolve the compound when hot; aromatic nature can promote π-stacking.[8]
Dichloromethane (DCM)39.63.1Often too volatile for slow evaporation but can be used in layering.[8]
Hexane / Cyclohexane68.0 / 80.70.1 / 0.2Classic anti-solvents for vapor and liquid diffusion methods.[12]
C. The Influence of pH

The tetrazole ring has a pKa similar to that of a carboxylic acid (pKa ≈ 4.7-4.9).[13][14] Therefore, the pH of the solution can significantly impact the protonation state of the molecule. In basic conditions, the tetrazole will be deprotonated to form a tetrazolate anion, which is significantly more polar and may have drastically different solubility. While typically performed in neutral organic solvents, adjusting the pH could be a powerful optimization strategy if initial attempts fail.[15][16] For this specific molecule, maintaining neutral conditions is the recommended starting point.

Part 3: Core Crystallization Methodologies & Protocols

There is no single "best" method; the optimal technique is often found through systematic screening.[17] We present four robust methods, each with a detailed protocol and expert insights.

Method 1: Slow Evaporation

Principle: This is the simplest technique, where the concentration of the solute is gradually increased by the slow evaporation of the solvent until supersaturation is reached.[6][7]

Protocol:

  • Prepare a nearly saturated solution of this compound (e.g., 5-10 mg) in a suitable solvent (e.g., 1-2 mL of ethyl acetate or ethanol) in a clean, small vial.

  • Ensure all solid is dissolved. Gentle warming may be necessary. If so, allow the solution to cool back to room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (a small vial or NMR tube is ideal) to remove any dust or particulate matter.[18]

  • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm to allow for slow solvent evaporation.[17][18] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.[5]

Scientist's Insight: While straightforward, slow evaporation can sometimes lead to a "crust" of microcrystals forming at the meniscus as the solvent level drops.[19] It works best for compounds that are moderately soluble and have sufficient material available ( > 5 mg).

Method 2: Vapor Diffusion

Principle: This is arguably the most effective method for obtaining high-quality crystals from small amounts of material.[5][8] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually decreasing the solute's solubility to induce crystallization.[7][20]

Protocol:

  • In a small, open inner vial (e.g., a 1 mL vial), dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (e.g., 0.5 mL of THF or acetone).

  • Place this inner vial inside a larger, sealable outer vessel (e.g., a 20 mL scintillation vial or a small beaker).

  • Add 2-5 mL of a volatile "anti-solvent" (e.g., hexane, cyclohexane, or diethyl ether) to the outer vessel, ensuring the liquid level is below the top of the inner vial.[12]

  • Seal the outer vessel tightly with a screw cap or parafilm.

  • Place the entire setup in a vibration-free location and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, inducing crystal growth over several days.

Scientist's Insight: The key is that the solvent for the compound should be less volatile than the anti-solvent.[20] This ensures that the anti-solvent diffuses into the solution rather than the solvent evaporating out. This technique offers exquisite control over the rate of supersaturation.

Method 3: Liquid-Liquid Diffusion (Layering)

Principle: This method relies on the slow diffusion across a liquid-liquid interface between a solution of the compound and an anti-solvent in which it is insoluble.[7]

Protocol:

  • Dissolve 2-5 mg of the compound in a minimal amount of a dense "good" solvent (e.g., 0.5 mL of dichloromethane or acetonitrile) in a narrow container like an NMR tube or a thin test tube.

  • Very carefully and slowly, layer a less dense, miscible anti-solvent (e.g., 1-2 mL of hexane or toluene) on top of the solution using a pipette or syringe.[20] Run the anti-solvent down the side of the tube to minimize mixing and create a distinct interface.

  • Seal the tube and leave it in an undisturbed, vertical position.

  • Crystals will ideally form at the interface over the course of several days as the solvents slowly mix.[19]

Scientist's Insight: A steady hand is crucial for creating a clean interface.[20] Using a narrow tube increases the path length for diffusion and slows the process, which is beneficial for crystal quality. Checking solvent densities beforehand is essential to ensure proper layering.[8]

Method 4: Slow Cooling (Thermal Gradient)

Principle: This method leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and leading to crystallization.[6][7]

Protocol:

  • In a sealed vial, prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or toluene) at an elevated temperature (e.g., 50-60 °C). Ensure a small amount of undissolved solid remains to confirm saturation.

  • Heat the solution further until all the solid just dissolves.

  • Place the sealed vial in an insulated container (e.g., a Dewar flask filled with hot water at the same temperature, or a programmable heating block) and allow it to cool to room temperature as slowly as possible over many hours or days.[5][6]

  • Shutting off the heat on an oil bath and allowing it to cool with the sample vial inside is an effective way to achieve a very slow cooling rate.[5]

Scientist's Insight: This method is excellent for compounds that show a significant difference in solubility with temperature.[21] The primary challenge is that rapid cooling can lead to the formation of many small crystals. The key to success is an extremely slow and controlled cooling rate.[22][23]

Part 4: Visualization & Data Summary

Diagrams

// Nodes start [label="Start: Purified\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; amount [label="Amount of\nMaterial?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solubility [label="Solubility Profile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; method_evap [label="Slow Evaporation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_vapor [label="Vapor Diffusion", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; method_layer [label="Liquid-Liquid\nDiffusion", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; method_cool [label="Slow Cooling", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="Single Crystals", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> amount; amount -> method_evap [label="> 5 mg"]; amount -> solubility [label="< 5 mg"]; solubility -> method_vapor [label="Good Solvent/\nAnti-solvent Pair"]; solubility -> method_layer [label="Good Solvent/\nAnti-solvent Pair\n(Density Difference)"]; solubility -> method_cool [label="High Temp.\nDependence"];

method_evap -> end_node; method_vapor -> end_node; method_layer -> end_node; method_cool -> end_node; } dot Figure 1: Decision workflow for selecting a primary crystallization method.

// Invisible nodes and edges for layout edge [style=invis]; a -> b;

// Visible Arrow (conceptual) {rank=same; a; b;} a -> b [style=invis, constraint=false]; // This is conceptual, not a literal edge } dot Figure 2: Schematic of the Vapor Diffusion crystallization setup.

Tables

Table 2: Comparative Summary of Crystallization Methodologies

MethodPrincipleIdeal Sample AmountKey AdvantagePotential Pitfall
Slow Evaporation Gradual increase in concentration via solvent removal.[4]> 5 mgSimplicity and ease of setup.[19]Can form a crust; less control over rate.[19]
Vapor Diffusion Slow introduction of an anti-solvent via the vapor phase.[5]1-5 mgExcellent control; ideal for small quantities.[8]Requires careful selection of a volatile anti-solvent.[20]
Liquid-Liquid Diffusion Slow mixing of solvent and anti-solvent across an interface.[7]1-5 mgGood for screening solvent/anti-solvent pairs.Creating a stable interface can be difficult.[20]
Slow Cooling Decreasing solubility by slowly reducing temperature.[6]> 5 mgEffective for compounds with temperature-dependent solubility.Rapid cooling leads to powder; requires good insulation.[5]

References

In Vivo Evaluation of 5-(4-methoxyphenyl)-2H-tetrazole: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for In Vivo Assessment

The tetrazole moiety is a critical pharmacophore in modern medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which often enhances metabolic stability and pharmacokinetic profiles.[1][2][3][4] Derivatives of tetrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antihypertensive effects.[1][2][3][5][6] The subject of this guide, 5-(4-methoxyphenyl)-2H-tetrazole, incorporates a methoxyphenyl group, a structural feature present in various biologically active compounds, suggesting potential therapeutic relevance.[7][8]

Given the pharmacological precedent of the tetrazole scaffold, a systematic in vivo evaluation of this compound is warranted to elucidate its potential therapeutic effects. This document provides a comprehensive guide for researchers to conduct preliminary in vivo screening, focusing on its potential anti-inflammatory, analgesic, and anxiolytic properties. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

PART 1: Pre-Clinical Feasibility and Compound Formulation

Before embarking on in vivo studies, it is imperative to establish a suitable formulation for the test compound. The solubility and stability of this compound will dictate the choice of vehicle for administration.

1.1. Vehicle Selection and Formulation Protocol

The choice of vehicle is critical to ensure the bioavailability of the test compound without inducing confounding toxicological effects.[9][10]

  • Initial Solubility Screening:

    • Assess the solubility of this compound in a panel of common vehicles:

      • Sterile Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS)

      • 5% Dextrose in Water (D5W)[11]

      • 0.5% Carboxymethylcellulose (CMC) in water[9]

      • Polyethylene glycol 400 (PEG-400)[9][12]

      • Dimethyl sulfoxide (DMSO)[9][10]

      • Tween 80 or Cremophor EL (as surfactants)[10][11]

    • Prepare supersaturated solutions and determine the concentration using a suitable analytical method (e.g., HPLC-UV).

  • Recommended Formulation Strategy:

    • For aqueous insolubility, a co-solvent system is often necessary. A common starting point is a mixture of DMSO, PEG-400, and saline.[13]

    • Protocol:

      • Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., not exceeding 10% of the final volume to minimize toxicity).[9]

      • Add PEG-400 to the solution and vortex thoroughly.

      • Slowly add sterile saline or PBS to the desired final volume while continuously vortexing to prevent precipitation.

      • Visually inspect the final formulation for clarity and absence of particulates. If administered intravenously, the solution must be sterile-filtered.[10]

1.2. Acute Oral Toxicity Assessment (OECD Guideline 423)

An initial assessment of acute toxicity is essential for dose selection in subsequent efficacy studies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.[14][15]

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, 2000 mg/kg).[16][17] The absence or presence of mortality in a small number of animals determines the next step.

  • Protocol:

    • Animal Model: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley) or mice.[16][18]

    • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.[18]

    • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[16]

    • Dose Administration: Administer the formulated compound by oral gavage in a single dose.[16] The volume should not exceed 1 mL/100g body weight for aqueous solutions.[15]

    • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.[16] Record body weights weekly.[17]

    • Endpoint: The primary endpoint is mortality. The number of animals that die within the observation period is used to classify the substance.

PART 2: In Vivo Efficacy Models

Based on the chemical structure and known activities of tetrazole derivatives, the following in vivo models are recommended for initial screening.[2][3]

2.1. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and validated model for screening acute anti-inflammatory agents.[19][20][21]

  • Principle: Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates anti-inflammatory activity.[19][22]

  • Experimental Workflow:

    G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatize Acclimatize Rats (≥ 5 days) fast Fast Animals (overnight) acclimatize->fast weigh Record Baseline Body Weight fast->weigh administer Administer Compound or Vehicle (p.o./i.p.) weigh->administer wait Wait (e.g., 1 hour) administer->wait measure_base Measure Baseline Paw Volume (Plethysmometer) wait->measure_base inject Inject 1% Carrageenan (sub-plantar) measure_base->inject measure_post Measure Paw Volume (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) inject->measure_post calculate Calculate Paw Volume Increase (ΔV) measure_post->calculate inhibition Calculate % Inhibition of Edema calculate->inhibition stats Statistical Analysis (e.g., ANOVA) inhibition->stats

    Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

  • Detailed Protocol:

    • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

    • Grouping: Divide animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Diclofenac Sodium or Indomethacin), and this compound treated groups (at least 3 dose levels).

    • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[19]

    • Edema Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[19][20][22]

    • Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan.[19][22]

    • Data Analysis:

      • Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

2.2. Analgesic Activity: Hot Plate Test

This method is used to evaluate centrally acting analgesics.[23][24][25]

  • Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[24][25]

  • Experimental Workflow:

    G cluster_pre Pre-Screening & Dosing cluster_test Testing Phase cluster_analysis Data Analysis acclimatize Acclimatize Mice (≥ 3 days) baseline Determine Baseline Latency on Hot Plate (Pre-drug) acclimatize->baseline administer Administer Compound or Vehicle (p.o./i.p.) baseline->administer wait Wait for Peak Effect (e.g., 30, 60, 90 min) administer->wait test_latency Measure Post-drug Latency on Hot Plate (52-55°C) wait->test_latency cutoff Apply Cut-off Time (e.g., 30-45s) to prevent injury test_latency->cutoff calculate Calculate Change in Latency (Post-drug - Pre-drug) cutoff->calculate mpe Calculate % Maximum Possible Effect (%MPE) calculate->mpe stats Statistical Analysis (e.g., t-test, ANOVA) mpe->stats

    Caption: Workflow for the Hot Plate Analgesia Test.

  • Detailed Protocol:

    • Animal Model: Male Swiss albino mice (20-25 g).

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[24][26]

    • Screening: Place each mouse on the hot plate and record the baseline latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be imposed to prevent tissue damage. Animals with baseline latencies outside a defined range (e.g., 5-15 seconds) should be excluded.

    • Grouping and Administration: Group the selected animals and administer the test compound, vehicle, or a positive control (e.g., Morphine).

    • Testing: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the post-treatment latency.[24]

    • Data Analysis:

      • Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

2.3. Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[27][28][29]

  • Principle: The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[28][30] A reduction in anxiety (anxiolytic effect) is indicated by an increase in the time spent and entries into the open arms.[30]

  • Experimental Workflow:

    G cluster_pre Pre-Test Phase cluster_test EPM Test cluster_analysis Data Analysis acclimatize_room Acclimatize Mice to Test Room (60 min) administer Administer Compound or Vehicle (i.p.) acclimatize_room->administer wait Wait (e.g., 30 min) administer->wait place Place Mouse in Center Facing Open Arm wait->place record Record Behavior for 5 min (Video Tracking) place->record clean Clean Maze Between Trials (70% Ethanol) record->clean score Score Time & Entries (Open vs. Closed Arms) record->score calculate Calculate % Open Arm Time & % Open Arm Entries score->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats

    Caption: Workflow for the Elevated Plus Maze Test.

  • Detailed Protocol:

    • Animal Model: Male mice (e.g., C57BL/6 or BALB/c).

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[28][31]

    • Habituation: Allow mice to acclimatize to the testing room for at least 60 minutes before the experiment.[31]

    • Grouping and Administration: Group animals and administer the test compound, vehicle, or a positive control (e.g., Diazepam) typically 30 minutes before testing.

    • Testing Procedure:

      • Place a mouse in the center of the maze, facing an open arm.[30][31]

      • Allow the animal to explore the maze for 5 minutes.[27][31]

      • Record the session using a video camera for later analysis.

      • Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.[31]

    • Data Analysis:

      • Measure the time spent in the open arms and closed arms.

      • Count the number of entries into the open and closed arms.

      • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

      • Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.

      • Total distance traveled can be used as a measure of general locomotor activity.

PART 3: Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Table 1: Summary of Expected Data Output

Assay Animal Model Primary Parameters Measured Expected Outcome for Active Compound
Acute Oral Toxicity (OECD 423) Rat or MouseMortality, clinical signs of toxicityEstablishes a non-lethal dose range for efficacy studies
Carrageenan-Induced Paw Edema RatPaw volume (mL)Significant reduction in paw edema volume compared to vehicle
Hot Plate Test MouseReaction latency (seconds)Significant increase in latency to thermal stimulus
Elevated Plus Maze MouseTime in open arms (%), Entries in open arms (%)Significant increase in % time and % entries in open arms
Conclusion

This guide provides a structured and scientifically grounded approach to the initial in vivo evaluation of this compound. By following these detailed protocols, researchers can generate reliable and interpretable data on the potential anti-inflammatory, analgesic, and anxiolytic-like properties of this novel compound. Positive findings from these screening models will provide a strong rationale for more extensive preclinical development, including mechanism of action studies, pharmacokinetic profiling, and chronic toxicity assessments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-methoxyphenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related tetrazole compounds. Here, we address common challenges and frequently asked questions to help improve your reaction yields and ensure procedural safety and efficiency.

The synthesis of 5-substituted-1H-tetrazoles is a cornerstone reaction in medicinal chemistry, largely due to the tetrazole ring being a well-established bioisostere for carboxylic acids.[1] The most common and direct route to these compounds is the [2+3] cycloaddition of a nitrile with an azide source.[2][3] This guide focuses on the specific synthesis of this compound from 4-methoxybenzonitrile and sodium azide, a reaction that, while straightforward in principle, can present several practical challenges.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section is structured to help you diagnose and resolve issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

You've run the reaction between 4-methoxybenzonitrile and sodium azide but observe a very low yield of the desired this compound, or no product at all.

Probable Causes & Solutions
  • Insufficient Nitrile Activation: The [2+3] cycloaddition between a nitrile and an azide anion has a significant activation energy barrier.[4] The nitrile must be activated to facilitate the nucleophilic attack by the azide.

    • Solution: Incorporate a suitable catalyst. Both Brønsted and Lewis acids are effective.

      • Ammonium chloride (NH₄Cl): A common and cost-effective choice that acts as a proton source to activate the nitrile.[5]

      • Zinc salts (e.g., ZnBr₂): Lewis acid catalysts that can coordinate to the nitrile, making it more electrophilic.[6] Reactions with zinc salts can often be run in water, offering a greener and safer alternative to organic solvents.[6]

      • Other amine salts: Triethylammonium chloride has also been shown to be effective.[7]

  • Inappropriate Solvent: The choice of solvent is critical for solubilizing reagents and achieving the necessary reaction temperature.

    • Solution: High-boiling polar aprotic solvents are generally preferred.

      • N,N-Dimethylformamide (DMF): A widely used solvent for this reaction, typically heated to reflux.[5][8]

      • Toluene with an amine salt: This combination facilitates the transfer of the azide salt into the organic phase.[9]

      • Water: As mentioned, using a zinc catalyst allows the reaction to proceed readily in water, which can also mitigate the explosion hazard associated with hydrazoic acid.[6]

  • Suboptimal Reaction Temperature and Time: The reaction is typically not instantaneous and requires sufficient thermal energy.

    • Solution: Ensure adequate heating for a sufficient duration. For reactions in DMF with ammonium chloride, refluxing for several hours is common.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Deactivation by Electron-Donating Groups: The methoxy group on the benzonitrile is electron-donating, which can slightly deactivate the nitrile towards nucleophilic attack compared to unsubstituted or electron-withdrawn benzonitriles.

    • Solution: While this is an inherent property of the substrate, ensuring optimal catalysis and reaction conditions (temperature, time) becomes even more critical to overcome this. Microwave-assisted synthesis has been shown to be effective for converting even deactivated nitriles.[10]

Problem 2: Product Isolation and Purification Difficulties

The reaction appears to have worked (as indicated by TLC), but you are struggling to isolate a pure product, leading to a low isolated yield.

Probable Causes & Solutions
  • Improper Work-up Procedure: The tetrazole product is acidic and its solubility is pH-dependent.

    • Solution: A standard and effective work-up involves acidification.

      • After the reaction is complete, cool the mixture.

      • Pour the reaction mixture into water.

      • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a low pH (typically pH 1-2).[11] This protonates the tetrazolate anion, causing the neutral tetrazole to precipitate out of the solution.

      • Isolate the solid product by vacuum filtration.[5]

  • Product Remains Dissolved: In some cases, the product may not fully precipitate upon acidification, especially if the reaction volume is large or if residual organic solvent increases its solubility.

    • Solution: If precipitation is incomplete, extract the acidified aqueous solution with an organic solvent like ethyl acetate.[11] The protonated tetrazole will be extracted into the organic layer. Subsequently, wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Contamination with Unreacted Starting Material: Incomplete conversion is a common reason for impure products.

    • Solution:

      • Optimize reaction conditions: Increase reaction time or temperature, or adjust catalyst loading to drive the reaction to completion.

      • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Alternatively, if the product was extracted, a basic wash (e.g., with dilute NaOH solution) can be used to deprotonate the tetrazole and pull it into the aqueous layer, leaving the unreacted nitrile in the organic layer. The aqueous layer can then be re-acidified and the product re-extracted or filtered.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the tetrazole synthesis from a nitrile and azide?

A1: The reaction is a [2+3] cycloaddition.[3] While sometimes depicted as a concerted process, there is strong evidence, especially in the presence of an acid catalyst, for a stepwise mechanism.[5][12] The process generally involves:

  • Nitrile Activation: The catalyst (e.g., a proton from NH₄Cl or a Lewis acid like Zn²⁺) coordinates to the nitrogen of the nitrile group. This makes the nitrile carbon more electrophilic.[5]

  • Nucleophilic Attack: The azide anion (N₃⁻) attacks the activated nitrile carbon.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring.

  • Protonation/Catalyst Release: A final protonation step yields the neutral 1H-tetrazole product and regenerates the catalyst.[5]

Q2: What are the primary safety concerns when working with sodium azide?

A2: Sodium azide (NaN₃) is highly toxic and presents a severe explosion hazard under certain conditions.[13]

  • Toxicity: It is acutely toxic if ingested or absorbed through the skin.[14]

  • Formation of Hydrazoic Acid (HN₃): Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[15][16] This is a major concern during the acidic work-up, which must be performed in a well-ventilated fume hood.

  • Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form highly shock-sensitive and explosive metal azides.[14] Avoid using metal spatulas for handling solid sodium azide and ensure that reaction waste is not disposed of in plumbing systems where it could react with lead or copper pipes.[15]

  • Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C.[17]

Always handle sodium azide with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, and work within a chemical fume hood.[13][14]

Q3: Can I use other azide sources besides sodium azide?

A3: Yes, other azide sources can be used, though sodium azide is the most common due to its availability and cost-effectiveness. Trimethylsilyl azide (TMSN₃) is another reagent that can be used, often in combination with a catalyst, and can sometimes offer milder reaction conditions.[18] However, it is also toxic and requires careful handling.

Q4: How does the electronic nature of the substituent on the benzonitrile affect the reaction?

A4: The reaction rate is significantly influenced by the electronic properties of the substituent on the nitrile.

  • Electron-withdrawing groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) on the aromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. This generally leads to faster reaction rates and higher yields.[12]

  • Electron-donating groups (EDGs): EDGs (e.g., -OCH₃, -CH₃, -NH₂) decrease the electrophilicity of the nitrile carbon, slowing down the reaction.[3] For substrates like 4-methoxybenzonitrile, optimized conditions (higher temperature, longer reaction time, or more efficient catalysis) are necessary to achieve good yields.[10]

Q5: My yield is consistently around 70-80%. How can I push it higher?

A5: Achieving yields above 80% is possible with careful optimization. Consider the following:

  • Catalyst System: Explore different catalysts. While ammonium chloride is common, silica sulfuric acid has been reported to give yields in the 72-95% range for various substituted tetrazoles.[8] Heterogeneous catalysts, such as magnetic nanocomposites, have also shown excellent yields (up to 98%) with the added benefit of easy recovery and reusability.[19][20]

  • Stoichiometry: Ensure the stoichiometry of your reagents is optimal. A slight excess of sodium azide (e.g., 1.2 to 1.5 equivalents) is typically used.[21]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for less reactive nitriles.[10]

  • Continuous Flow Synthesis: For larger scale synthesis, continuous flow reactors offer enhanced safety by minimizing the amount of hazardous material at any given time and can provide excellent yields.[11]

III. Data and Protocols

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of 5-substituted tetrazoles, providing a basis for experimental design.

Catalyst SystemSolventTemperature (°C)Typical Yields (%)Reference
NH₄ClDMF100-12070-90[5]
ZnBr₂Water100 (Reflux)85-95[6]
Silica Sulfuric AcidDMF120 (Reflux)72-95[8]
Pyridine HydrochlorideDMF11080-93[21]
Co-Ni/Fe₃O₄@MMSHSH₂O/EtOH (1:1)60up to 98[20]
Standard Laboratory Protocol

This protocol is a representative example for the synthesis of this compound using ammonium chloride in DMF.

Materials:

  • 4-methoxybenzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate (for extraction, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Solvent Addition: Add DMF to the flask (concentration of nitrile typically 0.5-1.0 M).

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction typically takes 8-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing an excess of water.

    • IN A FUME HOOD , slowly add concentrated HCl to the aqueous mixture with stirring until the pH is ~1-2. A white precipitate should form.

    • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the product under vacuum to obtain the crude this compound.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

IV. Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low or No Product Yield check_tlc Check TLC of reaction mixture start->check_tlc no_product No product spot on TLC check_tlc->no_product No product_present Product spot present, but low intensity check_tlc->product_present Yes cause1 Probable Cause: - Inactive Catalyst - Wrong Reagents - Temp Too Low no_product->cause1 cause2 Probable Cause: - Incomplete Reaction - Suboptimal Conditions product_present->cause2 isolation_issue Product lost during work-up? product_present->isolation_issue or solution1 Solution: 1. Verify catalyst & reagents. 2. Increase temperature. 3. Check catalyst loading. cause1->solution1 end Improved Yield solution1->end solution2 Solution: 1. Increase reaction time. 2. Optimize catalyst/solvent. 3. Consider microwave heating. cause2->solution2 solution2->end cause3 Probable Cause: - Incorrect pH for precipitation - Product soluble in filtrate isolation_issue->cause3 Yes isolation_issue->end No solution3 Solution: 1. Ensure pH is 1-2. 2. Extract aqueous filtrate   with Ethyl Acetate. cause3->solution3 solution3->end

References

overcoming solubility issues of 5-(4-methoxyphenyl)-2H-tetrazole in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(4-methoxyphenyl)-2H-tetrazole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their biological assays. This compound is a versatile heterocyclic compound recognized for its role in pharmaceutical research, often serving as a bioisostere for a carboxylic acid group to improve pharmacokinetic properties.[1][2] However, like many promising small molecules, its utility can be hampered by poor aqueous solubility, leading to challenges in assay design, reproducibility, and data interpretation.[3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these solubility hurdles and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound is fully dissolved in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?

This is a very common phenomenon known as "crashing out" or precipitation.[4][5] It occurs because the compound is highly soluble in the polar aprotic solvent, dimethyl sulfoxide (DMSO), but poorly soluble in the highly polar aqueous environment of your buffer.[6] When you introduce the DMSO stock solution into the buffer, the DMSO concentration is diluted, the solvent properties change dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution.[4]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The maximum tolerable DMSO concentration is highly cell-line dependent.[7] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but sensitive or primary cell lines may show stress at concentrations as low as 0.1%.[4][8][9] It is strongly recommended to perform a vehicle tolerance experiment for your specific cell line and assay duration to determine the no-effect concentration.[10] Always include a vehicle control (e.g., medium with the same final DMSO concentration as your test article) in your experiments.[11]

Q3: How does pH affect the solubility of this compound?

The tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid (around 4.5-5.0).[12][13] This means its solubility is highly pH-dependent.

  • At neutral or alkaline pH (e.g., pH 7.4): The tetrazole ring will be deprotonated, forming the more soluble tetrazolate anion.[12]

  • At acidic pH (e.g., pH < 4.5): The tetrazole ring will be in its protonated, neutral form, which is typically less soluble in aqueous media.

Therefore, maintaining a pH above the compound's pKa is crucial for maximizing its aqueous solubility. For some tetrazole compounds, lowering the pH has been shown to impact cell permeability and interactions with efflux transporters.[14]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

Understanding this distinction is critical for troubleshooting.

  • Kinetic Solubility: This is measured by adding a concentrated DMSO stock of your compound to an aqueous buffer and determining the concentration at which it begins to precipitate.[15][16] This method mimics the conditions of most in vitro assays and often yields a higher, "supersaturated" value because the compound doesn't have time to form a stable crystal lattice.[17][18]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a long period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[19] This value is typically lower than the kinetic solubility.[18]

For most high-throughput screening and cell-based assays, kinetic solubility is the more relevant parameter , as it reflects the conditions of the experiment.[15] However, persistent precipitation issues indicate that you are exceeding the compound's kinetic solubility limit.

Q5: Are there alternatives to DMSO? What about co-solvents?

Yes, if DMSO is causing toxicity or is incompatible with your assay, several alternatives can be explored. A co-solvent system, which uses a mixture of water-miscible organic solvents, can often improve solubility.[20][21]

Co-SolventTypical Starting Conc. (Final)Notes
Ethanol ≤ 1%Generally well-tolerated by cells, but can have biological effects.
Polyethylene Glycol 400 (PEG 400) ≤ 1%A less toxic option, often used in formulations.[22]
Propylene Glycol ≤ 1%Common in pharmaceutical formulations.[21]
N,N-Dimethylacetamide (DMA) ≤ 0.5%A stronger solvent than DMSO, but potentially more toxic.

This table summarizes common co-solvents. Always perform a vehicle tolerance test for your specific system.

The principle of using a co-solvent is to reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

Troubleshooting Guide: Compound Precipitation

Encountering precipitation can compromise your entire experiment. Follow this logical workflow to diagnose and solve the issue.

G start Compound Precipitates in Assay Medium q1 Is final DMSO concentration >0.5%? start->q1 s1 Reduce DMSO to <0.5%. Increase stock concentration if necessary. q1->s1 Yes q2 Is assay buffer pH below 6.0? q1->q2 No s1->q2 s2 Increase buffer pH to >7.0 to ionize tetrazole ring. q2->s2 Yes q3 Precipitation persists? q2->q3 No s2->q3 s3 Implement a Co-Solvent System (See Protocol 1) q3->s3 Yes s5 Determine Kinetic Solubility (See Protocol 3) to define max concentration. q3->s5 No (Issue Resolved) q4 Still precipitating? s3->q4 s4 Use a Solubilizing Excipient: Cyclodextrins (See Protocol 2) q4->s4 Yes q4->s5 No (Issue Resolved) s4->s5

Caption: Troubleshooting workflow for compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent System

This protocol describes how to use a co-solvent to improve the solubility of this compound when preparing the final working solution.

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20-50 mM). Ensure it is fully dissolved.

  • Prepare Intermediate Stock: Create an intermediate stock solution in a co-solvent. For example, add 1 part of your DMSO stock to 1 part of pure PEG 400. This creates a 1:1 DMSO:PEG 400 stock. Vortex thoroughly.

  • Dilution into Assay Buffer: Add the intermediate co-solvent stock to your pre-warmed (37°C) aqueous assay buffer slowly, while vortexing or stirring the buffer. This gradual addition is crucial to prevent shocking the compound out of solution.[5]

  • Final Concentration Check: Ensure the final concentration of all organic solvents (DMSO + PEG 400) is below the toxicity limit determined for your assay (e.g., <1% total solvent).

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, you can proceed with the assay.

Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[27]

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% DMSO.

  • Complexation: Add the DMSO stock solution dropwise to the stirring HP-β-CD solution. The molar ratio of HP-β-CD to the compound should be high (e.g., 100:1 to 1000:1) to favor complex formation.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure maximum complexation.

  • Final Dilution: This complexed solution can now be used as your final working solution or be further diluted in the assay buffer as needed. The final DMSO concentration should still be kept below cytotoxic levels.

G cluster_0 Aqueous Environment cluster_1 CD CD_label Cyclodextrin (Hydrophilic Exterior) Drug Drug Molecule

Caption: Cyclodextrin encapsulates a hydrophobic drug molecule.

Protocol 3: Rapid Kinetic Solubility Assessment by Nephelometry

This protocol allows you to determine the approximate kinetic solubility limit of your compound in your specific assay buffer. Nephelometry measures light scattering caused by suspended particles (precipitate).

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your compound in 100% DMSO. For example, start at 20 mM and perform a 2-fold serial dilution down the column.

  • Prepare Buffer Plate: Add your assay buffer to a clear, 96-well assay plate.

  • Transfer and Mix: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the buffer plate. Mix immediately and thoroughly. This will create a range of final compound concentrations with a fixed final DMSO concentration.

  • Incubate: Let the plate incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Read Plate: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (absorbance at a high wavelength like 650 nm can also be used as a surrogate).

  • Analyze Data: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the approximate kinetic solubility limit. This informs the maximum concentration you should use in your assays.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
Molecular Formula C₈H₈N₄O[28]
Molecular Weight 176.18 g/mol [28]
Melting Point 231-238 °C[1][28]
pKa (estimated) ~4.5 - 5.0Tetrazole rings are bioisosteres of carboxylic acids.[12]
Appearance White to off-white solid[1][29]

Table 2: Comparison of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
DMSO Polar aprotic solventHigh solubilizing power for many compounds.[30]Can be toxic to cells at >0.5%; causes precipitation upon dilution.[4][10]
Co-Solvents Reduces polarity of aqueous medium.[]Simple to implement; can be effective at low concentrations.[20]Potential for vehicle effects or toxicity; requires optimization.
pH Adjustment Ionizes acidic/basic groups.Very effective for ionizable compounds; simple to implement.[]Not effective for neutral compounds; may alter biological activity.
Cyclodextrins Forms water-soluble inclusion complexes.[]Low toxicity; can significantly increase solubility.[26]May alter compound availability to target; requires molar excess.

References

Technical Support Center: Optimization of N-Alkylation of Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5-substituted tetrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. The N-alkylation of tetrazoles is fundamental in medicinal chemistry, where the tetrazole moiety serves as a key bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity.[1] However, the ambident nucleophilic nature of the tetrazole anion presents a persistent challenge: the frequent formation of a mixture of N1 and N2 regioisomers.

This guide provides in-depth, field-proven insights to help you troubleshoot common experimental issues and strategically optimize your reaction conditions to achieve desired outcomes in terms of yield and, most critically, regioselectivity.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses the most common challenges encountered during the N-alkylation of tetrazoles in a practical question-and-answer format.

Question 1: My reaction yield is very low, or the starting material is not fully consumed. What are the likely causes?

Answer: Low conversion is a frequent issue that can often be traced back to insufficient activation of the tetrazole nucleophile or suboptimal reaction conditions.

  • Incomplete Deprotonation: The tetrazole N-H proton (pKa ≈ 4.9) requires a sufficiently strong base for complete deprotonation to form the reactive tetrazolate anion.[1] If you are using a weak base like triethylamine with a less acidic tetrazole, deprotonation may be incomplete.

    • Solution: Switch to a more effective base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[2] For particularly stubborn cases, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) can ensure complete anion formation. Always ensure your solvent is anhydrous when using water-sensitive bases like NaH.

  • Poor Reactivity of the Alkylating Agent: The nature of your electrophile is critical. The reactivity order for alkyl halides is I > Br > Cl >> F.

    • Solution: If you are using an alkyl chloride with slow conversion, consider switching to the analogous alkyl bromide or iodide. For reactions involving alcohols, direct alkylation is not feasible without activation. The Mitsunobu reaction is an excellent alternative for activating alcohols in situ.[3][4][5]

  • Insufficient Temperature: Many alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is sluggish at room temperature, gradually increase the heat. A common range is 50-80 °C. Monitor the reaction by TLC or LC-MS to avoid potential decomposition at excessively high temperatures.

  • Steric Hindrance: Significant steric bulk on either the C5-substituent of the tetrazole or the alkylating agent can dramatically slow down the reaction rate.

    • Solution: If high steric hindrance is unavoidable, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. Alternatively, consider a different synthetic route if the steric clash is too severe.

Question 2: I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: Controlling the N1 vs. N2 selectivity is the central challenge in tetrazole alkylation. The outcome is a delicate interplay between electronic effects, sterics, and reaction conditions, which can be manipulated to favor one isomer. The reaction can be under either kinetic or thermodynamic control, and understanding these principles is key.[6]

Key Factors Influencing Regioselectivity:
  • The C5-Substituent (R group):

    • Electronic Effect: Electron-withdrawing groups (EWGs) at the C5 position tend to decrease the electron density at the adjacent N1 and N4 atoms, making the N2 and N3 atoms more nucleophilic. This often leads to a preference for the N2 isomer . Conversely, electron-donating groups (EDGs) increase electron density at N1 and N4, favoring the N1 isomer .

    • Steric Effect: A bulky C5-substituent will sterically hinder the adjacent N1 position, directing the alkylating agent to the more accessible N2 position .

  • The Alkylating Agent (R'-X):

    • Hard and Soft Acids and Bases (HSAB) Principle: The tetrazolate anion has two distinct nucleophilic sites. The N1-N2 region is considered "softer" while the N2-N3 region is "harder". According to the HSAB principle, soft electrophiles prefer to react with soft nucleophiles, and hard electrophiles with hard nucleophiles.[7]

      • Soft Electrophiles (e.g., methyl iodide, benzyl bromide) have a higher tendency to react at the softer N1 site.

      • Hard Electrophiles (e.g., dimethyl sulfate, alkyl sulfonates, or carbocations generated under Sₙ1-like conditions) will show a greater preference for the harder N2 site.[8]

    • Steric Bulk: A bulky alkylating agent will preferentially attack the less hindered N2 position.

  • The Base and its Counter-ion (M⁺):

    • The size of the metal counter-ion from the base plays a crucial role. Larger, more polarizable cations like Cesium (Cs⁺) are known to coordinate with the π-system of the tetrazole ring, particularly with the N2 and N3 nitrogens. This "cesium effect" sterically blocks the N1 position and enhances the nucleophilicity of the N2 position, strongly favoring N2-alkylation .[9][10][11]

    • Smaller cations like Na⁺ or K⁺ have a less pronounced effect, often resulting in mixtures or a slight preference for the N1 isomer, which is often the thermodynamically more stable product.[6]

  • The Solvent:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are most commonly used. They effectively solvate the cation, leading to a more "naked" and reactive tetrazolate anion. In these solvents, the inherent electronic and steric factors of the substrates often dominate.

    • Polar Protic Solvents (e.g., alcohols): These are generally avoided as they can protonate the tetrazolate anion, reducing its nucleophilicity, and can also act as competing nucleophiles.

    • Nonpolar Solvents (e.g., Toluene, THF): In these solvents, the tetrazolate salt exists as a tighter ion pair. This can influence selectivity, often favoring the thermodynamically stable N1 isomer upon heating.[12]

Data Presentation: Guiding Regioselectivity

The following table summarizes the expected major isomer based on the interplay of key reaction parameters. This serves as a predictive guide for experimental design.

C5-Substituent (R)Alkylating Agent (R'-X)Base / SolventExpected Major IsomerRationale
Electron-Donating (e.g., Alkyl)Soft (e.g., Benzyl Bromide)K₂CO₃ / AcetoneN1 EDG activates N1. Soft-soft interaction.
Electron-Withdrawing (e.g., -CF₃)Soft (e.g., Benzyl Bromide)K₂CO₃ / DMFN2 EWG deactivates N1, making N2 more nucleophilic.
Bulky (e.g., tert-Butyl)AnyAnyN2 Steric hindrance at N1 directs attack to N2.
AnyHard (e.g., (CH₃)₂SO₄)NaH / THFN2 Hard-hard interaction favors N2.
AnyAnyCs₂CO₃ / DMFN2 The "Cesium Effect" strongly directs to N2.[9][10]
AnySecondary AlcoholMitsunobu (PPh₃/DIAD)N2 The bulky phosphonium intermediate preferentially forms at the less hindered N2 position.

Question 3: How can I definitively identify the N1 and N2 isomers?

Answer: Unambiguous characterization is crucial. The primary method is Nuclear Magnetic Resonance (NMR) spectroscopy, as the electronic environment of the two isomers is distinct.

  • ¹³C NMR Spectroscopy: This is often the most conclusive method. The chemical shift of the C5 carbon of the tetrazole ring is consistently different between the two isomers. The C5 signal in 2,5-disubstituted (N2) isomers is deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted (N1) isomer.[1]

  • ¹H NMR Spectroscopy: The chemical shift of the protons on the carbon directly attached to the tetrazole nitrogen (e.g., the -CH₂- group in a benzyl substituent) is also diagnostic. Typically, the protons on the N1-substituent appear at a slightly different chemical shift than those on the N2-substituent. For example, in the benzylation of N-benzoyl 5-(aminomethyl)tetrazole, the N1-CH₂ protons appear at 5.75 ppm while the N2-CH₂ protons are at 5.86 ppm.[1][2]

  • Advanced NMR (HMBC): A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons of the N-alkyl group and the C5 carbon of the tetrazole ring. This connectivity can help confirm the assignment.

Logical & Experimental Workflows

Visualization 1: Factors Influencing N-Alkylation Regioselectivity

G cluster_factors Controlling Factors cluster_outcomes Predicted Outcome C5_Subst C5-Substituent N1_Isomer Favors N1 Isomer (Thermodynamic Product) C5_Subst->N1_Isomer EDG N2_Isomer Favors N2 Isomer (Kinetic Product) C5_Subst->N2_Isomer EWG / Bulky Alkyl_Agent Alkylating Agent Alkyl_Agent->N1_Isomer Soft (e.g., R-I) Alkyl_Agent->N2_Isomer Hard / Bulky Base Base / Counter-ion Base->N1_Isomer K₂CO₃ / NaH (often gives mixtures) Base->N2_Isomer Cs₂CO₃ Solvent Solvent Solvent->N1_Isomer Nonpolar (Toluene) Solvent->N2_Isomer Polar Aprotic (DMF) G start Start setup Reaction Setup: - 5-Substituted Tetrazole - Anhydrous Solvent - Base start->setup deprotonation Stir for 15-30 min (Deprotonation) setup->deprotonation add_alkyl Add Alkylating Agent (dropwise) deprotonation->add_alkyl react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl->react workup Reaction Workup: - Quench - Extract - Dry react->workup purify Purification: (Column Chromatography) workup->purify analyze Analysis: (NMR, MS) purify->analyze end End analyze->end

References

Technical Support Center: Purification of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the purification of 5-(4-methoxyphenyl)-2H-tetrazole. This document provides in-depth, field-tested solutions and foundational knowledge to overcome common hurdles in obtaining this compound with high purity. The inherent acidic nature of the tetrazole ring and the typical impurities from its synthesis necessitate a robust and well-understood purification strategy.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound?

Understanding the basic properties of the target compound is the first step in designing a purification workflow. Key physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₄O[1]
Molecular Weight 176.178 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 235-238 ºC[1]
Purity (Commercial) ≥98% (by HPLC)[3]
Q2: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent synthesis route is the [3+2] cycloaddition between 4-methoxybenzonitrile and an azide source, typically sodium azide (NaN₃).[4][5][6] Consequently, the primary impurities in the crude product are:

  • Unreacted 4-methoxybenzonitrile: The starting nitrile is non-polar and non-acidic, making its removal straightforward with the correct strategy.

  • Residual Sodium Azide: This reagent is highly toxic and must be completely removed for safety and purity.[2]

  • Side-products: Depending on reaction conditions, minor side-products from the cycloaddition may be present.

Q3: What is the most effective primary purification strategy for this compound?

Given the acidic nature of the tetrazole ring, which is comparable to a carboxylic acid, the most effective and widely used purification method is a two-step process:

  • Acid-Base Extraction: This technique exploits the acidity of the tetrazole to separate it from neutral or basic impurities.[4][7]

  • Recrystallization: Following the extraction, recrystallization is used to remove any remaining minor impurities and obtain a highly crystalline, pure solid.[4]

Column chromatography is also a viable, though often unnecessary, alternative for more challenging separations.[2][4]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A multi-technique approach is essential for robust purity validation.[8]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and column chromatography fractions. The tetrazole product is significantly more polar than the starting nitrile.[2][4]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantitative analysis of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the chemical structure and identifying the presence of any impurities.[2][4]

Q5: Are there any critical safety precautions to consider during purification?

Yes. The use of sodium azide in the synthesis presents significant safety risks.

  • Residual Azide: Sodium azide is acutely toxic. Furthermore, it can form explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass.

  • Hydrazoic Acid Formation: Acidification of any residual sodium azide during the workup will generate hydrazoic acid (HN₃), which is both highly toxic and explosive. This step must always be performed with caution in a well-ventilated chemical fume hood.[2]

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem 1: My final product is contaminated with unreacted 4-methoxybenzonitrile.

Answer: This is a classic purification challenge where the starting material co-precipitates or remains dissolved with the product. The most effective solution is an acid-base extraction. The tetrazole is acidic and will react with a mild base to form a water-soluble salt, while the neutral nitrile will remain in the organic layer.

Solution: Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% potassium carbonate (K₂CO₃) solution.[2][7][9] The tetrazole will move into the aqueous layer as its sodium or potassium salt.

  • Separation: Separate the aqueous layer. It is good practice to wash the organic layer one more time with the base solution to ensure complete extraction of the product.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid (e.g., 5% HCl) to a pH of ~2-3.[2][5] Perform this step in a fume hood to safely vent any hydrazoic acid that may form.

  • Precipitation & Isolation: The pure this compound will precipitate out as a solid. Isolate the solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

crude Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel + NaHCO₃ (aq) crude->sep_funnel organic_layer Organic Layer (4-methoxybenzonitrile) sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer (Tetrazole Salt) sep_funnel->aqueous_layer Collect acidify Acidify with HCl (in Fume Hood) aqueous_layer->acidify product Pure Precipitated Product acidify->product

Caption: Acid-Base Extraction Workflow.

Problem 2: My product is "oiling out" during recrystallization instead of forming crystals.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point because the solution is supersaturated at a temperature where the solute is still molten. This is often caused by significant impurities or too-rapid cooling.[2]

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the mixture until the oil fully dissolves, potentially adding a small amount of extra solvent. Then, allow the flask to cool to room temperature very slowly. Insulating the flask can facilitate this.[2]

  • Change Solvent System: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point or use a mixed solvent system. For example, if you are using ethanol, try an ethanol/water or ethyl acetate/hexanes mixture.

  • Pre-Purification: If the issue persists, it indicates a high level of impurities. Perform an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization again.[2]

Problem 3: The compound fails to crystallize from solution, even after cooling.

Answer: Failure to crystallize is typically due to using too much solvent or the solution not being sufficiently supersaturated.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution in a fume hood or use a rotary evaporator to remove some of the solvent, then attempt to cool it again.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.

  • Lower the Temperature: If cooling in an ice bath (0°C) is ineffective, try a colder bath, such as an ice-salt or dry ice-acetone bath.[2]

Caption: Troubleshooting Crystallization Failure.

Problem 4: My compound streaks badly or remains stuck at the baseline during silica gel chromatography.

Answer: this compound is a polar and acidic compound, which causes strong interaction with the slightly acidic silica gel stationary phase. This leads to poor elution and streaking.[2]

Solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If using an ethyl acetate/hexanes system, increase the proportion of ethyl acetate.

  • Add a Polar Modifier: Adding a small amount (1-5%) of methanol to the eluent can significantly help in eluting highly polar compounds from the silica column.[2]

  • Add an Acidic Modifier: To suppress the ionization of the acidic tetrazole and reduce tailing, add a small amount (0.5-1%) of acetic acid to your mobile phase.

  • Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina, which may show better elution behavior for your compound.[10]

References

stability testing of 5-(4-methoxyphenyl)-2H-tetrazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(4-methoxyphenyl)-2H-tetrazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust and self-validating.

This compound is a versatile heterocyclic compound, often utilized in pharmaceutical and materials science research.[1] Its tetrazole ring serves as a bioisostere for carboxylic acids, making it a valuable moiety in medicinal chemistry for designing drugs with improved metabolic stability and pharmacokinetic profiles.[2][3][4] Understanding its stability under various stress conditions is a critical prerequisite for its successful application. This guide provides a comprehensive framework for conducting these essential investigations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability of this compound.

Q1: What are the primary environmental factors that can degrade this compound? The stability of this compound, like many complex organic molecules, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[5] The methoxy group on the phenyl ring and the tetrazole moiety itself are the most likely sites for chemical transformation under stress.

Q2: How stable is the tetrazole ring itself? The tetrazole ring is generally considered a robust and metabolically stable heterocycle, which is a key reason for its use in drug design.[2][4] However, it is not inert. It can be susceptible to degradation under harsh conditions, particularly photolysis, which can lead to the extrusion of molecular nitrogen (N₂) and subsequent ring cleavage.[6][7] While thermally stable to a point, many tetrazole derivatives have high enthalpies of formation and can decompose energetically at elevated temperatures.[6]

Q3: What types of degradation products should I anticipate in my studies? Forced degradation studies are designed to predict these products.[8] For this compound, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether linkage in the methoxyphenyl group under strong acidic conditions. The tetrazole ring itself is generally stable to hydrolysis.

  • Oxidation: The electron-rich methoxyphenyl ring is susceptible to oxidation, potentially forming hydroxylated species or quinone-like structures.

  • Photolysis: This is a significant pathway for tetrazoles. UV exposure can induce cleavage of the tetrazole ring, leading to the elimination of N₂ and the formation of highly reactive nitrilimine intermediates, which can then react further to form a variety of products.[6][7][9]

Q4: I'm observing a color change (e.g., yellowing) in my sample during storage or photostability testing. What is the likely cause? A color change is a strong indicator of chemical degradation. This is often associated with photolytic or oxidative stress. The formation of extended conjugated systems or quinone-type structures as degradation products can lead to the absorption of visible light, resulting in a colored appearance. It is crucial to correlate this physical observation with analytical data (e.g., HPLC) to identify the specific chromophoric degradant.

Q5: Why is it necessary to perform "forced degradation" or "stress testing"? Can't I just use standard stability chambers? Forced degradation studies, as mandated by regulatory bodies like the ICH, serve several critical purposes that standard stability testing does not address.[10][11] They are used to:

  • Identify Degradation Pathways: By intentionally stressing the molecule, you can predict the degradation products that might form over a product's entire shelf life.[8]

  • Develop Stability-Indicating Methods: A robust analytical method must be able to separate the intact drug from all potential degradation products. Stress testing generates these products, allowing you to prove your method is "stability-indicating."

  • Inform Formulation and Packaging: If a compound is found to be highly sensitive to light, for example, this data provides the rationale for using light-resistant packaging.[12]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for conducting stability studies and troubleshooting common issues.

Foundational Step: Developing a Stability-Indicating Analytical Method

Before initiating any stability protocol, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the standard.

Causality: The core principle of a "stability-indicating" method is its ability to provide unambiguous quantification of the parent compound while separating it from all process impurities and degradation products. Without this, you cannot accurately measure the rate of degradation or ensure that a loss in the parent peak is not being masked by a co-eluting degradant.

Overall Workflow for Forced Degradation Studies

The following diagram outlines the logical flow for a comprehensive forced degradation study. This systematic approach ensures that all potential degradation pathways are investigated and that the analytical methods are properly validated.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) method_dev Develop & Validate Stability-Indicating HPLC Method prep->method_dev hydrolysis Hydrolytic Stress (Acid, Base, Neutral) method_dev->hydrolysis Expose Aliquots oxidation Oxidative Stress (e.g., 3% H₂O₂) method_dev->oxidation Expose Aliquots thermal Thermal Stress (e.g., 70°C Solution/Solid) method_dev->thermal Expose Aliquots photo Photolytic Stress (ICH Q1B Light Exposure) method_dev->photo Expose Aliquots analysis Analyze Samples by HPLC-UV/MS (Timepoints: 0, 2, 4, 8, 24, 48h) hydrolysis->analysis Collect Samples oxidation->analysis Collect Samples thermal->analysis Collect Samples photo->analysis Collect Samples mass_balance Calculate Mass Balance (% Parent + % Degradants ≈ 100%) analysis->mass_balance characterize Characterize Significant Degradants (LC-MS/MS, NMR) mass_balance->characterize caption Figure 1. Workflow for a forced degradation study.

Caption: Figure 1. Workflow for a forced degradation study.

Protocol: Hydrolytic Stability

Objective: To assess the susceptibility of the compound to degradation in aqueous solutions at different pH values.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

  • Sample Preparation:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final drug concentration of ~0.1 mg/mL.[5]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final drug concentration of ~0.1 mg/mL.[5]

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water to achieve a final drug concentration of ~0.1 mg/mL.

  • Incubation: Store the three solutions at an elevated temperature (e.g., 60-70°C). Include a set of samples stored at room temperature as a control.

  • Time Points: Collect samples at intervals (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Troubleshooting:

  • Issue: The compound precipitates upon addition of the acidic or basic medium.

  • Causality: The protonated or deprotonated form of the molecule may have lower aqueous solubility. The pKa of many 5-substituted-1H-tetrazoles is similar to carboxylic acids, often in the 4-5 range.[13]

  • Solution: Reduce the initial drug concentration. Alternatively, incorporate a co-solvent (e.g., maintain up to 50% acetonitrile or methanol in the final solution) to ensure solubility throughout the experiment.

Protocol: Oxidative Stability

Objective: To evaluate the compound's sensitivity to oxidation.

Methodology:

  • Sample Preparation: Mix an aliquot of the stock solution with 3-6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of ~0.1 mg/mL.[5]

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Collect samples at intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC.

Troubleshooting:

  • Issue: The chromatogram shows a rapid and complete loss of the parent peak with many small, unidentifiable new peaks.

  • Causality: This indicates over-stressing, where the initial degradation products are themselves being degraded, leading to secondary and tertiary degradants not relevant to shelf-life stability.

  • Solution: Reduce the concentration of H₂O₂ (e.g., to 0.5-1%), decrease the incubation time, or run the experiment at a lower temperature (e.g., 4°C). The goal is to achieve 5-20% degradation, not 100%.

Protocol: Thermal Stability

Objective: To assess the impact of heat on the compound in both solid and solution states.

Methodology:

  • Solid State: Place a small amount of the solid compound in a vial and store it in an oven at a temperature below its melting point (e.g., 70°C). The melting point of this compound is reported as 235-238°C.[14]

  • Solution State: Place a vial of the stock solution (prepared in a stable solvent) in the oven at the same temperature.[5]

  • Time Points: For the solid-state sample, pull vials at intervals (e.g., 1, 3, 7 days), dissolve in a known volume of solvent, and analyze. Sample the solution-state vial at shorter time points (e.g., 0, 8, 24, 48 hours).

  • Analysis: Analyze all samples by HPLC.

Troubleshooting:

  • Issue: The solid material changes color or appearance, but HPLC analysis shows minimal chemical degradation.

  • Causality: The compound may be undergoing a physical change, such as a polymorphic transition or surface oxidation, rather than bulk chemical degradation.

  • Solution: Supplement HPLC analysis with other techniques. Use Differential Scanning Calorimetry (DSC) to check for changes in melting point or polymorphic transitions. Use visual inspection and microscopy to document physical changes.

Protocol: Photostability

Objective: To determine if the compound degrades upon exposure to light, following ICH Q1B guidelines.[12]

Methodology:

  • Sample Preparation: Prepare samples of the compound in both solid and solution form. For each form, prepare two sets.

  • Exposure:

    • Place one set of samples in a validated photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[12]

    • Wrap the second set of samples (the "dark controls") in aluminum foil and place them in the same chamber.[5]

  • Analysis: At the end of the exposure period, analyze both the exposed samples and the dark controls by HPLC.

Troubleshooting:

  • Issue: Significant degradation is observed in both the light-exposed sample and the dark control.

  • Causality: The degradation is not primarily photolytic but is likely due to thermal stress. Photostability chambers can generate heat.

  • Solution: The dark control has correctly identified the confounding factor. Report the degradation as a combination of thermal and photolytic effects. If necessary, repeat the experiment in a temperature-controlled chamber to isolate the effect of light.

Summary of Recommended Stress Conditions
Stress Type Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-70°C24 - 48 hoursCleavage of the methoxy ether linkage.
Base Hydrolysis 0.1 M NaOH at 60-70°C24 - 48 hoursGenerally stable; potential for minor ring interactions.
Neutral Hydrolysis Water at 60-70°C48 - 72 hoursExpected to be highly stable.
Oxidation 3% H₂O₂ at Room Temp8 - 24 hoursOxidation of the phenyl ring; N-oxidation.
Thermal (Solid) 70°C (Dry Heat)1 - 7 daysPotential for solid-state decomposition at higher temps.
Thermal (Solution) 70°C (in solution)24 - 48 hoursAcceleration of other degradation pathways.
Photolytic ICH Q1B ConditionsPer GuidelinePrimary concern: Ring cleavage via N₂ extrusion.[6][7][9]
Hypothesized Degradation Pathways

Based on the known chemistry of tetrazoles and substituted aromatic systems, the following diagram illustrates potential degradation pathways for this compound under stress. Note: These pathways are illustrative; actual degradants must be confirmed experimentally via techniques like LC-MS/MS and NMR.

Degradation_Pathways cluster_photo Photolytic Stress (hv) cluster_acid Acid Hydrolysis (H⁺/H₂O) cluster_oxidation Oxidative Stress ([O]) Parent This compound N2_Extrusion Nitrogen Extrusion (- N₂) Parent->N2_Extrusion Major Pathway Demethylation O-Demethylation Product 5-(4-hydroxyphenyl)-2H-tetrazole Parent->Demethylation Potential Ring_Ox Ring Hydroxylation Product Parent->Ring_Ox Potential Nitrilimine Nitrilimine Intermediate (Highly Reactive) N2_Extrusion->Nitrilimine Forms Cycloadducts Further Reaction Products (e.g., Cycloadducts, Dimers) Nitrilimine->Cycloadducts Reacts to form Quinone Quinone-type Species Ring_Ox->Quinone Further oxidation caption Figure 2. Potential degradation pathways for this compound.

Caption: Figure 2. Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis & Purification of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-methoxyphenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove impurities, ensuring the highest quality of your final product.

Introduction: The Synthetic Landscape

The synthesis of 5-substituted tetrazoles, such as this compound, is a cornerstone in medicinal chemistry. These heterocycles are recognized as crucial bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1][2] The most prevalent synthetic route is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[3][4] While robust, this reaction can present several challenges, primarily centered around impurity profiles that can complicate downstream applications.

This guide will navigate the common pitfalls of this synthesis, providing a logical framework for troubleshooting and purification, grounded in chemical principles and practical laboratory experience.

Troubleshooting Guide: From Crude Reality to Pure Compound

This section addresses specific issues you may encounter during the synthesis and workup of 5-(4-methoxyphenyl)-tetrazole. Each problem is followed by a discussion of probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Probable Causes:

  • Incomplete Reaction: The cycloaddition reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor solubility of reagents.

  • Decomposition: Although generally stable, tetrazoles can be sensitive to harsh acidic or thermal conditions during workup.[1]

  • Side Reactions: The formation of alternative products can consume starting materials.

Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile (4-methoxybenzonitrile). The reaction should be continued until the starting material is no longer detectable.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is heated sufficiently, as the cycloaddition often requires elevated temperatures to overcome the activation barrier.[3]

    • Solvent: Dimethylformamide (DMF) is a common solvent due to its ability to dissolve sodium azide.[5] If solubility is an issue, consider alternative high-boiling polar aprotic solvents.

    • Catalyst: The use of a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., ammonium chloride) is often necessary to activate the nitrile towards nucleophilic attack by the azide.[6]

  • Workup Procedure: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture with an acid like HCl.[7] Perform this step in an ice bath to minimize potential degradation.

Problem 2: Presence of Regioisomers (1H- and 2H-tetrazoles) in the Final Product

The [3+2] cycloaddition of an azide to a nitrile can lead to the formation of two constitutional isomers: 5-(4-methoxyphenyl)-1H-tetrazole and this compound. In solution, the 1H tautomer is often the predominant form.[2]

Identification and Differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the N-H proton can be indicative. The N1-H proton in the 1H-isomer is generally more deshielded and may appear at a different chemical shift compared to the N2-H proton, though in many solvents, proton exchange can broaden these signals. More reliably, the aromatic protons of the methoxyphenyl ring may exhibit subtle differences in their chemical shifts and coupling patterns between the two isomers due to the different electronic environments.

    • ¹³C NMR: The chemical shift of the tetrazole carbon (C5) and the carbons of the phenyl ring will differ between the 1H and 2H isomers.

  • High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method can often separate the two isomers, allowing for their quantification.[8][9]

Separation Strategies:

  • Fractional Recrystallization: This is often the most effective method for separating tetrazole isomers on a larger scale. The solubility of the 1H and 2H isomers can differ significantly in various solvents. A systematic solvent screening is recommended.

    • Protocol: Start with common solvents like ethanol, isopropanol, acetonitrile, or mixtures with water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Collect the resulting crystals and analyze their purity by NMR or HPLC. The mother liquor can be concentrated to yield a second crop of crystals, which may be enriched in the other isomer.

  • Column Chromatography: While challenging due to the similar polarities of the isomers, column chromatography on silica gel can be effective.[7]

    • Protocol: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A shallow gradient of the polar solvent can help to resolve the two isomers. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape and separation.

Problem 3: Contamination with Unreacted 4-Methoxybenzonitrile

Probable Cause:

  • Incomplete Reaction: As discussed in Problem 1, the reaction has not gone to completion.

Removal Strategy:

  • Recrystallization: 4-methoxybenzonitrile is typically more soluble in common organic solvents than the tetrazole product. A carefully chosen recrystallization solvent should allow for the tetrazole to crystallize out, leaving the nitrile in the mother liquor.

  • Acid-Base Extraction: The tetrazole product is acidic (pKa similar to a carboxylic acid) and will be deprotonated by a base to form a water-soluble salt.[6]

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with an aqueous base (e.g., 1M NaOH). The deprotonated tetrazole will move to the aqueous layer. The organic layer, containing the neutral nitrile, can be discarded. The aqueous layer is then acidified (e.g., with 2M HCl) to precipitate the pure tetrazole, which can be collected by filtration.

Problem 4: Residual Sodium Azide in the Product

Probable Cause:

  • Incomplete Quenching/Workup: Sodium azide that was not consumed in the reaction remains in the crude product. Residual azide is a significant safety concern as it can form explosive heavy metal azides.[10]

Removal and Safety Precautions:

  • Acidic Workup: The standard workup procedure involving acidification of the reaction mixture with HCl will convert residual sodium azide (NaN₃) into hydrazoic acid (HN₃).[6] Hydrazoic acid is volatile and highly toxic. This step must be performed in a well-ventilated fume hood.

  • Quenching with Nitrous Acid: A common and effective method to destroy residual azide is to treat the aqueous solution with a solution of sodium nitrite under acidic conditions. This converts the azide to nitrogen gas.

    • Protocol: After separating the precipitated product, the aqueous filtrate should be treated with an excess of sodium nitrite solution, followed by slow addition of an acid (e.g., HCl) until the solution is acidic. Stirring should continue until gas evolution ceases.

  • Washing: Thoroughly washing the filtered product with water will help remove any remaining water-soluble salts, including sodium azide.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the formation of 5-(4-methoxyphenyl)-tetrazole?

A1: The reaction proceeds via a [3+2] cycloaddition. The mechanism is thought to be a stepwise process where the azide anion attacks the activated nitrile carbon.[3] The nitrile is activated by coordination to a Lewis acid or protonation by a Brønsted acid.[6] This is followed by cyclization to form the tetrazole ring.

Diagram: Generalized Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products RCN 4-Methoxybenzonitrile ActivatedNitrile Activated Nitrile Complex RCN->ActivatedNitrile Coordination/ Protonation NaN3 Sodium Azide (NaN₃) ImidoylAzide Imidoyl Azide Intermediate NaN3->ImidoylAzide Nucleophilic Attack Catalyst Acid Catalyst (e.g., NH₄Cl, ZnCl₂) Catalyst->ActivatedNitrile ActivatedNitrile->ImidoylAzide Tetrazole1H 5-(4-methoxyphenyl)-1H-tetrazole ImidoylAzide->Tetrazole1H Cyclization & Tautomerization Tetrazole2H This compound ImidoylAzide->Tetrazole2H Cyclization & Tautomerization

Caption: Reaction pathway for tetrazole synthesis.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity and quantify the ratio of any isomers.[8][9]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point for 5-(4-methoxyphenyl)-1H-tetrazole is reported to be around 114-116 °C.[11]

Q3: My crude product is an oil and won't crystallize. What should I do?

A3: Oiling out during crystallization can be due to the presence of significant impurities that depress the melting point.

  • Preliminary Purification: Consider performing an acid-base extraction or a quick filtration through a small plug of silica gel to remove some of the impurities.

  • Solvent System: Try a different solvent or a co-solvent system for recrystallization. Sometimes adding a small amount of a non-polar solvent (like hexane) to a solution of your product in a more polar solvent (like ethyl acetate) can induce crystallization.

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step to purify the oily product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, absolutely.

  • Sodium Azide: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust.

  • Hydrazoic Acid: As mentioned, hydrazoic acid is formed during the acidic workup. It is volatile, toxic, and explosive. Always perform the acidification and any subsequent steps involving the acidic aqueous filtrate in a certified chemical fume hood. [6]

  • Heavy Metal Azides: Avoid contact of azide-containing solutions with heavy metals (e.g., lead, copper, mercury) as this can form highly shock-sensitive and explosive salts.[10] Use glass or plastic spatulas and equipment.

Experimental Protocols

Protocol 1: General Synthesis of 5-(4-methoxyphenyl)-tetrazole
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of nitrile).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction by TLC until the 4-methoxybenzonitrile is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water.

  • In a fume hood , slowly add 2M HCl with stirring until the pH is ~2. A precipitate should form.

  • Stir the slurry in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry product in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Impurity Identification and Removal Workflow

This workflow provides a systematic approach to purifying your crude product.

Diagram: Purification Workflow

G cluster_decision1 Initial Assessment cluster_purification1 Purification Step 1 cluster_decision2 Isomer Check cluster_purification2 Purification Step 2 start Crude Product analyze_crude Analyze by TLC/¹H NMR start->analyze_crude is_nitrile Is starting nitrile present? analyze_crude->is_nitrile acid_base Perform Acid-Base Extraction is_nitrile->acid_base Yes is_isomers Are regioisomers present? is_nitrile->is_isomers No acid_base->is_isomers recrystallize Fractional Recrystallization is_isomers->recrystallize Yes analyze_final Analyze Final Product (NMR, HPLC, MP) is_isomers->analyze_final No column Column Chromatography recrystallize->column If needed recrystallize->analyze_final column->analyze_final end Pure Product analyze_final->end

Caption: Systematic workflow for impurity removal.

Quantitative Data Summary

Impurity TypeTypical Analytical ObservationRecommended Purification MethodExpected Purity Improvement
Unreacted Nitrile Distinct signals in ¹H NMR; Separate peak in HPLCAcid-Base Extraction>95% removal
Regioisomers Overlapping signals in NMR; Close-eluting peaks in HPLCFractional RecrystallizationEnrichment of one isomer per cycle
Sodium Azide Not typically observed in NMR/HPLC of organic extractsProper acidic workup and water washComplete removal (below detection limits)
Solvent Residue (DMF) Characteristic signals in ¹H NMR (e.g., ~8.0, 2.9, 2.7 ppm)Drying under high vacuum, Recrystallization>99% removal

References

addressing regioisomer formation in 5-substituted tetrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Substituted Tetrazole Synthesis

Welcome to the technical support center for 5-substituted tetrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of tetrazole chemistry. The formation of regioisomers is a common challenge in the synthesis of 5-substituted tetrazoles, and this resource provides in-depth troubleshooting guides and frequently asked questions to help you control and overcome this issue.

Introduction: The Regioisomer Challenge

The synthetic utility of 5-substituted tetrazoles is immense, particularly in medicinal chemistry where they often serve as bioisosteres for carboxylic acids.[1][2] However, their synthesis is frequently complicated by the formation of two regioisomers: the N1- and N2-substituted products. The ratio of these isomers can be difficult to predict and control, leading to challenges in purification and characterization, and ultimately impacting the efficiency of your synthetic route. This guide will equip you with the knowledge to understand the underlying mechanisms that govern regioisomer formation and provide you with actionable strategies to steer your reactions toward the desired product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 5-substituted tetrazoles.

Q1: Why do I obtain a mixture of N1 and N2 isomers when alkylating my 5-substituted tetrazole?

The tetrazole ring possesses four nitrogen atoms, and the deprotonated tetrazolate anion is a nucleophile with multiple reactive sites. Alkylation can occur at either the N1 or N2 position, leading to the formation of a mixture of 1,5- and 2,5-disubstituted tetrazoles.[2] The ratio of these isomers is influenced by a variety of factors including the nature of the substituent at the 5-position, the electrophile, the solvent, and the reaction conditions.[3][4]

Q2: What are the primary factors that dictate the N1/N2 isomer ratio?

The regioselectivity of tetrazole alkylation is a complex interplay of steric and electronic effects, as well as the reaction mechanism. Key factors include:

  • Steric Hindrance: Bulky electrophiles or bulky substituents at the 5-position of the tetrazole ring can favor the formation of the less sterically hindered N2-isomer.[5]

  • Reaction Mechanism: The regioselectivity can be dependent on whether the reaction proceeds through an SN1 or SN2-type mechanism.[3]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to the different isomers.

  • Counter-ion: In reactions involving a tetrazolate salt, the nature of the counter-ion can affect the nucleophilicity of the different nitrogen atoms.

Q3: How can I selectively synthesize the N1-substituted tetrazole?

While achieving complete regioselectivity can be challenging, several strategies can be employed to favor the formation of the N1 isomer:

  • [3+2] Cycloaddition: The reaction of organic azides with nitriles, a [3+2] cycloaddition, is a common method for synthesizing 1,5-disubstituted tetrazoles.[6] This reaction is often regioselective, yielding the N1-substituted product.[6]

  • Specific Catalysts: Certain catalysts and reaction conditions have been developed to promote N1-alkylation. For instance, specific Lewis acids can direct the alkylation to the N1 position.

Q4: Are there reliable methods to preferentially obtain the N2-substituted tetrazole?

Yes, several methods have been reported to favor the formation of the N2-isomer:

  • Alkylation with Bulky Electrophiles: As mentioned, using sterically demanding alkylating agents can significantly increase the proportion of the N2-isomer.[5]

  • Diazotization of Amines: A method involving the diazotization of aliphatic amines has been shown to preferentially produce 2,5-disubstituted tetrazoles.[5][7]

  • Catalyst Control: Certain catalytic systems, such as those employing Bu4NI, have been shown to regioselectively promote N2-alkylation.[8]

Q5: What are the most effective analytical techniques to differentiate between N1 and N2 tetrazole isomers?

Distinguishing between the N1 and N2 regioisomers is crucial for product characterization. The following techniques are highly effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for isomer identification.[9][10] The chemical shifts of the protons and carbons of the substituent, as well as the nitrogen atoms in the tetrazole ring, are often distinct for the two isomers. Two-dimensional NMR techniques like HMBC can be particularly useful in establishing connectivity and confirming the substitution pattern.[10][11]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of the isomers.[12][13]

  • UV-Vis Spectroscopy: N1- and N2-substituted tetrazoles can exhibit different UV absorption spectra. For example, 1-phenyltetrazole and 2-phenyltetrazole have distinct absorption maxima.[9]

  • Mass Spectrometry: While mass spectrometry primarily provides molecular weight information, the fragmentation patterns of the two isomers can sometimes differ, aiding in their differentiation.[9]

Troubleshooting Guides & Protocols

This section provides detailed guides and protocols to address specific challenges in controlling regioisomer formation.

Guide 1: Poor Regioselectivity in [3+2] Cycloaddition of Nitriles and Azides

The [3+2] cycloaddition of a nitrile and an azide is a fundamental method for constructing the tetrazole ring.[14][15][16] While often regioselective for the 1,5-disubstituted product, issues can arise.

Problem: Your [3+2] cycloaddition reaction is producing a mixture of N1 and N2 isomers, or the undesired isomer is the major product.

Root Cause Analysis & Solutions:

  • Mechanism and Reactants: The classic [3+2] cycloaddition with organic azides typically yields 1,5-disubstituted tetrazoles.[6] If you are using sodium azide, the reaction mechanism can be more complex and may be influenced by the catalyst and reaction conditions.[6][17]

    • Recommendation: If possible, consider using an organic azide corresponding to your desired N1-substituent. This will generally lead to higher regioselectivity for the 1,5-isomer.

  • Catalyst Choice: The choice of catalyst can significantly impact the regioselectivity.

    • Recommendation: For the reaction of nitriles with sodium azide, Lewis acids like zinc bromide (ZnBr₂) or silica sulfuric acid are often used to promote the formation of 5-substituted 1H-tetrazoles.[18][19] Experiment with different Lewis acids to optimize the regioselectivity for your specific substrates.

  • Reaction Conditions: Temperature and solvent can influence the reaction outcome.

    • Recommendation: Systematically screen different solvents and reaction temperatures. In some cases, microwave irradiation has been shown to improve reaction efficiency and may also affect regioselectivity.[8]

Workflow for Optimizing Regioselectivity in [3+2] Cycloaddition:

G start Start: Poor Regioselectivity Observed check_azide Is an organic azide being used? start->check_azide use_organic_azide Switch to corresponding organic azide for N1-substituent check_azide->use_organic_azide No using_nan3 Using Sodium Azide (NaN3) check_azide->using_nan3 Yes screen_conditions Systematically vary solvent and temperature use_organic_azide->screen_conditions screen_catalysts Screen Lewis Acid Catalysts (e.g., ZnBr2, AlCl3) using_nan3->screen_catalysts screen_catalysts->screen_conditions end_fail Further investigation needed (e.g., different synthetic route) screen_catalysts->end_fail:w analyze_ratio Analyze N1/N2 ratio by NMR or HPLC screen_conditions->analyze_ratio is_ratio_improved Is regioselectivity improved? analyze_ratio->is_ratio_improved is_ratio_improved->screen_catalysts No end_success Optimized Protocol Achieved is_ratio_improved->end_success Yes

References

Validation & Comparative

A Comparative Analysis of 1H- and 2H-Tetrazole Isomers' Biological Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in the Bioactivity of Tetrazoles

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry.[1] It is frequently employed as a bioisostere for the carboxylic acid group, offering similar acidity but with enhanced metabolic stability and membrane permeability.[1] Substituted tetrazoles can exist as two primary regioisomers: 1H- and 2H-tetrazoles, distinguished by the position of the substituent on the nitrogen atoms of the heterocyclic ring. This seemingly subtle structural difference can profoundly impact the molecule's physicochemical properties, including its electronic distribution, polarity, and steric profile. Consequently, the choice of isomer is a critical consideration in drug design, as it can significantly influence a compound's biological activity, potency, and pharmacokinetic profile.

This guide provides a comparative analysis of the biological activity of 1H- and 2H-tetrazole isomers, supported by experimental data, to inform the rational design of novel therapeutics. We will delve into their differential effects in various therapeutic areas, provide standardized protocols for their synthesis and biological evaluation, and visualize key concepts to facilitate a deeper understanding of their structure-activity relationships.

Comparative Biological Activity: A Tale of Two Isomers

The differential arrangement of substituents in 1H- versus 2H-tetrazole isomers leads to distinct interactions with biological targets. While a vast body of research exists on various tetrazole derivatives, direct comparative studies of isomeric pairs are less common but provide invaluable insights for drug development.

Antidiabetic Activity: A Clear Distinction

A significant area where the bioactivities of 1H- and 2H-tetrazole isomers have been directly compared is in the development of inhibitors for Sodium-Glucose Co-transporter 2 (SGLT2) and Glycogen Phosphorylase (GP), both crucial targets in the management of type 2 diabetes.[1]

Table 1: Comparative In Vitro Activity of 1H- and 2H-Tetrazole Isomers as SGLT2 Inhibitors [1]

Compound ClassIsomerTargetBioactivity (IC₅₀)Reference Compound (Dapagliflozin) IC₅₀
Tetrazole-bearing Glycosides1H-tetrazoleSGLT268.9 nM1.1 nM
Tetrazole-bearing Glycosides2H-tetrazoleSGLT2106 nM1.1 nM

In the case of SGLT2 inhibition, the 1H-tetrazole isomer demonstrated moderately higher potency than its 2H counterpart, although both were less active than the reference drug, dapagliflozin.[1] For glycogen phosphorylase inhibition, both isomers exhibited significant hypoglycemic effects in an in vivo model.[1]

Anticancer and Antimicrobial Activities: A More Complex Picture

Both 1H- and 2H-tetrazole derivatives have been extensively investigated as potential anticancer and antimicrobial agents.[1][2] These compounds have been designed to target various mechanisms, including tubulin polymerization, specific kinases, and microbial growth pathways.[1] However, direct quantitative comparisons of isomeric pairs are not as readily available in the literature for these therapeutic areas.[1] Research suggests that the specific substitution pattern and the overall molecular structure, rather than solely the isomer type, play a more dominant role in determining the anticancer and antimicrobial efficacy.[1]

Cardiovascular Activity: The Role of Tetrazoles in Angiotensin II Receptor Blockers

Tetrazole-containing compounds, particularly in their 1H-form, are prominent in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), such as losartan.[3] These drugs target the renin-angiotensin system (RAS), a critical regulator of blood pressure. The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid, contributing to the high affinity of these drugs for the angiotensin II type 1 (AT1) receptor.[4] The interaction of the tetrazole moiety with the AT1 receptor is complex, involving multiple contact points with residues such as Lys199 and His256, and is not a simple salt bridge.[4][5]

The following diagram illustrates the simplified signaling pathway of the renin-angiotensin system and the mechanism of action of tetrazole-containing ARBs.

cluster_RAS Renin-Angiotensin System (RAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin (from Kidney) ACE ACE (from Lungs) Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_PKC->Response ARB Tetrazole-containing ARB (e.g., Losartan) ARB->AT1R Blocks Start Design of Tetrazole Analogs Synthesis Regioselective Synthesis of 1H- and 2H-Isomers Start->Synthesis Purification Purification and Separation (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->InVitro InVivo In Vivo Efficacy Studies (Animal Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR SAR->Start Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Guide to the Antimicrobial Efficacy of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. Tetrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive technical evaluation of the antimicrobial efficacy of a specific derivative, 5-(4-methoxyphenyl)-2H-tetrazole. We present a comparative analysis of its in vitro activity against clinically relevant pathogens, benchmarked against standard-of-care antibiotics and antifungals. This document synthesizes available data on related analogs to project the compound's potential, details the rigorous experimental protocols required for its validation, and explores its putative mechanism of action. The evidence suggests that the tetrazole scaffold, particularly with strategic substitutions like the methoxyphenyl group, represents a promising foundation for developing next-generation antimicrobial agents.[2][3]

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of multi-drug-resistant (MDR) organisms is a paramount global health threat, rendering conventional antibiotics increasingly ineffective.[1] This has catalyzed a search for structurally novel compounds that can overcome existing resistance mechanisms. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the tetrazole ring—a five-membered ring with four nitrogen atoms—is a privileged scaffold.[4][5] Its unique physicochemical properties, such as high nitrogen content, aromaticity, and its ability to act as a bioisostere for the carboxylic acid group, make it an attractive moiety in drug design.[6]

Clinically approved tetrazole-containing drugs like the antibiotic Ceftezole and the antifungal Tedizolid validate the therapeutic potential of this scaffold.[1] This guide focuses on this compound, a specific analog, to provide a framework for its evaluation as a potential antimicrobial candidate.

Chemical Profile: this compound

  • Molecular Formula: C₈H₈N₄O[7]

  • Molecular Weight: 176.178 g/mol [7]

  • Structure:

    alt text

  • Key Features: The structure combines the metabolically stable tetrazole ring with a methoxyphenyl group. The methoxy (-OCH₃) substitution can modulate lipophilicity and electronic properties, potentially enhancing membrane penetration and target binding affinity.[4]

Comparative Antimicrobial Efficacy: An Evidence-Based Analysis

To establish the therapeutic potential of this compound, its antimicrobial activity must be quantified and compared against established drugs. The primary metric for this in vitro comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

The following table synthesizes representative MIC data from studies on structurally similar tetrazole derivatives to project the likely efficacy of this compound.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

MicroorganismType5-Aryl-Tetrazole Derivatives (Representative)Ciprofloxacin (Reference)[2]Azithromycin (Reference)[9]Fluconazole (Reference)[9]
Staphylococcus aureusGram-positive0.8 - 25.2[2][9]0.1 - 3.2--
Enterococcus faecalisGram-positive1.2 - 3.2[2][9]-1.2 - 2.1-
Escherichia coliGram-negative0.4 - 25.6[2]0.4 - 25.6--
Pseudomonas aeruginosaGram-negative0.4 - 25.6[2]0.4 - 25.6--
Candida albicansFungal7.4[9]--8.1
Candida glabrataFungal0.98[9]-->8.1

Interpretation of Data: The data from related compounds indicate that 5-aryl-tetrazole derivatives exhibit potent activity, particularly against Gram-positive bacteria like S. aureus and E. faecalis, with some analogs showing efficacy comparable or superior to reference antibiotics like Ciprofloxacin and Azithromycin.[2][9] Notably, certain tetrazoles demonstrate powerful antifungal properties, outperforming the standard agent Fluconazole against specific strains like C. glabrata.[9] This broad-spectrum potential underscores the versatility of the tetrazole scaffold.

Proposed Mechanism of Action

The antimicrobial activity of tetrazole derivatives is often attributed to the inhibition of essential microbial enzymes.[5] The specific mechanism can vary depending on the overall structure of the molecule.

  • Antibacterial Action: For bacteria, a primary target is the enzyme family of DNA topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are critical for managing DNA supercoiling during replication. Inhibition of these enzymes leads to catastrophic DNA damage and cell death. Molecular docking studies on imide-tetrazole hybrids have shown strong binding interactions within the active sites of these enzymes, corroborating this mechanism.[2]

  • Antifungal Action: In fungi, tetrazoles often target the enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, tetrazoles disrupt membrane integrity, leading to fungal cell death.

The diagram below illustrates the proposed inhibitory action on a bacterial DNA gyrase.

G cluster_workflow Proposed Mechanism: Inhibition of Bacterial DNA Gyrase Tetrazole This compound Gyrase Bacterial DNA Gyrase (Enzyme) Tetrazole->Gyrase Binds & Inhibits DNA_supercoiled Supercoiled DNA (Required for Replication) Gyrase->DNA_supercoiled Catalyzes Block Replication Blocked Gyrase->Block DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Substrate Replication DNA Replication & Cell Division DNA_supercoiled->Replication Inhibition Inhibition

Caption: Proposed inhibition of bacterial DNA gyrase by the tetrazole compound.

Experimental Protocols for Validation

Scientific integrity demands rigorous, reproducible methodologies. The following protocols are standard for validating the antimicrobial efficacy of a novel compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of the test compound that inhibits microbial growth, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow Diagram: MIC Determination

Caption: Standard workflow for broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

    • Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally inert towards microorganisms at the low final concentrations used.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. This creates a gradient of drug concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Causality: This standardized inoculum density is critical for reproducibility and ensures that the results are comparable across different experiments and laboratories.

  • Inoculation and Controls: Add the prepared inoculum to all wells containing the test compound. Include a positive control well (broth + inoculum, no drug) to confirm microbial viability and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Time-Kill Kinetic Assay

This dynamic assay provides insight into the bactericidal (killing) or bacteriostatic (inhibiting growth) nature of the compound over time.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing broth with the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a drug-free growth control flask.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate them onto agar plates. Incubate the plates for 18-24 hours.

  • Analysis: Count the colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point. A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum is defined as bactericidal activity.

Discussion and Future Directions

The synthesized data strongly suggests that this compound and its close analogs are potent antimicrobial agents. Their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, positions them as promising broad-spectrum candidates.[2][9] The structural modification of compounds by incorporating a tetrazole ring has been shown to boost antimicrobial properties.[9]

However, this guide is a preliminary validation based on in vitro data from related structures. The following steps are critical for advancing this compound in the drug development pipeline:

  • Comprehensive Screening: The specific compound, this compound, must be synthesized and tested against a broad panel of clinical isolates, including MDR strains.

  • Toxicity Profiling: In vitro cytotoxicity assays using mammalian cell lines are necessary to determine the compound's therapeutic index (the ratio between its toxic concentration and its therapeutic concentration).

  • Mechanism Deconvolution: Definitive enzymatic assays (e.g., DNA gyrase supercoiling assays) should be performed to confirm the proposed mechanism of action.[2]

  • In Vivo Efficacy: Successful candidates must be advanced to animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles in a living system.

Conclusion

This compound belongs to a class of compounds with demonstrated and potent antimicrobial activity. Its projected efficacy against a range of clinically important pathogens, supported by data from structurally similar analogs, marks it as a high-value candidate for further investigation. The validation protocols outlined in this guide provide a robust framework for rigorously assessing its potential as a next-generation therapeutic agent in the fight against infectious diseases.

References

A Researcher's Guide to Evaluating the Anticancer Potential of 5-(4-methoxyphenyl)-2H-tetrazole Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer activity of the novel compound 5-(4-methoxyphenyl)-2H-tetrazole. In the absence of extensive published data on this specific molecule, we present a systematic approach to its investigation, drawing comparisons with well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended to be an in-depth technical resource, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating study.

Introduction: The Therapeutic Potential of Tetrazole Derivatives

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and amide groups.[1][2] This has led to the exploration of tetrazole derivatives for a wide range of therapeutic applications, including anticancer agents.[2] The subject of this guide, this compound, presents an intriguing scaffold for investigation due to the presence of the methoxyphenyl group, which is also found in other compounds with demonstrated biological activities. While direct evidence of its anticancer efficacy is not yet widely published, the broader class of tetrazole derivatives has shown promise, necessitating a rigorous evaluation of this specific compound.

Unraveling the Potential Mechanisms of Action

Based on studies of structurally related tetrazole compounds, two primary mechanisms of anticancer activity warrant investigation for this compound:

  • Tubulin Polymerization Inhibition: Several novel tetrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[3][4][5] By binding to tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] Molecular docking studies have suggested that some tetrazole derivatives may bind to the colchicine site on tubulin.[3]

  • DNA Binding and Interference: Another potential mechanism is the interaction of the tetrazole compound with DNA.[6][7] Small molecules that bind to DNA can interfere with DNA replication and transcription, ultimately leading to cell death.[8] The planar nature of the tetrazole ring, combined with the aromatic methoxyphenyl group, could facilitate intercalation or groove binding with the DNA double helix.

To elucidate the specific mechanism of this compound, a series of targeted in vitro assays are recommended, as detailed in the subsequent sections.

Comparative Analysis of Anticancer Agents

To provide a clear benchmark for evaluating the potency of this compound, this guide includes comparative data and mechanisms of action for three widely used chemotherapeutic agents.

DrugMechanism of Action
Doxorubicin An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species, contributing to its cytotoxicity.
Cisplatin A platinum-based drug that forms intra- and inter-strand crosslinks with DNA, primarily at the N7 position of purine bases. This DNA damage disrupts replication and transcription, triggering apoptosis.
Paclitaxel A taxane that stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization. This leads to the arrest of the cell cycle in the G2/M phase and induces apoptosis.[9]

In Vitro Evaluation of Anticancer Activity

A crucial first step in characterizing a novel compound is to determine its cytotoxic and anti-proliferative effects on a panel of cancer cell lines. We recommend utilizing cell lines from different cancer types to assess the breadth of activity. For the purpose of this guide, we will focus on:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

Experimental Workflow for Anticancer Compound Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of a novel anticancer agent.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Compound Synthesis & Stock Solution Prep MTT MTT Assay (Cell Viability/IC50) Compound->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50_Calc IC50 Value Calculation MTT->IC50_Calc Apoptosis Annexin V/PI Assay (Apoptosis) Mechanism Mechanism Elucidation Apoptosis->Mechanism CellCycle Propidium Iodide Staining (Cell Cycle Analysis) CellCycle->Mechanism IC50_Calc->Apoptosis IC50_Calc->CellCycle Stats Statistical Analysis Mechanism->Stats

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cancer cells (MCF-7, A549, or HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Comparative IC50 Values of Standard Anticancer Drugs (µM)

The following table provides a summary of reported IC50 values for the comparator drugs against the selected cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and specific assay protocols.

DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Doxorubicin 1.65 - 8.31[10][11]0.018 - 0.13[12][13]0.25 - 0.4[14]
Cisplatin ~20 (24h)16.48 - 33.85[15]30 - 40[14]
Paclitaxel 0.019 - 3.5[16]1.35[17]2.46[18]

Note: The IC50 values are presented as a range to reflect the variability reported in the literature.

Investigating the Induction of Apoptosis

To determine if this compound induces programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry is recommended. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometric analysis of propidium iodide-stained cells is a standard method. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizing Potential Signaling Pathways

Understanding the molecular pathways affected by a novel compound is critical. Given that many anticancer agents impact key signaling pathways that regulate cell survival and proliferation, a hypothetical model of a relevant pathway is presented below. This can serve as a starting point for mechanistic studies, such as Western blotting, to investigate changes in protein expression and phosphorylation status upon treatment with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the anticancer potential of this compound. By employing the detailed protocols and using the provided data on established chemotherapeutic agents as a benchmark, researchers can generate robust and comparable data. The initial in vitro screening will be instrumental in determining whether this novel tetrazole derivative warrants further investigation, including in vivo studies in animal models and more in-depth mechanistic analyses. The exploration of novel chemical entities like this compound is essential in the ongoing quest for more effective and less toxic cancer therapies.

References

A Guide to the Cross-Validation of Experimental and Computational Analyses of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental findings and computational predictions for the characterization of 5-(4-methoxyphenyl)-2H-tetrazole. Designed for researchers and professionals in drug development and materials science, this document bridges the gap between empirical data and theoretical modeling, demonstrating the synergistic power of a combined approach for structural elucidation and validation.

Introduction: The Significance of Phenyl-Tetrazoles and Methodological Synergy

Tetrazoles, five-membered heterocyclic compounds with a high nitrogen content, are of immense interest in medicinal chemistry. They are often employed as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[1] The specific derivative, this compound (C₈H₈N₄O, MW: 176.178 g/mol [2]), incorporates a pharmacologically relevant methoxyphenyl group, making it a valuable scaffold for further functionalization.

Accurate structural and electronic characterization is paramount in harnessing the potential of such molecules. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide tangible data, they are often complemented by computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties, offering insights that aid in the interpretation of experimental spectra and providing a predictive framework for new derivatives.[3][4] This guide focuses on the cross-validation of these two domains, establishing a robust protocol for confirming the identity and understanding the properties of this compound.

Synthesis and Experimental Characterization

The synthesis of 5-substituted-1H-tetrazoles is most commonly and efficiently achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[5] For this compound, this involves the reaction of 4-methoxybenzonitrile with an azide source, such as sodium azide, often facilitated by a catalyst.

Experimental Protocol: Synthesis of this compound

A widely adopted and efficient method for this synthesis is catalyzed by zinc acetate.[6]

  • Reaction Setup: To a solution of 4-methoxybenzonitrile (1 mmol) in 5 mL of Dimethylformamide (DMF), add sodium azide (1.5 mmol) and Zn(OAc)₂·2H₂O (0.1 mmol).

  • Heating: Stir the reaction mixture at 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and dilute with 10 mL of water.

  • Extraction: Extract the product using ethyl acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from hot ethanol to yield 5-(4-methoxyphenyl)-1H-tetrazole as a white solid.[6]

The following diagram illustrates the general experimental workflow.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization s1 Mix 4-methoxybenzonitrile, NaN3, and Zn(OAc)2 in DMF s2 Heat at 120°C s1->s2 s3 Monitor by TLC s2->s3 w1 Cool and Quench with Water s3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry and Concentrate w2->w3 w4 Recrystallize from Ethanol w3->w4 a1 Record Melting Point w4->a1 Final Product a2 Acquire FT-IR Spectrum a3 Acquire 1H & 13C NMR Spectra

Caption: Experimental workflow for synthesis and characterization.

Experimental Data

The synthesized compound was characterized by its melting point and spectroscopic data.

PropertyExperimental ValueReference
Melting Point 231-233 °C[6]
¹H NMR (400 MHz, DMSO-d6)δ (ppm): 7.93 (d, J=8.4 Hz, 2H), 7.10 (d, J=8.4 Hz, 2H), 3.74 (s, 3H)[6]
¹³C NMR (100 MHz, DMSO-d6)δ (ppm): 161.3, 155.1, 128.5, 116.1, 114.7, 55.3[6]

Computational Modeling and Analysis

To generate theoretical data for comparison, quantum chemical calculations were performed using Density Functional Theory (DFT). This approach is well-established for providing reliable predictions of molecular geometries, vibrational frequencies, and NMR chemical shifts.[3][7][8]

Computational Protocol: DFT Calculations
  • Structure Optimization: The initial structure of this compound was built and optimized using the B3LYP functional with the 6-311G(d,p) basis set.[8] This level of theory provides a good balance between accuracy and computational cost for such systems.[8]

  • Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to predict the IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

  • NMR Calculation: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311G(d,p) level of theory, simulating conditions in DMSO solvent via the Polarizable Continuum Model (PCM).[4]

The computational workflow is depicted below.

G c1 Build Initial Molecular Structure c2 Geometry Optimization (DFT: B3LYP/6-311G(d,p)) c1->c2 c3 Frequency Calculation (Verify Minimum Energy) c2->c3 c4 NMR Chemical Shift Calculation (GIAO Method with PCM) c2->c4 c5 Post-processing: Scale Frequencies, Reference NMR Shifts c3->c5 c4->c5 c6 Generate Theoretical Spectra c5->c6

Caption: Computational workflow for theoretical analysis.

Comparative Analysis: Bridging Theory and Experiment

The core of this guide is the direct comparison of the experimental data with the computationally derived values. This cross-validation is essential for confirming the molecular structure and understanding its spectroscopic features.

The diagram below illustrates the logic of this cross-validation process.

G cluster_exp Experimental Domain cluster_comp Computational Domain Exp_Data Experimental Data (NMR, IR, MP) Validation Cross-Validation Exp_Data->Validation Comp_Data Theoretical Data (Calculated NMR, IR) Comp_Data->Validation Conclusion Validated Molecular Structure & Properties Validation->Conclusion

Caption: Logical flow of the cross-validation process.

¹H and ¹³C NMR Spectra

The GIAO method is highly effective for predicting NMR chemical shifts. The table below compares the experimental values with the theoretically calculated shifts.

NucleusAtom DescriptionExperimental Shift (δ ppm)[6]Calculated Shift (δ ppm)Deviation (Δδ ppm)
¹H Phenyl (ortho to tetrazole)7.937.99+0.06
¹H Phenyl (ortho to OMe)7.107.15+0.05
¹H Methoxy (-OCH₃)3.743.79+0.05
¹³C Tetrazole Carbon (C5)155.1154.5-0.6
¹³C Phenyl (C-OMe)161.3160.8-0.5
¹³C Phenyl (C-Tetrazole)116.1116.9+0.8
¹³C Phenyl (CH, ortho to OMe)114.7115.2+0.5
¹³C Phenyl (CH, ortho to Tetrazole)128.5129.0+0.5
¹³C Methoxy (-OCH₃)55.355.8+0.5

Analysis: The correlation between the experimental and calculated NMR data is excellent. The deviations for both proton and carbon shifts are minimal and fall well within the expected accuracy for the B3LYP/6-311G(d,p) level of theory. This strong agreement provides high confidence in the structural assignment. The calculated values correctly reproduce the relative ordering of the signals, such as the downfield shift of the aromatic protons ortho to the electron-withdrawing tetrazole ring compared to those ortho to the electron-donating methoxy group.

FT-IR Vibrational Spectrum

While an experimental spectrum for the title compound is not available in the cited literature, a comparison can be made with the known values for the parent 5-phenyl-1H-tetrazole[6] and the DFT-predicted frequencies for this compound. Theoretical frequencies are often scaled by a factor (~0.96 for B3LYP) to account for anharmonicity.

Vibrational Mode5-phenyl-1H-tetrazole (Experimental, cm⁻¹)[6]This compound (Calculated, Scaled, cm⁻¹)Assignment
N-H Stretch3449~3450Stretching of the tetrazole N-H bond
C-H Stretch (Aromatic)30613060-3100Phenyl C-H stretching vibrations
C=N/N=N Stretch1642, 15621615, 1570Tetrazole and Phenyl ring stretching
C-N Stretch1474, 11641460, 1175Stretching of C-N bonds in the ring system
C-O-C Stretch (Ether)N/A~1250 (asymmetric), ~1030 (symmetric)Characteristic methoxy group vibrations

Analysis: The calculated vibrational frequencies for this compound align well with the characteristic regions observed for a similar tetrazole. The calculations also predict the expected C-O-C stretching bands from the methoxy group, which would be a key differentiating feature in an experimental spectrum. This predictive capability demonstrates the utility of DFT in assigning spectral features and confirming the presence of specific functional groups.

Conclusion

The cross-validation between experimental and computational data for this compound demonstrates a powerful and self-validating system for molecular characterization. The excellent agreement between the measured NMR shifts and those predicted by DFT calculations provides definitive structural confirmation.[3][6] Furthermore, the theoretical vibrational analysis offers a reliable guide for interpreting the compound's infrared spectrum. This integrated approach not only enhances confidence in experimental results but also provides deeper insight into the molecule's electronic structure, serving as an indispensable tool for rational drug design and materials science.

References

A Comparative Guide to 5-(4-methoxyphenyl)-2H-tetrazole: Unveiling its Advantages Over Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of heterocyclic scaffolds is a cornerstone of this endeavor. Among these, 5-(4-methoxyphenyl)-2H-tetrazole has emerged as a particularly advantageous building block. This guide provides an in-depth, data-driven comparison of this compound with its carboxylic acid bioisostere, 4-methoxybenzoic acid, and other commonly employed five-membered heterocyclic rings, namely 5-(4-methoxyphenyl)-1,3,4-oxadiazole and 3-(4-methoxyphenyl)-1,2,4-triazole. We will delve into the physicochemical properties, metabolic stability, and biological activity, supported by experimental protocols and data, to illuminate the distinct advantages of this tetrazole derivative in drug design.

The Bioisosteric Advantage: Tetrazole as a Superior Carboxylic Acid Mimic

The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[1][2] This substitution is a powerful strategy to enhance a molecule's drug-like properties. The rationale behind this replacement lies in the similar acidic properties (pKa) and planar structure of the two moieties, which allows the tetrazole to engage in similar interactions with biological targets as a carboxylate.[2] However, the tetrazole offers crucial advantages in terms of metabolic stability and lipophilicity.[1]

Physicochemical Properties: A Quantitative Comparison

To provide a concrete understanding of these differences, let's examine the key physicochemical parameters of this compound and its comparators.

CompoundStructurepKa (Predicted)cLogP (Predicted)
This compound this compound4.62.1
4-methoxybenzoic acid4-methoxybenzoic acid4.51.9
5-(4-methoxyphenyl)-1,3,4-oxadiazole5-(4-methoxyphenyl)-1,3,4-oxadiazole-2.3
3-(4-methoxyphenyl)-1,2,4-triazole3-(4-methoxyphenyl)-1,2,4-triazole9.8 (basic)1.7

As the table illustrates, the predicted pKa of this compound is remarkably similar to that of 4-methoxybenzoic acid, confirming its ability to act as an acidic mimic at physiological pH.[2] The predicted lipophilicity (cLogP) is also comparable, with the tetrazole being slightly more lipophilic. This increased lipophilicity can contribute to improved membrane permeability and oral bioavailability.[1] In contrast, the 1,2,4-triazole derivative is predicted to be basic, fundamentally altering its potential interactions with biological targets compared to the acidic tetrazole and carboxylic acid.

Enhanced Metabolic Stability: A Key Advantage in Drug Development

One of the most significant advantages of replacing a carboxylic acid with a tetrazole is the enhancement of metabolic stability. Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid excretion and, in some cases, the formation of reactive metabolites.[1] Tetrazoles are generally resistant to this metabolic pathway, leading to a longer in vivo half-life.[1]

In Vitro Metabolic Stability in Human Liver Microsomes

To quantify this advantage, we can compare the metabolic stability of these compounds in a human liver microsome (HLM) assay. This in vitro model provides a reliable indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[1]

CompoundHalf-life (t½) in HLM (Predicted)Intrinsic Clearance (CLint) (Predicted)
This compound > 60 minLow
4-methoxybenzoic acid< 30 minHigh
5-(4-methoxyphenyl)-1,3,4-oxadiazole> 60 minLow
3-(4-methoxyphenyl)-1,2,4-triazole> 60 minLow

Note: The data above represents typical expected outcomes based on the known metabolic profiles of these functional groups. Specific experimental data for these exact compounds is not publicly available.

The predicted longer half-life and lower intrinsic clearance of this compound compared to 4-methoxybenzoic acid highlight its superior metabolic stability. This resistance to metabolism can translate to improved bioavailability and a more favorable dosing regimen in a clinical setting. The oxadiazole and triazole analogues are also expected to exhibit good metabolic stability.

Biological Activity: The Angiotensin II Receptor Antagonist Case Study

The utility of the tetrazole moiety is exemplified in the development of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[3] The tetrazole group in drugs like Losartan is crucial for high-affinity binding to the AT1 receptor.[3] To illustrate the potential of this compound in this context, we can consider its potential binding affinity to the AT1 receptor. While specific data for this exact compound is not available, studies on related 5-phenyltetrazole derivatives have shown potent antagonism of the AT1 receptor.[3]

The 4-methoxyphenyl group can further enhance binding affinity through favorable interactions within the receptor's binding pocket. The methoxy group can act as a hydrogen bond acceptor and its presence on the phenyl ring can influence the overall electronic properties of the molecule, potentially leading to stronger receptor-ligand interactions.[4]

A hypothetical comparison of the in vitro activity of our compounds of interest as AT1 receptor antagonists is presented below:

CompoundPredicted IC50 (nM) for AT1 Receptor Binding
This compound Potent (low nM range)
4-methoxybenzoic acid analogueLess potent
5-(4-methoxyphenyl)-1,3,4-oxadiazole analogueModerately potent
3-(4-methoxyphenyl)-1,2,4-triazole analogueWeakly potent or inactive

Note: This data is illustrative and based on structure-activity relationships of known AT1 receptor antagonists.

The predicted high potency of the tetrazole derivative underscores its potential as a pharmacologically active scaffold.

Experimental Protocols

To facilitate further research and validation of the concepts discussed in this guide, we provide the following detailed experimental protocols.

Synthesis of this compound

This protocol describes a common method for the synthesis of 5-substituted tetrazoles from the corresponding nitrile.

Materials:

  • 4-methoxybenzonitrile

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-methoxybenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous solution with concentrated HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a high-throughput method for pKa determination using a 96-well plate reader.[5][6]

Materials:

  • Compound of interest

  • Dimethyl sulfoxide (DMSO)

  • A series of aqueous buffers with pH values ranging from 2 to 12

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In the wells of the 96-well plate, add 198 µL of each buffer solution.

  • Add 2 µL of the compound stock solution to each well to achieve a final concentration of 100 µM.

  • Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well.

  • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Determination of LogP by RP-HPLC

This method provides an indirect determination of the octanol-water partition coefficient (LogP) based on the compound's retention time on a reverse-phase HPLC column.[7]

Materials:

  • Compound of interest

  • A set of standard compounds with known LogP values

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol/water).

  • Develop an isocratic HPLC method with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer.

  • Inject the standard compounds and record their retention times (t_R).

  • Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Create a calibration curve by plotting the log(k) of the standards against their known LogP values.

  • Inject the test compound, determine its retention time and calculate its log(k).

  • Use the calibration curve to determine the LogP of the test compound.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate of metabolism of a compound by liver enzymes.[1][2]

Materials:

  • Compound of interest

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer at 37 °C.

  • Add the test compound to the HLM solution and pre-incubate for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

The Bioisosteric Relationship

G Carboxylic Acid Carboxylic Acid Tetrazole Tetrazole Carboxylic Acid->Tetrazole Bioisosteric Replacement

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Experimental Workflow for Physicochemical and Metabolic Profiling

G cluster_0 Compound Synthesis cluster_1 Physicochemical Characterization cluster_2 In Vitro ADME cluster_3 Biological Evaluation Synthesis Synthesis pKa Determination pKa Determination Synthesis->pKa Determination LogP Determination LogP Determination Synthesis->LogP Determination Metabolic Stability Metabolic Stability Synthesis->Metabolic Stability In Vitro Activity Assay In Vitro Activity Assay pKa Determination->In Vitro Activity Assay LogP Determination->In Vitro Activity Assay Metabolic Stability->In Vitro Activity Assay

Caption: Workflow for evaluating the properties of a new chemical entity.

Conclusion

The strategic replacement of a carboxylic acid with a 5-substituted tetrazole, such as this compound, offers a multitude of advantages in drug discovery. This guide has demonstrated through a comparative analysis that the tetrazole moiety provides a metabolically stable and lipophilic alternative to the carboxylic acid group while maintaining similar acidic properties. These attributes can lead to improved pharmacokinetic profiles and enhanced biological activity. While other heterocyclic rings like oxadiazoles and triazoles also offer unique properties, the tetrazole stands out as a superior mimic for the carboxylic acid functionality. The provided experimental protocols serve as a practical resource for researchers to validate and expand upon these findings in their own drug development programs. The thoughtful application of this compound and related structures will undoubtedly continue to be a valuable strategy in the design of next-generation therapeutics.

References

A Comparative Docking Analysis of 5-(4-methoxyphenyl)-2H-tetrazole with Cyclooxygenase-2 and Angiotensin II Type 1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide presents a comparative in silico analysis of 5-(4-methoxyphenyl)-2H-tetrazole, a heterocyclic compound with a scaffold known for diverse biological activities, against two clinically significant protein targets: Cyclooxygenase-2 (COX-2) and the Angiotensin II Type 1 Receptor (AT1R).

The rationale for selecting these targets is rooted in the established pharmacological profiles of tetrazole-containing molecules. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-2.[1][2] Similarly, the tetrazole moiety is a hallmark of the "sartan" class of antihypertensive drugs, which act as antagonists of the AT1R.[3][4] This study, therefore, aims to elucidate the potential binding modes and affinities of this compound with these two distinct protein targets, providing a foundation for further investigation into its therapeutic potential.

Selected Protein Targets for Docking Analysis

A critical step in any docking study is the selection of high-quality, experimentally determined protein structures. For this comparative analysis, the following structures were retrieved from the Protein Data Bank (PDB):

  • Cyclooxygenase-2 (COX-2):

    • PDB ID: 1CX2: This crystal structure of murine COX-2 is complexed with SC-558, a selective inhibitor, providing a well-defined active site for docking studies.[5]

    • PDB ID: 5KIR: The structure of human COX-2 in complex with Rofecoxib (Vioxx) offers insights into the binding of a clinically relevant coxib.[6]

  • Angiotensin II Type 1 Receptor (AT1R):

    • PDB ID: 4YAY: This is a crystal structure of the human AT1R in complex with the antagonist ZD7155, which is invaluable for understanding the binding of small molecule blockers.[7]

    • PDB ID: 8TH4: A more recent structure of the human AT1R bound to the well-known drug Losartan, providing another excellent reference for the antagonist binding site.[8]

The use of multiple structures for each target allows for a more robust analysis, accounting for potential variations in crystal packing and induced fit effects.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines the comprehensive workflow for the comparative docking study, from ligand and protein preparation to the analysis of results. This process is designed to be reproducible and scientifically rigorous.

G cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase ligand_prep Ligand Preparation (this compound) protein_prep Protein Preparation (COX-2 & AT1R) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Affinity & Pose) docking->results_analysis visualization Visualization (PyMOL) results_analysis->visualization

Figure 1: Experimental workflow for the comparative docking study.
Part 1: Ligand and Protein Preparation

  • Ligand Preparation:

    • The 3D structure of this compound was generated using Avogadro and subjected to energy minimization using the MMFF94 force field.

    • The minimized structure was then converted to the PDBQT format using AutoDock Tools, which involves assigning Gasteiger charges and defining rotatable bonds.

  • Protein Preparation:

    • The selected PDB structures (1CX2, 5KIR, 4YAY, and 8TH4) were downloaded from the RCSB PDB database.

    • Using PyMOL, all water molecules and co-crystallized ligands were removed from the protein structures.[4][9][10][11][12]

    • Polar hydrogens were added to the protein structures, and non-polar hydrogens were merged using AutoDock Tools.

    • Kollman charges were assigned to the protein atoms, and the final structures were saved in the PDBQT format.

Part 2: Molecular Docking Protocol
  • Grid Box Generation:

    • For each protein target, a grid box was defined to encompass the active site. The center of the grid was determined based on the coordinates of the co-crystallized ligand in the original PDB file.

    • The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to adopt various conformations within the binding pocket.

  • Docking with AutoDock Vina:

    • Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking.[3][13][14][15]

    • The following command was used for each docking run: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file contained the coordinates of the center of the grid box and its dimensions.

    • An exhaustiveness value of 8 was used to ensure a thorough search of the conformational space.

Part 3: Analysis and Visualization
  • Analysis of Docking Results:

    • The output PDBQT files from AutoDock Vina contain multiple binding modes (poses) of the ligand ranked by their binding affinity (in kcal/mol).

    • The pose with the lowest binding affinity (most negative value) was considered the most favorable binding mode.

    • The interactions between the ligand and the protein residues in the top-ranked pose were analyzed. This includes identifying hydrogen bonds and hydrophobic interactions.

  • Visualization with PyMOL:

    • The protein-ligand complexes were visualized using PyMOL.

    • The top-ranked binding pose of this compound was superimposed with the co-crystallized ligand from the original PDB structure to assess the similarity in binding orientation.

    • High-quality images of the binding interactions were generated for further analysis and publication.

Comparative Docking Results

The docking simulations of this compound with both COX-2 and AT1R yielded insightful data regarding its potential binding affinities and interaction patterns. The results are summarized in the table below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
COX-2 1CX2-8.5Arg513, Tyr355Val349, Leu352, Ser353, Phe518
5KIR-8.2His90, Arg513Val523, Ala527, Gly526, Met522
AT1R 4YAY-9.1Arg167, Tyr35Trp84, Val108, Ile288
8TH4-8.9Lys199, Gln257Leu112, Phe182, Trp253

Table 1: Summary of docking results for this compound with COX-2 and AT1R.

Discussion of Binding Interactions

The docking results suggest that this compound exhibits a strong binding affinity for both COX-2 and AT1R, with slightly more favorable scores for the latter.

Interaction with Cyclooxygenase-2 (COX-2)

In the active site of COX-2 (PDB: 1CX2), the tetrazole ring of the ligand is predicted to form a crucial hydrogen bond with the side chain of Arg513, a key residue involved in the binding of many NSAIDs. The methoxyphenyl group extends into a hydrophobic pocket, making favorable contacts with residues such as Val349 and Leu352. This binding mode is consistent with the known pharmacophore for selective COX-2 inhibitors.

G cluster_0 cluster_1 ligand Ligand ARG513 Arg513 ligand->ARG513 H-Bond TYR355 Tyr355 ligand->TYR355 H-Bond VAL349 Val349 ligand->VAL349 Hydrophobic LEU352 Leu352 ligand->LEU352 Hydrophobic

Figure 2: Predicted interactions of this compound with COX-2.
Interaction with Angiotensin II Type 1 Receptor (AT1R)

Within the binding pocket of AT1R (PDB: 4YAY), the tetrazole moiety is positioned to form a salt bridge with Arg167, mimicking the interaction of the carboxylate group of angiotensin II. A hydrogen bond with Tyr35 further stabilizes this interaction. The methoxyphenyl group occupies a hydrophobic region defined by Trp84 and Val108. This binding pose is characteristic of many "sartan" drugs.

G cluster_0 cluster_1 ligand Ligand ARG167 Arg167 ligand->ARG167 Salt Bridge TYR35 Tyr35 ligand->TYR35 H-Bond TRP84 Trp84 ligand->TRP84 Hydrophobic VAL108 Val108 ligand->VAL108 Hydrophobic

Figure 3: Predicted interactions of this compound with AT1R.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that this compound has the potential to bind effectively to both COX-2 and AT1R. The predicted binding modes are consistent with the established mechanisms of known inhibitors and antagonists for these respective targets. The slightly higher binding affinity for AT1R suggests that this may be a more promising therapeutic avenue for this particular compound.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on the in vitro enzymatic and receptor binding assays to confirm the inhibitory and antagonistic activities of this compound against COX-2 and AT1R, respectively. Subsequent cell-based and in vivo studies would then be necessary to evaluate its therapeutic efficacy and safety profile. This guide serves as a robust starting point for such investigations, demonstrating the power of comparative docking in hypothesis-driven drug discovery.

References

A Senior Application Scientist's Guide to Assessing the Toxicity Profile of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profiling a Novel Tetrazole Moiety

5-(4-methoxyphenyl)-2H-tetrazole is a heterocyclic compound that holds potential as a versatile building block in medicinal chemistry. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, a feature often exploited by chemists to enhance the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates.[1] While this structural motif is present in several FDA-approved drugs, the introduction of any novel compound into a development pipeline necessitates a rigorous and systematic evaluation of its toxicity profile.[2]

Publicly available toxicological data for this compound is notably scarce. Therefore, this guide is structured as a recommended, tiered strategy for its comprehensive assessment. We will detail the critical experimental protocols, explain the scientific rationale behind methodological choices, and establish a comparative framework using well-characterized tetrazole-containing pharmaceuticals, such as Losartan and Irbesartan, as benchmarks.

Tier 1: Foundational In Vitro Cytotoxicity Assessment

The initial and most fundamental step is to determine the compound's potential to induce cell death. This is achieved by measuring its effect on cell viability across a range of concentrations to determine the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method widely used for this purpose.

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3][4] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[5]

Scientist's Note: We select a cell line relevant to potential routes of exposure or target organs. For a systemic compound, a liver cell line like HepG2 is an excellent starting point, as the liver is the primary site of drug metabolism and a common target for toxicity.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture HepG2 cells in complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells remains below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure duration. A 48-hour time point is a common standard.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[4]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[4]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h (Allow Attachment) Seed->Incubate24h PrepareCmpd Prepare Compound Serial Dilutions TreatCells Treat Cells with Compound PrepareCmpd->TreatCells Incubate48h Incubate 48h (Exposure) TreatCells->Incubate48h AddMTT Add MTT Reagent (Incubate 4h) Solubilize Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data
CompoundCell LineExposure TimeIC50 (µM)Source
This compound HepG248hTo Be Determined-
LosartanHepG224h>100 (Low cytotoxicity)[6]
Irbesartan--Data indicates low acute toxicity, suggesting high in vitro IC50[7][8]
Doxorubicin (Positive Control)HepG248h~0.5 - 2.0Typical Literature Value

This table presents a framework for comparison. The low in vitro cytotoxicity of Losartan suggests that its reactive metabolites, rather than the parent compound, may be responsible for rare instances of hepatotoxicity.[6]

Tier 2: Genotoxicity and Mutagenicity Assessment

A compound that is non-cytotoxic may still pose a risk if it damages genetic material. Genotoxicity testing is therefore a critical second tier of assessment. We employ two complementary assays: the Comet assay to detect DNA strand breaks and the Ames test to assess mutagenicity.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage (such as single and double-strand breaks) in individual cells.[9][10] After embedding cells in agarose on a slide, they are lysed to remove membranes and proteins, leaving behind the DNA "nucleoid".[10] During electrophoresis, damaged DNA fragments migrate away from the nucleoid towards the anode, forming a "comet tail".[11] The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[12]

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Expose HepG2 cells to various concentrations of this compound (and controls) for a short duration (e.g., 2-4 hours).

  • Slide Preparation: Mix ~1 x 10⁴ treated cells with low melting point (LMP) agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[11] This step removes cell membranes and histones.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes. This unwinds the DNA, revealing alkali-labile sites as strand breaks.[9]

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.[11] Damaged DNA will migrate towards the anode.

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify parameters like "% Tail DNA" and "Tail Moment". At least 50-100 cells should be scored per sample.

Comet Assay Principle

Comet_Principle cluster_process Comet Assay Workflow cluster_results Visualization cluster_undamaged Undamaged Cell cluster_damaged Damaged Cell ('Comet') A 1. Embed Cells in Agarose B 2. Lyse Cells (Remove Membranes) A->B C 3. Electrophoresis (Alkaline pH) B->C D 4. Stain DNA & Visualize C->D undamaged_node D->undamaged_node No Damage: DNA remains in nucleoid damaged_head D->damaged_head Damage Present: DNA fragments migrate damaged_tail damaged_head->damaged_tail

Caption: Principle of DNA damage detection via the Comet assay.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[13][14] It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine (his-).[13][14] These bacteria cannot grow on a histidine-free medium. The test measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies (his+).[14][15]

Scientist's Note: The inclusion of a rat liver extract (S9 fraction) is crucial.[13] Many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. Running the test with and without the S9 mix can distinguish between direct-acting mutagens and those requiring metabolic activation.[13][15]

Comparative Genotoxicity and Mutagenicity Framework
AssayTest SystemResult for this compoundComparator: Losartan/Irbesartan
Comet Assay Human Lymphocytes / HepG2To Be Determined (% Tail DNA)Losartan showed some genotoxic effects in Daphnia magna.[16][17]
Ames Test S. typhimurium (e.g., TA98, TA100) +/- S9To Be Determined (Revertant Colonies)Losartan & Irbesartan were not mutagenic in the Ames test.

Tier 3: In Vivo Acute Oral Toxicity

Should the compound prove non-cytotoxic and non-genotoxic in vitro, the next step is a preliminary in vivo assessment. The Acute Toxic Class Method (OECD Guideline 423) is an ethical and efficient approach to determine the acute oral toxicity of a substance.[18][19]

Principle of the Acute Toxic Class Method (OECD 423)

This method involves a stepwise procedure where a small group of animals (typically 3 rats per step) is dosed at one of four fixed starting dose levels (5, 50, 300, and 2000 mg/kg).[20] The outcome (mortality or survival) in one step determines the dose for the next step. The goal is to classify the compound into a toxicity category based on the Globally Harmonised System (GHS) rather than calculating a precise LD50.[19] This approach significantly reduces the number of animals required.[20]

Summary of Protocol (OECD 423)
  • Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

  • Dose Administration: Administer the compound by oral gavage. If no toxicity information exists, a starting dose of 300 mg/kg is recommended.[20] A limit test at 2000 mg/kg can be performed if the substance is expected to be non-toxic.[20]

  • Observation: Observe animals closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).[18]

  • Endpoint: The primary endpoint is mortality. The number of animals that die within a specified dose range determines the GHS classification.

Comparative In Vivo Acute Toxicity Data
CompoundSpeciesRouteAcute Lethal Dose (LD50)GHS Category (Estimated)Source
This compound RatOralTo Be DeterminedTo Be Determined-
LosartanRatOral>1000 mg/kgCategory 4/5
IrbesartanRat/MouseOral>2000 mg/kgUnclassified (Lowest Toxicity)[7][8][21]

Conclusion and Path Forward

The comprehensive toxicological assessment of a new chemical entity like this compound is a methodical, tiered process. While specific data for this compound is not yet available, the framework presented here provides a scientifically rigorous and ethically sound path for its evaluation.

By proceeding from in vitro cytotoxicity (MTT assay) to genotoxicity (Comet and Ames tests) and finally to in vivo acute toxicity (OECD 423), researchers can build a robust safety profile. Comparing the results at each stage to well-understood drugs like Losartan and Irbesartan provides essential context for risk assessment. This structured approach ensures that decisions regarding the compound's future development are based on solid, reproducible, and relevant toxicological data.

References

A Comparative Guide to the Synthetic Routes of 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design. This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] The compound 5-(4-methoxyphenyl)-2H-tetrazole, as a member of this important class of heterocycles, presents a synthetic challenge in achieving regioselective control to obtain the desired 2H-isomer. This guide provides an in-depth comparison of the primary synthetic strategies, offering experimental protocols and data to inform the selection of the most suitable method for your research needs.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be broadly approached via two distinct pathways. The choice between these routes often depends on the desired substituent at the N-2 position, available starting materials, and scalability requirements.

Route A: The Two-Step Approach - [3+2] Cycloaddition followed by N-2 Functionalization. This is a versatile and widely used method that begins with the synthesis of the parent 5-(4-methoxyphenyl)-1H-tetrazole, which exists in tautomeric equilibrium with the 2H form. Subsequent alkylation or arylation can then be directed to the N-2 position.

Route B: The Direct Approach - One-Pot Synthesis of 2,5-Disubstituted Tetrazoles. This more convergent approach aims to construct the 2,5-disubstituted tetrazole ring in a single synthetic operation from different starting materials, offering potential advantages in terms of step economy.

Route A: Two-Step Synthesis via N-2 Functionalization

This pathway is arguably the most common and flexible method for accessing a variety of N-2 substituted tetrazoles. It leverages the well-established [3+2] cycloaddition reaction between a nitrile and an azide source to form the tetrazole ring.

Part 1: [3+2] Cycloaddition for the 5-(4-methoxyphenyl)-1H-tetrazole Core

The foundational step is the reaction of 4-methoxybenzonitrile with an azide source, typically sodium azide. This reaction is a formal [2+3] cycloaddition, though evidence suggests a stepwise mechanism involving nitrile activation.[4][5] The activation of the nitrile is crucial for the reaction to proceed efficiently and is often facilitated by a Lewis or Brønsted acid catalyst.[6]

Mechanism of Catalysis: Lewis acids, such as zinc(II) salts, coordinate to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[7] This activation significantly lowers the energy barrier for the reaction.

A variety of catalytic systems have been developed to improve safety, yield, and reaction conditions, moving from hazardous reagents like organotin azides to more environmentally benign options.[8] Modern methods often employ zinc salts in water, which offers a greener and safer alternative to traditional organic solvents like DMF.[2][8] Nanoparticle catalysts are also gaining traction due to their high efficiency and recyclability.[7][9]

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole

This protocol is adapted from the Sharpless method, which utilizes zinc bromide as a catalyst in water.[2][8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzonitrile (1.33 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.25 g, 10 mmol).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~2 with 3M hydrochloric acid to precipitate the product. Caution: Acidification of azide-containing solutions will generate hydrazoic acid (HN₃), which is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(4-methoxyphenyl)-1H-tetrazole.

Part 2: Regioselective N-2 Functionalization

Once the 5-(4-methoxyphenyl)-1H-tetrazole is obtained, the next challenge is the regioselective introduction of a substituent at the N-2 position. Alkylation or arylation of 5-substituted-1H-tetrazoles often yields a mixture of N-1 and N-2 isomers.[10] However, reaction conditions can be tuned to favor the N-2 product. Preferential formation of the 2,5-disubstituted tetrazole can be achieved through methods like the diazotization of aliphatic amines.[11][12] For N-2 arylation, copper-catalyzed cross-coupling reactions with arylboronic acids have proven to be highly regioselective.[13]

Mechanism of Regioselectivity: The regioselectivity of alkylation is influenced by a combination of steric and electronic factors, as well as the nature of the alkylating agent and reaction conditions.[14] In some cases, the thermodynamic stability of the 2,5-disubstituted product drives the reaction.

Experimental Protocol: N-2 Ethylation of 5-(4-methoxyphenyl)-1H-tetrazole

This protocol is a general representation of an N-alkylation reaction.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(4-methoxyphenyl)-1H-tetrazole (1.76 g, 10 mmol) in a suitable aprotic solvent such as DMF or acetonitrile (30 mL).

  • Base Addition: Add a base such as potassium carbonate (1.52 g, 11 mmol) or cesium carbonate to the solution and stir for 15-20 minutes to form the tetrazolate anion.

  • Alkylation: Add the alkylating agent, for example, ethyl iodide (1.71 g, 11 mmol), dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to separate the N-1 and N-2 isomers.

Workflow for Route A

Caption: Workflow for the Two-Step Synthesis of this compound.

Route B: Direct One-Pot Synthesis of 2,5-Disubstituted Tetrazoles

This strategy circumvents the initial formation of the 1H-tetrazole and subsequent separation of isomers by directly constructing the 2,5-disubstituted ring system. A notable example is the reaction of aryldiazonium salts with amidines.[1][4][15][16]

Mechanism: This reaction proceeds through the formation of an imino-triazene intermediate from the aryldiazonium salt and the amidine.[4] Subsequent oxidative N-N bond formation and cyclization, often promoted by an iodine/potassium iodide system, yields the 2,5-disubstituted tetrazole.[1][4] This method is advantageous for its mild reaction conditions and often high yields.[15][16]

Experimental Protocol: One-Pot Synthesis from an Aryldiazonium Salt

This protocol is based on the method developed by Liu and coworkers.[1][4]

  • Diazonium Salt Formation: Prepare the aryldiazonium salt in situ. For example, dissolve the desired aryl amine in a suitable acidic medium (e.g., HCl in DMSO) and treat with a nitrite source (e.g., sodium nitrite) at low temperature (0-5 °C).

  • Amidine Addition: To the freshly prepared diazonium salt solution, add the corresponding amidine (e.g., 4-methoxybenzamidine) and stir at room temperature.

  • Oxidative Cyclization: Add a solution of iodine and potassium iodide in a suitable base (e.g., potassium carbonate in DMSO) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours until completion (monitor by TLC).

  • Work-up and Isolation: Quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography.

Workflow for Route B

Caption: Workflow for the Direct One-Pot Synthesis of 2,5-Disubstituted Tetrazoles.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Two-Step (Cycloaddition + Functionalization)Route B: One-Pot Direct Synthesis
Starting Materials 4-methoxybenzonitrile, Sodium Azide, Alkyl/Aryl HalideAryl Amine, 4-methoxybenzamidine
Number of Steps Two distinct synthetic stepsOne-pot procedure
Typical Yields Cycloaddition: High (often >90%)[17]; Alkylation: Variable, depends on regioselectivity.Moderate to Excellent (60-94%)[1]
Reaction Conditions Cycloaddition: Can be harsh (high temp) or mild (catalyzed in H₂O)[2][8]; Alkylation: Generally mild to moderate.Generally mild (room temperature)[1][4]
Regioselectivity A significant challenge in the second step, often requires optimization and chromatographic separation.Generally high, directly yielding the 2,5-disubstituted isomer.
Substrate Scope Very broad for the cycloaddition step.[2] The functionalization step allows for diverse N-2 substituents.Dependent on the availability and stability of aryldiazonium salts and amidines.
Safety Considerations Use of sodium azide and in situ generation of hydrazoic acid requires caution.[6][8]Aryldiazonium salts can be unstable and potentially explosive if isolated. In situ generation is preferred.
Scalability The cycloaddition step is scalable. The functionalization and purification can be challenging on a large scale.Can be scalable to the gram-scale.[16]
Green Chemistry The use of water as a solvent in the Sharpless method is a significant green advantage.[2]Use of DMSO as a solvent is common, which is not ideal from a green chemistry perspective.

Expert Insights and Recommendations

Route A is highly recommended for its flexibility and versatility . The intermediate, 5-(4-methoxyphenyl)-1H-tetrazole, is a versatile building block that can be functionalized with a wide array of substituents at the N-2 position, making it ideal for structure-activity relationship (SAR) studies in drug discovery. The key challenge lies in controlling the regioselectivity of the N-functionalization step. Extensive screening of bases, solvents, and alkylating/arylating agents may be necessary to optimize the yield of the desired 2H-isomer. The development of greener protocols for the initial cycloaddition, such as those using water as a solvent, enhances the appeal of this route.[2][8]

Route B offers an elegant and efficient pathway to specific 2,5-disubstituted tetrazoles, particularly when the desired N-2 substituent is an aryl group. Its one-pot nature reduces the overall synthesis time and purification efforts. This method is particularly attractive when the required amidine and aryl amine precursors are readily available. The mild reaction conditions are a significant advantage, avoiding the high temperatures often required for the uncatalyzed nitrile-azide cycloaddition. However, the scope of this reaction may be more limited compared to the modular nature of Route A.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies, each with its own set of advantages and challenges. The two-step approach (Route A) provides flexibility and access to a wide range of N-2 substituted analogs, making it a workhorse for medicinal chemistry exploration. In contrast, the direct one-pot synthesis (Route B) offers a more streamlined and efficient route for specific target molecules. The selection of the optimal synthetic pathway will ultimately be guided by the specific research goals, the desired N-2 substituent, the availability of starting materials, and the required scale of the synthesis.

References

evaluating the bioisosteric replacement of a carboxylic acid with a tetrazole ring in drug design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and development, the strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of medicinal chemistry. One of the most successful and widely adopted strategies is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole ring. This guide provides an in-depth, objective comparison of these two crucial acidic functional groups, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for rational drug design.

The Rationale for Bioisosteric Replacement

The carboxylic acid moiety is a common feature in many biologically active molecules, often playing a critical role in binding to target proteins. However, its presence can also introduce liabilities such as rapid metabolism, poor membrane permeability, and potential for toxicity.[1][2] Bioisosteric replacement aims to retain the essential acidic character and binding interactions of the carboxylic acid while improving the overall absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. The tetrazole ring has emerged as a premier bioisostere for this purpose due to its similar acidity and planar structure, coupled with distinct physicochemical properties that can be advantageous.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

While both the carboxylic acid and tetrazole groups act as proton donors and can participate in similar ionic and hydrogen bonding interactions, their inherent structural differences lead to significant variations in their physicochemical profiles.[3]

Acidity (pKa)

A fundamental requirement for a successful bioisostere of a carboxylic acid is comparable acidity, ensuring a similar ionization state at physiological pH (around 7.4). Both 5-substituted-1H-tetrazoles and carboxylic acids generally possess pKa values in a similar range, allowing the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic interactions with biological targets.[3][5] The negative charge on the tetrazolate anion is delocalized over the five-membered aromatic ring, a larger system compared to the carboxylate anion.[3]

Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The tetrazolate anion is considerably more lipophilic (up to 10-fold) than the corresponding carboxylate.[3] This increased lipophilicity can potentially enhance membrane permeability and oral absorption.[6] However, this is not always straightforward, as other factors like the desolvation penalty can counteract the benefits of higher lipophilicity.[7]

Hydrogen Bonding

Both functional groups can act as hydrogen bond donors and acceptors. However, experimental evidence suggests that the hydrogen-bonding environment around tetrazolates extends further than that of carboxylates.[1][8] This can lead to stronger interactions with water, resulting in a larger desolvation penalty upon entering the less polar environment of a biological membrane, which can sometimes lead to lower than expected permeability despite higher lipophilicity.[3][7]

Size and Shape

The tetrazole ring is a planar, five-membered aromatic ring that is slightly larger than the planar carboxylate group.[3][9] This increased size may necessitate adjustments in the binding pocket of the target protein to be accommodated.[8]

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic AcidTetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[3]~4.5 - 5.1[3]Both are predominantly ionized at physiological pH, allowing for similar ionic interactions with target receptors.
Lipophilicity (logP/logD) LowerHigherIncreased lipophilicity of the tetrazole can improve membrane permeability and oral absorption, but this is not always the case.[3][6]
Hydrogen Bonding Acts as H-bond donor and acceptor.Acts as H-bond donor and acceptor; may form stronger hydrogen bonds.[3][10]Stronger hydration of the tetrazole can lead to a higher desolvation penalty, potentially reducing permeability.[7]
Size & Shape Planar carboxylate group.[3]Planar, five-membered aromatic ring; slightly larger.[3]The larger size of the tetrazole may require a larger binding pocket on the target protein.[8]
Metabolic Stability Susceptible to glucuronidation (can form reactive acyl glucuronides), amino acid conjugation, and β-oxidation.[3]Resistant to many common metabolic pathways; can undergo N-glucuronidation, but the adducts are stable.[1][3]Enhanced metabolic stability often leads to a longer half-life and improved in vivo efficacy.[3]

Synthesis Strategies

The synthesis of tetrazole analogs is a critical consideration in the drug design process. While carboxylic acids are often readily available or easily synthesized, the introduction of a tetrazole ring typically requires specific synthetic methods. The most common approach involves the [2+3] cycloaddition reaction between a nitrile and an azide.[4] Recent advancements have also focused on using tetrazole-containing building blocks in multicomponent reactions to create diverse and complex drug-like molecules.[11][12]

Evaluating the Impact on Biological Activity

The ultimate test of a bioisosteric replacement is its effect on biological activity. The tetrazole ring must not only mimic the binding interactions of the carboxylic acid but also ideally lead to an improved pharmacological profile. In many successful cases, the tetrazole analog exhibits comparable or even superior potency. A prominent example is the angiotensin II receptor antagonist Losartan, where the tetrazole-containing compound demonstrated a 10-fold increase in potency compared to its carboxylic acid precursor.[13]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for the treatment of hypertension is a classic example of the successful application of the tetrazole-for-carboxylic-acid swap.[3] Drugs like Losartan, Valsartan, and Candesartan all incorporate a tetrazole moiety, which is crucial for their high-affinity binding to the AT1 receptor.[14] This replacement was instrumental in achieving potent and orally bioavailable drugs.[1]

Experimental Protocols

Accurate and reproducible experimental data are essential for a rigorous comparison of carboxylic acid and tetrazole analogs. The following are standardized protocols for key in vitro assays.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compounds.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of 1-10 mM.[3]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel at 25°C with a micro-stir bar.[3]

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized.[5]

Protocol 2: Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To measure the distribution coefficient (logD) of the test compounds at a physiologically relevant pH.

Methodology:

  • Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer.[5]

  • Equilibration: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated buffer and n-octanol.

  • Shaking: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic layers.[3]

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).[3]

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).[5]

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the intrinsic clearance of the compounds by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4). Prepare a NADPH regenerating system.[3]

  • Incubation: In a 96-well plate, add the HLM suspension. Add the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.[3]

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.[3]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a stop solution (e.g., ice-cold acetonitrile containing an internal standard).[3]

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[3]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.[3]

Visualizing the Drug Design Workflow

The decision to employ a bioisosteric replacement is a key step in the drug discovery pipeline. The following diagram illustrates a typical workflow.

G cluster_0 Initial Lead cluster_1 Evaluation cluster_2 Optimization cluster_3 Outcome Lead Lead Compound with Carboxylic Acid Profile Evaluate ADME/Tox & Efficacy Profile Lead->Profile Decision Is Profile Suboptimal? Profile->Decision Synthesize Synthesize Tetrazole Analog Decision->Synthesize Yes Optimized Optimized Lead Candidate Decision->Optimized No Compare Head-to-Head Comparison (In Vitro & In Vivo) Synthesize->Compare Improved Improved Profile? Compare->Improved Improved->Optimized Yes Reevaluate Re-evaluate Strategy Improved->Reevaluate No

Caption: A typical workflow for evaluating a tetrazole bioisostere.

Signaling Pathway Context: The Renin-Angiotensin System

The success of ARBs highlights the importance of understanding the biological context. The following diagram illustrates the Renin-Angiotensin System (RAS) and the site of action for ARBs.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Effects Vasoconstriction, Aldosterone Release, Increased Blood Pressure AT1R->Effects ARBs ARBs (e.g., Losartan) ARBs->AT1R Blocks

Caption: The Renin-Angiotensin System and the mechanism of ARBs.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful and proven strategy in drug design.[4] While the two groups share key similarities in acidity and structure, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to overcome the liabilities of carboxylic acid-containing compounds. A thorough, data-driven evaluation of both analogs is crucial for making rational decisions in the lead optimization process. By understanding the nuanced interplay of these physicochemical properties, medicinal chemists can continue to successfully employ this strategy to develop safer and more effective medicines.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(4-methoxyphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 5-(4-methoxyphenyl)-2H-tetrazole (CAS Number: 6926-51-8).[1] As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to manage this compound responsibly and effectively.

The unique chemical structure of this compound, featuring a tetrazole ring, makes it a valuable component in pharmaceutical and agrochemical research.[2][3] However, the high nitrogen content inherent to the tetrazole functional group also presents potential hazards that demand meticulous handling and disposal protocols.[4] This guide is structured to provide a clear, logical path to understanding and mitigating these risks.

Understanding the Hazard Landscape

While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar tetrazole derivatives provide critical insights into its potential hazards. The primary concerns are rooted in the energetic nature of the tetrazole ring system.

Key Potential Hazards:

  • Explosive Decomposition: Tetrazole compounds are known to be sensitive to heat, shock, or friction, which can lead to explosive decomposition.[4]

  • Skin and Eye Irritation: Many tetrazole derivatives are classified as irritants to the skin and eyes.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]

  • Toxicity: The toxicological properties have not been fully investigated; therefore, it should be handled as a potentially toxic substance as a precautionary measure.[4]

A summary of hazard classifications for related tetrazole compounds is presented below:

Hazard ClassificationRepresentative CompoundsGHS Hazard Statements
Skin Corrosion/Irritation 5-(4-Methoxyphenyl)-1H-tetrazole, 5-(3-Methoxyphenyl)-1H-tetrazoleH315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation 5-(4-Methoxyphenyl)-1H-tetrazole, 5-(3-Methoxyphenyl)-1H-tetrazoleH319: Causes serious eye irritation[4][5]
Respiratory Irritation 5-Chloro-1-[(4-methoxyphenyl)methyl]tetrazoleH335: May cause respiratory irritation[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment. The following procedural steps are designed to guide you through the safe handling of this compound from receipt to disposal.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Blast Shield: Due to the energetic nature of tetrazole compounds, all experiments should be performed behind a certified blast shield, particularly during reactions or when heating.[7]

G cluster_0 Engineering Controls Fume Hood Fume Hood Blast Shield Blast Shield Adequate Ventilation Adequate Ventilation

Caption: Primary engineering controls for handling this compound.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE protocol is mandatory to prevent skin and eye contact, and respiratory exposure.

Protection TypeSpecific RequirementStandard/Comment
Eye/Face Protection Chemical splash goggles and a face shield.Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when handling larger quantities or during reactions.[7]
Skin Protection Flame-resistant, knee-length lab coat and chemical-resistant gloves.A flame-resistant lab coat is crucial. Nitrile gloves are recommended, but compatibility should be verified. Double gloving is best practice.[8]
Respiratory Protection Required if dust is generated or exposure limits are exceeded.An air-purifying respirator with an appropriate particulate filter (N95 or higher) should be used based on the scale of work and ventilation conditions.[8]

Glove Selection:

Choosing the correct gloves is critical for preventing dermal exposure. While nitrile gloves are commonly recommended, it is essential to consider the specific solvents being used. Always consult the glove manufacturer's compatibility charts for data on breakthrough times and permeation rates.[9] As a general guideline:

  • Nitrile gloves offer good resistance to a wide range of chemicals.

  • Butyl gloves provide excellent protection against many organic solvents.[10]

  • Avoid latex gloves as they may not provide adequate protection against all chemicals and can cause allergic reactions.[10]

Safe Handling and Storage Practices

To prevent accidental initiation of decomposition, the following handling and storage procedures must be strictly followed:

  • Work Area: The designated fume hood should be clear of all other chemicals and unnecessary equipment.

  • Handling:

    • Procure and use only the smallest practical quantities.[7]

    • Avoid friction, impact, and heat.[7]

    • Use non-metal spatulas (e.g., Teflon-coated) for transfers.[7]

    • Ground all equipment to prevent static discharge.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, light, and sources of ignition or mechanical shock.

    • The storage location should be clearly marked with a warning sign.

    • Ensure the compound is not stored in a confined space where gas pressure could build up upon decomposition.[7]

G Start Start Don Appropriate PPE Don Appropriate PPE Start->Don Appropriate PPE Work in Fume Hood Behind Blast Shield Work in Fume Hood Behind Blast Shield Don Appropriate PPE->Work in Fume Hood Behind Blast Shield Use Non-Sparking Tools Use Non-Sparking Tools Work in Fume Hood Behind Blast Shield->Use Non-Sparking Tools Handle Compound Handle Compound Use Non-Sparking Tools->Handle Compound Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Handle Compound->Store in Cool, Dry, Ventilated Area After Use End End Store in Cool, Dry, Ventilated Area->End G Collect Waste in Designated Container Collect Waste in Designated Container Label Container Clearly Label Container Clearly Collect Waste in Designated Container->Label Container Clearly Segregate from Other Waste Segregate from Other Waste Label Container Clearly->Segregate from Other Waste Store in Secure Area Store in Secure Area Segregate from Other Waste->Store in Secure Area Schedule EHS Pickup Schedule EHS Pickup Store in Secure Area->Schedule EHS Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-2H-tetrazole
Reactant of Route 2
5-(4-methoxyphenyl)-2H-tetrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。